Cbz-Ala-Ala-Ome
Description
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAZZQPISJXOS-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189836 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-51-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cbz-Ala-Ala-Ome synthesis from Cbz-Ala-OH and Ala-OMe
An In-depth Technical Guide to the Solution-Phase Synthesis of Cbz-Ala-Ala-Ome
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of the protected dipeptide, N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester (this compound), from N-Benzyloxycarbonyl-L-alanine (Cbz-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The core of this guide focuses on the widely adopted and reliable coupling strategy employing dicyclohexylcarbodiimide (DCC) as the activating agent and 1-hydroxybenzotriazole (HOBt) as a critical additive to ensure high yield and stereochemical fidelity. This document is intended for researchers, chemists, and professionals in drug development and peptide chemistry, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, and robust methods for product purification and characterization.
Introduction: The Imperative for Controlled Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of modern biomedical research and pharmaceutical development. It is an iterative process that involves the sequential formation of amide (peptide) bonds between amino acids.[1] To achieve a specific peptide sequence and avoid a myriad of unwanted side reactions, such as polymerization or the formation of isomeric products, the use of protecting groups for the N-terminal amine and C-terminal carboxyl groups is essential.[1][2][3]
In this guide, we focus on two of the most classical and effective protecting groups:
-
N-terminal Protection: The Benzyloxycarbonyl (Cbz or Z) group is used to mask the amine of the acylating amino acid (Cbz-Ala-OH). It is stable under the coupling conditions but can be readily removed via catalytic hydrogenolysis.
-
C-terminal Protection: The methyl ester (OMe) protects the carboxylic acid of the nucleophilic amino acid component (H-Ala-OMe). This prevents the carboxylate from interfering with the reaction and enhances the solubility of the amino acid in organic solvents.[2]
The objective is the controlled coupling of these two protected alanine units to form the dipeptide this compound, a common building block and model compound in peptide chemistry.
The Core Challenge: Activating the Carboxyl Group and Suppressing Racemization
The direct formation of an amide bond from a carboxylic acid and an amine requires harsh conditions that are incompatible with the delicate nature of amino acids. Therefore, the reaction must be facilitated by a coupling reagent , which converts the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[4]
A primary challenge during this activation step is the risk of racemization —the loss of stereochemical integrity at the chiral α-carbon of the activated amino acid. The highly reactive intermediate can be deprotonated at the α-carbon, leading to the formation of a planar enolate or an oxazolone, which can then be re-protonated from either face, scrambling the stereochemistry.[5][6] The inclusion of an additive like HOBt is the standard and most effective strategy to mitigate this critical side reaction.[5][6][7]
The DCC/HOBt Methodology: A Synergistic Approach to Peptide Coupling
The combination of Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) is a robust and extensively validated method for solution-phase peptide synthesis.[8]
-
Dicyclohexylcarbodiimide (DCC): A powerful and cost-effective dehydrating agent that serves as the primary activator. It reacts with the carboxylic acid of Cbz-Ala-OH to form a highly reactive O-acylisourea intermediate.[6][9]
-
1-Hydroxybenzotriazole (HOBt): A nucleophilic catalyst that acts as a racemization suppressant.[8] It rapidly intercepts the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt-active ester.[5][10] This new intermediate is significantly less prone to racemization and efficiently undergoes aminolysis to form the desired peptide bond.[5][6]
-
Tertiary Base (NMM or DIEA): Since the amine component is supplied as a hydrochloride salt (H-Ala-OMe·HCl), an organic, non-nucleophilic base such as N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) is required to neutralize the salt and generate the free amine nucleophile in situ.[11][12]
Reaction Mechanism
The coupling process proceeds through a well-defined, multi-step mechanism that ensures efficient activation while preserving stereochemistry.
References
- 1. biomatik.com [biomatik.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester characterization
An In-Depth Technical Guide to the Characterization of N-Carbobenzyloxy-L-alanyl-L-alanine Methyl Ester
Introduction
N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe) is a protected dipeptide of significant interest in synthetic organic chemistry and drug development. As an intermediate, it serves as a crucial building block for the synthesis of more complex peptides and peptidomimetics.[1] The presence of the N-terminal Carbobenzyloxy (Cbz or Z) group and the C-terminal methyl ester allows for controlled, sequential peptide bond formation.[2][3][4] The Cbz group is a well-established amine protecting group, valued for its stability and its resistance to racemization during activation.[5]
The rigorous characterization of this compound is paramount to ensure its identity, purity, and structural integrity before its use in subsequent synthetic steps. Impurities, such as diastereomers formed through racemization or byproducts from the coupling reaction, can compromise the synthesis and biological activity of the final target peptide.[6][7] This guide provides a comprehensive overview of the essential analytical techniques and field-proven protocols for the definitive characterization of this dipeptide, grounded in the principles of scientific integrity for researchers and drug development professionals.
Physicochemical Properties
A foundational step in characterization is the documentation of the compound's basic physical and chemical properties. These constants serve as the initial benchmarks for identity verification.
| Property | Data | Reference |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | [8] |
| Synonyms | This compound, Z-Ala-Ala-OMe, N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester | [8][9] |
| CAS Number | 2483-51-4 | [8] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [8] |
| Molecular Weight | 308.33 g/mol | [8] |
| Appearance | White to off-white solid/powder |
Synthesis and Purification: A Self-Validating Workflow
The synthesis of this compound is typically achieved through a peptide coupling reaction between N-Cbz-L-alanine (Cbz-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The choice of coupling reagent is critical to ensure high yield and minimize racemization.[10]
Expertise in Action: Choosing the Coupling Strategy
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[11][12] The DCC activates the carboxylic acid of Cbz-Ala-OH. HOBt is added to suppress racemization, a common side reaction with carbodiimides, by forming a less reactive HOBt-ester intermediate that couples efficiently with the amine.[10][11] The workflow below outlines a standard, robust protocol.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve Cbz-L-alanine (1.0 eq), L-alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[12][13]
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and additives.[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.[14]
-
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization Framework
A multi-technique approach is essential for the unambiguous characterization of the synthesized dipeptide. This ensures confirmation of the chemical structure, verification of molecular weight, and assessment of chemical and stereochemical purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. jpt.com [jpt.com]
- 8. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(Benzyloxycarbonyl)-L-alanyl-L-alanine methyl ester [cymitquimica.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of N-α-Carbobenzyloxy-L-alanyl-L-alanine Methyl Ester (Cbz-Ala-Ala-OMe)
Introduction
In the fields of peptide chemistry, drug discovery, and biochemistry, the use of well-characterized building blocks and model compounds is fundamental to achieving reproducible and reliable results. N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe) is a protected dipeptide that serves as a vital intermediate in peptide synthesis and as a model substrate for enzymatic studies. The carbobenzyloxy (Cbz or Z) group provides temporary protection for the N-terminus of the alanine residue, while the methyl ester protects the C-terminus of the second alanine. This dual protection allows for precise, stepwise peptide chain elongation.[1][2]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only essential data but also the scientific rationale behind characterization methodologies. We will delve into the compound's structural identity, physicochemical parameters, and the analytical techniques required to verify its purity and structure, ensuring its suitability for downstream applications.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the bedrock of any scientific investigation. This compound is composed of two L-alanine residues linked by a peptide bond.
-
Systematic IUPAC Name: methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate.[3]
Structural Representation:
The structure features a central dipeptide core, a hydrophobic Cbz protecting group containing an aromatic ring, and a methyl ester group. These features dictate its solubility, chromatographic behavior, and spectroscopic signature.
Physicochemical Properties
The physical properties of this compound are critical indicators of its purity and are essential for designing experimental conditions, such as solvent selection for reactions or assays.
-
Appearance: Typically a white to off-white solid or crystalline powder. This is a primary, albeit qualitative, indicator of purity.
-
Melting Point: The melting point is a sharp, well-defined range for a pure substance. For this compound, it is consistently reported in the range of 93-94 °C .[4][6][7] A broad or depressed melting range often suggests the presence of impurities.
-
Solubility: The molecule's solubility is governed by the hydrophobic Cbz group and the polar peptide backbone. It is generally soluble in polar organic solvents such as methanol, dichloromethane (DCM), and ethyl acetate, and sparingly soluble in water. This profile is crucial for selecting appropriate solvent systems for synthesis workups, purification, and analytical characterization.
-
Storage: For long-term stability, it is recommended to store the compound at room temperature or refrigerated (-15°C), tightly sealed in a dry environment to prevent hydrolysis of the methyl ester.[4]
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [3][5] |
| Molecular Weight | 308.33 g/mol | [3][5] |
| CAS Number | 2483-51-4 | [3][5] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | 93-94 °C | [4][6][7] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 8 | [4] |
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution.
-
¹H NMR: This technique confirms the presence and connectivity of all hydrogen atoms. Key expected signals include:
-
Aromatic protons of the Cbz group (approx. 7.3 ppm).
-
The benzylic CH₂ protons of the Cbz group (approx. 5.1 ppm).
-
The two α-CH protons of the alanine residues.
-
The two β-CH₃ protons of the alanine residues (appearing as doublets).
-
The methyl ester (OCH₃) protons (a sharp singlet, approx. 3.7 ppm).
-
Amide (NH) protons.
-
-
¹³C NMR: This provides information on the carbon skeleton. Distinct signals are expected for the carbonyl carbons (ester and amides), the aromatic carbons, the α- and β-carbons of the alanines, and the methyl ester carbon.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound with high accuracy. Using electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthetic peptides.
-
Causality Behind Method Choice: Due to the hydrophobic Cbz group, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent retention and separation from more polar or less hydrophobic impurities. The mobile phase typically consists of a gradient of water and acetonitrile (ACN). A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA, 0.1%), is crucial. TFA protonates residual silanols on the silica-based column, preventing peak tailing, and forms ion pairs with the peptide, resulting in sharper, more symmetrical peaks.
-
Detection: The aromatic ring of the Cbz group allows for sensitive detection by UV spectroscopy, typically at wavelengths around 220 nm (for the peptide bond) and 254 nm (for the aromatic ring).[8]
Experimental Protocols
The following protocols are self-validating systems designed to ensure the identity and purity of a this compound sample.
Protocol 4.1: Purity Assessment by RP-HPLC
This workflow is designed to provide a quantitative measure of sample purity.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade water) and Mobile Phase B (0.1% v/v TFA in HPLC-grade acetonitrile). Degas both solutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[8]
-
Instrumentation Setup:
-
Analysis: Equilibrate the column with 95% A / 5% B for at least 10 column volumes. Inject the sample (10 µL) and run a linear gradient from 5% B to 95% B over 20 minutes.
-
Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample (>98%) should exhibit a single major peak.
Protocol 4.2: Synthesis and Workup
The synthesis of this compound is typically achieved via a peptide coupling reaction.[1][2]
Step-by-Step Methodology:
-
Coupling Reaction: Dissolve Cbz-L-alanine (1 equivalent), L-alanine methyl ester hydrochloride (1 equivalent), and a coupling auxiliary like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature overnight.[1][2]
-
Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling reagents.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified further by recrystallization.
Applications and Relevance in Research
This compound is more than just a synthetic intermediate; it is a valuable tool in biochemical research.
-
Enzyme Substrate: It can be used as a simple, well-defined substrate for studying the kinetics and specificity of various proteases. The cleavage of the peptide bond can be monitored using chromatographic or spectroscopic methods.
-
Model for Peptide Studies: Its relatively simple and rigid structure makes it an excellent model for biophysical studies, including conformational analysis and investigations into peptide folding and aggregation.[9]
-
Building Block in Peptide Synthesis: It serves as a dipeptide building block (a "dipeptide synthon") for the synthesis of larger, more complex peptides, particularly in solution-phase synthesis strategies.
Conclusion
N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester is a cornerstone compound in peptide science. Its well-defined physicochemical properties, including a distinct melting point and predictable chromatographic behavior, make it a reliable standard for laboratory use. The analytical workflows detailed in this guide, from HPLC purity assessment to spectroscopic confirmation, provide a robust framework for researchers to validate the quality of this reagent. By employing these systematic protocols, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 3. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. 1142-20-7 | N-Carbobenzoxy-L-alanine | Eluxadoline | Ambeed.com [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cbz-Ala-Ala-Ome: Synthesis, Characterization, and Application in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome), a dipeptide derivative of significant interest in peptide chemistry and enzymology. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its solution-phase synthesis, and explore its application as a substrate in enzymatic assays, particularly for elastase. This document is designed to equip researchers with the necessary knowledge to synthesize, characterize, and effectively utilize this compound in their experimental workflows.
Core Molecular and Physicochemical Profile
This compound is a synthetic dipeptide composed of two L-alanine residues. The N-terminus is protected by a carbobenzyloxy (Cbz or Z) group, and the C-terminus is protected as a methyl ester (OMe). These protecting groups are crucial for controlled peptide synthesis, preventing unwanted side reactions during the coupling process.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 308.33 g/mol | --INVALID-LINK-- |
| CAS Number | 2483-51-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General Laboratory Knowledge |
| Melting Point | 93-94 °C | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C or -15°C | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate. | General Laboratory Knowledge |
Solution-Phase Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is typically achieved through the coupling of N-Cbz-protected L-alanine (Cbz-Ala-OH) with L-alanine methyl ester (H-Ala-OMe). The following protocol details a robust and widely applicable solution-phase synthesis method using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[1][2][3]
Experimental Rationale
The core of this synthesis is the formation of an amide (peptide) bond. DCC is a powerful dehydrating agent that activates the carboxylic acid of Cbz-Ala-OH, making it susceptible to nucleophilic attack by the amino group of H-Ala-OMe.[3] However, the O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC is highly reactive and can lead to side reactions, including racemization of the activated amino acid.[3][4] The addition of HOBt mitigates this by forming an active ester intermediate (OBt ester), which is more stable and less prone to racemization, yet still sufficiently reactive to couple with the amine.[3]
Materials and Reagents
-
N-Cbz-L-alanine (Cbz-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Synthesis Protocol
-
Preparation of the Amine Component: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. To this solution, add triethylamine (1.1 equivalents) dropwise at 0 °C (ice bath) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. The formation of triethylammonium chloride precipitate will be observed.
-
Activation of the Carboxyl Component: In a separate flask, dissolve N-Cbz-L-alanine (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Peptide Bond Formation: Add the neutralized amine solution from step 1 to the activated carboxyl component from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5]
Workflow Diagram
Caption: Solution-phase synthesis of this compound.
Application as a Protease Substrate: An Elastase Activity Assay
Dipeptides containing alanine are known substrates for elastase, a serine protease that preferentially cleaves peptide bonds C-terminal to small, neutral amino acids like alanine, valine, and leucine.[6][7] this compound can, therefore, be employed as a substrate to monitor elastase activity. The cleavage of the peptide bond between the two alanine residues can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
Principle of the Assay
Porcine pancreatic elastase will hydrolyze the peptide bond in this compound, yielding two products: Cbz-Ala-OH and H-Ala-OMe. The rate of disappearance of the substrate or the rate of appearance of one of the products can be quantified by reverse-phase HPLC to determine the enzyme's activity.
Experimental Protocol: Elastase Cleavage Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and then dilute with the assay buffer.
-
Enzyme Solution: Immediately before use, prepare a working solution of porcine pancreatic elastase in cold assay buffer (e.g., 0.2-0.5 units/mL).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer and the substrate solution to a final substrate concentration of, for example, 1 mM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the elastase solution. The final enzyme concentration should be optimized for a linear reaction rate over the desired time course.
-
Incubate the reaction at 37°C.
-
-
Reaction Quenching and Sample Preparation:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) or another suitable acid. This will denature the enzyme and stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
A C18 column is typically used for peptide separations.
-
A common mobile phase system consists of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Use a linear gradient of Solvent B (e.g., 5% to 95% over 20-30 minutes) to separate the substrate (this compound) from the products (Cbz-Ala-OH and H-Ala-OMe).
-
Monitor the elution profile at a suitable wavelength, typically 214 nm or 220 nm for the peptide bond and 254 nm for the Cbz group.
-
Data Analysis
By integrating the peak areas of the substrate and/or products at each time point, a progress curve can be generated. The initial rate of the reaction can be determined from the linear portion of this curve. This rate can then be used to calculate the specific activity of the enzyme under the given conditions.
Enzymatic Assay Workflow
Caption: Workflow for elastase activity assay using this compound.
Conclusion
This compound serves as a valuable tool for researchers in peptide chemistry and enzymology. Its well-defined structure and the availability of robust synthesis protocols make it an accessible dipeptide for various applications. As demonstrated, it can be effectively used as a substrate to study the kinetics of proteases like elastase, providing a means to investigate enzyme activity and inhibition. The protocols and technical information provided in this guide offer a solid foundation for the successful synthesis, characterization, and utilization of this compound in a research setting.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Cbz-Ala-Ala-OMe in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of protected peptide fragments is a critical parameter in synthetic chemistry and drug development, profoundly influencing reaction kinetics, purification efficiency, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility of the N-terminally protected dipeptide, Carbobenzoxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe). This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility in various organic solvents. It provides a detailed experimental protocol for solubility determination, enabling researchers to generate precise, application-specific data. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively manage and manipulate the solubility of this compound and structurally similar peptide intermediates.
Introduction: The Critical Role of Solubility in Peptide Chemistry
In the realm of peptide synthesis and the development of peptide-based therapeutics, solubility is a paramount concern. The ability to dissolve a peptide in a suitable solvent system is fundamental to achieving homogenous reaction conditions, which are essential for efficient coupling reactions and minimizing side products. Furthermore, purification strategies, particularly those employing high-performance liquid chromatography (HPLC), are intrinsically dependent on the solubility of the target peptide in the mobile phase. For drug development professionals, understanding and controlling solubility is crucial for formulation, bioavailability, and ultimately, the therapeutic efficacy of a peptide-based active pharmaceutical ingredient (API).
This guide focuses on this compound, a common dipeptide intermediate. Its solubility characteristics are representative of many small, protected peptide fragments encountered in multi-step solution-phase or fragment condensation strategies for the synthesis of larger peptides.
Physicochemical Properties of this compound
A thorough understanding of the molecular properties of this compound is the first step in predicting and explaining its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 308.33 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[2] |
| Melting Point | 93-94 °C | --INVALID-LINK--[3] |
| Calculated LogP | 1.5 - 1.76 | --INVALID-LINK--, --INVALID-LINK--[1][3] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 5 | --INVALID-LINK--[3] |
The presence of the carbobenzoxy (Cbz) protecting group and the methyl ester at the C-terminus significantly influences the molecule's overall polarity. The Cbz group introduces a hydrophobic aromatic ring, while the methyl ester masks the charge of the C-terminal carboxylate. The two amide bonds provide sites for hydrogen bonding. These features suggest that this compound is a relatively hydrophobic, neutral molecule, which will favor solubility in organic solvents over aqueous media.[4][5][6]
Factors Influencing the Solubility of this compound in Organic Solvents
The solubility of a peptide like this compound is a complex interplay between the solute's properties and the solvent's characteristics.
-
Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. As a moderately hydrophobic molecule, this compound is expected to be more soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding.[3] Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are generally effective for dissolving protected peptides.[4][7][8]
-
Hydrogen Bonding Capacity : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of peptides.[9] Solvents that can disrupt the intermolecular hydrogen bonds within the peptide's solid-state structure will be more effective at dissolving it.
-
Temperature : For many compounds, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid solute.[5] However, caution must be exercised as elevated temperatures can potentially lead to degradation or racemization of the peptide.
-
Peptide Aggregation : Even for small peptides, intermolecular interactions can lead to aggregation, which effectively reduces solubility.[10] The formation of β-sheet-like structures, driven by hydrogen bonding between peptide backbones, is a common cause of poor solubility in protected peptides.[9]
Qualitative Solubility Profile of this compound
While precise quantitative data is often proprietary or not publicly available for such specific intermediates, a qualitative assessment based on general principles of peptide chemistry can be made.
| Solvent | Expected Solubility | Rationale |
| Dimethylformamide (DMF) | High | A polar aprotic solvent with excellent solvating properties for protected peptides. Commonly used in peptide synthesis.[4][7] |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a highly effective solvent for peptide synthesis due to its polarity and ability to solvate peptide chains.[4][7][8] |
| Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor, DMSO is very effective at disrupting peptide aggregation and is a good solvent for many hydrophobic peptides.[3][5] |
| Dichloromethane (DCM) | Moderate to High | A less polar solvent than DMF or NMP, but often used in peptide chemistry. Its effectiveness will depend on the specific peptide sequence.[4][7] |
| Acetonitrile (ACN) | Moderate | A polar aprotic solvent, but generally a weaker solvent for peptides compared to DMF or DMSO. Often used in HPLC mobile phases.[4] |
| Methanol (MeOH) / Ethanol (EtOH) | Moderate to Low | Protic solvents that can engage in hydrogen bonding. Solubility may be limited for more hydrophobic peptides. |
| Tetrahydrofuran (THF) | Low | A less polar ether, generally not a good solvent for peptides unless used in combination with other solvents.[4] |
| Water | Very Low | Due to the hydrophobic Cbz group and the neutral charge, this compound is expected to have very poor solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (lyophilized powder)
-
High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM, ACN, MeOH, EtOH)
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Calibrated positive displacement pipettes
-
HPLC system with a UV detector
-
HPLC vials and inserts
-
Class A volumetric flasks
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a concentrated stock solution of known concentration in a volumetric flask.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column is a good starting point.
-
The mobile phase will typically consist of a mixture of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[11]
-
Establish a detection wavelength where this compound has a strong absorbance (e.g., around 254 nm due to the aromatic Cbz group).
-
-
Generation of Calibration Curve:
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Solubility Measurement (Equilibrium Method):
-
For each solvent to be tested, add an excess amount of this compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to have undissolved solid remaining.
-
Vortex and sonicate the samples to aid initial dissolution.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with the initial HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Troubleshooting and Considerations
-
Metastable Forms: Be aware that different crystalline forms (polymorphs) of the peptide may exhibit different solubilities.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect solubility. Use high-purity, anhydrous solvents where possible.
-
pH Effects: While this compound is neutral, residual acidic or basic impurities in the peptide or solvent could influence solubility.
-
Degradation: For prolonged experiments or at elevated temperatures, it is advisable to assess the stability of the peptide in the chosen solvent by monitoring for the appearance of degradation peaks in the HPLC chromatogram.
Conclusion
The solubility of this compound, like other protected peptides, is a multifaceted property governed by a delicate balance of intermolecular forces. While a qualitative understanding can be derived from its physicochemical properties, precise, quantitative data is best obtained through rigorous experimental determination. The protocol provided in this guide offers a reliable framework for researchers to generate such data, enabling informed decisions in peptide synthesis, purification, and formulation. By systematically approaching the challenge of peptide solubility, scientists can enhance the efficiency and success of their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Cbz-Ala-Ala-OMe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Date: January 3, 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-α-Carboxybenzyl-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe). As a fundamental protected dipeptide, this compound serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. A thorough understanding of its NMR spectral characteristics is paramount for chemists and researchers in the fields of medicinal chemistry, drug discovery, and materials science to ensure structural integrity, monitor reaction progress, and assess purity. This guide will delve into the theoretical principles behind the observed chemical shifts and coupling constants, present detailed spectral assignments, and provide a practical, field-tested protocol for the acquisition and interpretation of NMR data for this and similar peptide structures.
Introduction: The Structural and Spectroscopic Landscape of a Protected Dipeptide
This compound, with a molecular formula of C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol , is a dipeptide composed of two L-alanine residues.[1] The N-terminus is protected by a carboxybenzyl (Cbz or Z) group, and the C-terminus is protected as a methyl ester (OMe). These protecting groups are instrumental in peptide synthesis, preventing unwanted side reactions and controlling the sequence of amino acid coupling.
The structural features of this compound give rise to a distinct NMR fingerprint. The molecule possesses several key proton and carbon environments that are readily distinguishable by NMR spectroscopy:
-
The Cbz Group: This includes a phenyl ring, a benzylic methylene (CH₂), and a urethane carbonyl carbon.
-
The Alanine Residues (Ala¹ and Ala²): Each alanine unit contains an amide proton (NH), an alpha-proton (α-H), a beta-methyl group (β-CH₃), an alpha-carbon (α-C), a beta-carbon (β-C), and a carbonyl carbon (C=O).
-
The Methyl Ester Group: A methoxy group (OCH₃) at the C-terminus.
The following sections will provide a detailed analysis of the expected and observed signals in both ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical environment and spin-spin coupling.
Deciphering the Proton Landscape: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum is characterized by distinct regions corresponding to aromatic, amide, alpha-proton, and aliphatic protons.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound, typically recorded in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~ 7.35 | multiplet | 5H | Phenyl H (Cbz) | The five protons of the aromatic ring of the Cbz group typically resonate as a complex multiplet in this region due to their varied electronic environments. |
| ~ 6.5-7.0 | doublet | 1H | NH (Ala²) | The amide proton of the second alanine residue. Its downfield shift is influenced by hydrogen bonding and the anisotropic effect of the adjacent ester carbonyl. It appears as a doublet due to coupling with the adjacent α-H. |
| ~ 5.3-5.6 | doublet | 1H | NH (Ala¹) | The amide proton of the first alanine residue, part of the urethane linkage. Its chemical shift is influenced by the Cbz group. It appears as a doublet due to coupling with its adjacent α-H. |
| ~ 5.10 | singlet | 2H | CH₂ (Cbz) | The two benzylic protons of the Cbz group are chemically equivalent and thus appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen and phenyl ring. |
| ~ 4.4-4.6 | quintet/multiplet | 1H | α-H (Ala²) | The alpha-proton of the second alanine is coupled to both the adjacent NH proton and the three β-CH₃ protons, resulting in a complex multiplet, often appearing as a quintet. |
| ~ 4.2-4.4 | quintet/multiplet | 1H | α-H (Ala¹) | Similar to the α-H of Ala², this proton is coupled to its neighboring NH and β-CH₃ protons. Its chemical shift is slightly different due to the influence of the N-terminal Cbz group. |
| ~ 3.70 | singlet | 3H | OCH₃ (Ester) | The three protons of the methyl ester group are equivalent and not coupled to other protons, resulting in a sharp singlet. Its chemical shift is characteristic of methoxy groups attached to a carbonyl. |
| ~ 1.40 | doublet | 3H | β-CH₃ (Ala²) | The three protons of the methyl group of the second alanine are equivalent and are coupled to the adjacent α-H, resulting in a doublet. |
| ~ 1.35 | doublet | 3H | β-CH₃ (Ala¹) | The three protons of the methyl group of the first alanine are also a doublet due to coupling with the α-H. A slight difference in chemical shift from the Ala² methyl group is expected due to their different positions in the peptide chain. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[2]
The following Graphviz diagram illustrates the molecular structure of this compound with proton assignments.
Caption: Molecular structure of this compound with proton designations.
Probing the Carbon Skeleton: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts are highly indicative of the functional groups present.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~ 172.5 | C=O (Ester, Ala²) | The carbonyl carbon of the methyl ester is typically found in this region. |
| ~ 172.0 | C=O (Amide, Ala¹) | The amide carbonyl carbon resonates at a slightly upfield position compared to the ester carbonyl. |
| ~ 156.0 | C=O (Urethane, Cbz) | The urethane carbonyl of the Cbz group is characteristically found in this downfield region. |
| ~ 136.5 | Quaternary C (Phenyl, Cbz) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂O- group. |
| ~ 128.5 | CH (Phenyl, Cbz) | Aromatic carbons of the phenyl ring. The signals for the ortho, meta, and para carbons may be distinct but are often clustered. |
| ~ 128.0 | CH (Phenyl, Cbz) | Aromatic carbons of the phenyl ring. |
| ~ 127.8 | CH (Phenyl, Cbz) | Aromatic carbons of the phenyl ring. |
| ~ 67.0 | CH₂ (Cbz) | The benzylic carbon of the Cbz group is deshielded by the adjacent oxygen and phenyl ring. |
| ~ 52.5 | OCH₃ (Ester) | The carbon of the methyl ester group. |
| ~ 50.5 | α-C (Ala¹) | The alpha-carbon of the first alanine residue. |
| ~ 48.5 | α-C (Ala²) | The alpha-carbon of the second alanine residue, its chemical shift is influenced by the C-terminal ester group. |
| ~ 18.5 | β-C (Ala¹) | The methyl carbon of the first alanine residue. |
| ~ 17.5 | β-C (Ala²) | The methyl carbon of the second alanine residue. |
Note: These are predicted chemical shifts and actual experimental values may vary slightly.
The following Graphviz diagram illustrates the molecular structure of this compound with carbon assignments.
Caption: Molecular structure of this compound with carbon designations.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the preparation and NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the amide proton signals.
-
Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Most deuterated solvents contain a small amount of TMS.
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
Advanced NMR Techniques for Complete Structural Elucidation
For unambiguous assignment of all proton and carbon signals, especially in more complex peptides, a suite of two-dimensional (2D) NMR experiments is invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For this compound, COSY would show correlations between the NH and α-H of each alanine residue, and between the α-H and the β-CH₃ protons of each residue.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon chemical shifts and confirming their assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different spin systems across the peptide bond. For example, an HMBC spectrum could show a correlation from the α-H of Ala² to the carbonyl carbon of Ala¹.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. This is crucial for determining the three-dimensional structure and conformation of peptides in solution.
The following Graphviz diagram illustrates the workflow for comprehensive NMR analysis of a dipeptide like this compound.
Caption: Workflow for the comprehensive NMR analysis of a dipeptide.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles of chemical shift and spin-spin coupling, researchers can confidently identify this dipeptide, assess its purity, and monitor its use in synthetic transformations. The application of 1D and advanced 2D NMR techniques, as outlined in this guide, provides a robust analytical framework for the characterization of this and other protected peptides, ensuring the high standards of scientific integrity required in research and drug development.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cbz-Ala-Ala-Ome
This guide provides a comprehensive technical overview of the mass spectrometric analysis of the N-terminally protected dipeptide, Carbobenzoxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome). It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the characterization of peptides and other small molecules. This document delves into the core principles of sample preparation, ionization techniques, and the detailed fragmentation analysis essential for the structural elucidation of this compound.
Introduction: The Significance of this compound Analysis
This compound is a valuable model compound in the study of peptide chemistry and proteomics. The carbobenzoxy (Cbz) group is a widely used amine-protecting group in peptide synthesis, and its influence on the physicochemical properties and analytical behavior of the peptide is of significant interest. Mass spectrometry is a powerful analytical technique that provides precise information on the molecular weight and structure of molecules.[1] A thorough understanding of the mass spectrometric behavior of this compound is crucial for its identification, purity assessment, and for monitoring its role in various chemical and biological processes.
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [2][3] |
| Molecular Weight | 308.33 g/mol | [2][4] |
| Monoisotopic Mass | 308.1372 g/mol | [4] |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | [5] |
| InChIKey | CUCAZZQPISJXOS-QWRGUYRKSA-N | [4] |
Strategic Sample Preparation for Mass Spectrometry
The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[6] Proper sample preparation is therefore a critical first step to ensure accurate and reliable results. The primary goal is to present the analyte in a solvent system that is compatible with the chosen ionization technique, while minimizing the presence of contaminants that can interfere with the analysis.
Core Principles of Sample Purity
Contaminants such as salts, detergents, and polymers can significantly suppress the ionization of the target analyte.[7] Therefore, it is imperative to use high-purity solvents (e.g., HPLC or LC-MS grade) and clean consumables throughout the sample preparation process.
Step-by-Step Protocol for Sample Preparation
-
Dissolution: Dissolve a small amount of this compound (typically in the range of 1 mg/mL) in a suitable solvent. A common choice is a mixture of acetonitrile (ACN) and water (e.g., 50:50 v/v). For electrospray ionization (ESI), the addition of a small amount of an organic acid, such as 0.1% formic acid, is recommended to promote protonation.
-
Dilution: Depending on the sensitivity of the mass spectrometer, further dilute the stock solution to a final concentration in the low micromolar to nanomolar range (e.g., 1-10 µM).
-
Filtration (Optional): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic system.
-
Matrix Preparation (for MALDI): For Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis, a matrix solution must be prepared. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA). Prepare a saturated solution of CHCA in a 50:50 mixture of ACN and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting (for MALDI): Mix the analyte solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry. The formation of uniform crystals is crucial for obtaining high-quality spectra.
Ionization Techniques: Bringing this compound into the Gas Phase
The choice of ionization technique is pivotal and depends on the nature of the analyte and the desired information. For a small, protected peptide like this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable methods.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a liquid solution.[8] It is particularly well-suited for the analysis of polar molecules and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. In ESI, a high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[8]
For this compound, ESI in positive ion mode is expected to produce a prominent protonated molecular ion, [M+H]⁺, at an m/z of approximately 309.14. Depending on the sample purity and solvent conditions, sodiated adducts, [M+Na]⁺, at an m/z of approximately 331.12 may also be observed.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that is highly effective for the analysis of peptides and proteins.[9][10] In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy.[9] A pulsed laser is used to irradiate the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation.[10] MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum.[8] For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to show a strong signal for the [M+H]⁺ ion.
Tandem Mass Spectrometry (MS/MS): Deciphering the Structure
Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of molecules.[4][11] In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID).[12] The resulting fragment ions are then mass-analyzed, providing detailed structural information.
The Fragmentation of Peptides: A Predictable Cascade
When a peptide ion is fragmented in the gas phase, cleavage typically occurs at the amide bonds along the peptide backbone. This results in the formation of a series of characteristic fragment ions. If the charge is retained on the N-terminal fragment, the ions are designated as a, b, or c ions. If the charge is retained on the C-terminal fragment, they are designated as x, y, or z ions.[12] The most common fragment ions observed in low-energy CID of peptides are the b and y ions.[12]
Predicted Fragmentation Pattern of this compound
The MS/MS spectrum of the [M+H]⁺ ion of this compound is predicted to exhibit a series of b and y ions, as well as fragment ions originating from the Cbz protecting group.
Dot Diagram of the Experimental Workflow:
Caption: Experimental workflow for the MS/MS analysis of this compound.
Dot Diagram of this compound Fragmentation:
Caption: Fragmentation pattern of this compound in MS/MS.
Table of Predicted Precursor and Fragment Ions for this compound:
| Ion Type | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₂₁N₂O₅⁺ | 309.1445 |
| [M+Na]⁺ | C₁₅H₂₀N₂O₅Na⁺ | 331.1264 |
| b₁ | C₁₁H₁₂NO₃⁺ | 206.0761 |
| b₂ | C₁₄H₁₇N₂O₄⁺ | 277.1183 |
| y₁ | C₄H₈NO₂⁺ | 102.0550 |
| y₂ | C₇H₁₃N₂O₃⁺ | 173.0921 |
| Tropylium ion | C₇H₇⁺ | 91.0543 |
| [M+H - C₇H₈O]⁺ | C₈H₁₃N₂O₃⁺ | 201.0869 |
Interpretation of the Fragmentation Pattern:
-
b-ions: The b₁ ion corresponds to the Cbz-Ala fragment, while the b₂ ion represents the entire Cbz-Ala-Ala fragment. The mass difference between b₂ and b₁ (71.0422 Da) corresponds to the mass of an alanine residue.
-
y-ions: The y₁ ion represents the C-terminal Ala-OMe fragment. The y₂ ion includes both alanine residues and the methyl ester. The mass difference between y₂ and y₁ (71.0371 Da) also corresponds to an alanine residue.
-
Cbz Group Fragmentation: The Cbz group is known to undergo characteristic fragmentation. A prominent peak at m/z 91.05 is expected, corresponding to the stable tropylium cation (C₇H₇⁺). Another potential fragmentation pathway is the loss of benzyl alcohol (C₇H₈O), resulting in an ion at m/z 201.0869.[7]
Data Interpretation and Best Practices
A successful mass spectrometry analysis culminates in the accurate interpretation of the acquired data. By comparing the experimentally observed m/z values with the theoretical values calculated above, the identity and structure of this compound can be confidently confirmed.
Key Considerations for Data Analysis:
-
Mass Accuracy: High-resolution mass spectrometers provide highly accurate mass measurements, which is crucial for unambiguous identification.
-
Isotopic Pattern: The isotopic distribution of the molecular ion and its fragments should match the theoretical pattern for the elemental composition of this compound.
-
Relative Abundance: The relative intensities of the fragment ions can provide additional structural information. For instance, the stability of the tropylium ion often leads to a high-intensity peak at m/z 91.
By following the protocols and understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry for the detailed characterization of this compound and other protected peptides, thereby advancing their research in peptide chemistry, drug discovery, and proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. What do the B & Y Matches Mean? [nonlinear.com]
Cbz-Ala-Ala-Ome role as a dipeptide building block
An In-depth Technical Guide to Cbz-Ala-Ala-Ome: A Core Dipeptide Building Block for Advanced Synthesis
Authored by a Senior Application Scientist
Abstract
N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (this compound) is a pivotal dipeptide building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its strategic design, incorporating stable N-terminal (Cbz) and C-terminal (Ome) protecting groups, offers chemists precise control over subsequent coupling reactions. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of this compound. We will delve into the causality behind its synthetic protocols, the critical role of its protecting groups, and its utility in both solution-phase and solid-phase peptide synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Doubly Protected Dipeptide
In the intricate process of constructing peptides and complex molecular scaffolds, the use of pre-formed, protected building blocks is a cornerstone of modern synthetic strategy. This compound exemplifies this approach. It is not merely a dipeptide; it is a highly controlled synthetic intermediate. The incorporation of the Carbobenzyloxy (Cbz or Z) group at the N-terminus and a methyl ester (OMe) at the C-terminus provides orthogonal stability, allowing for the selective deprotection and elongation of a peptide chain from either end.
The L-alanyl-L-alanine sequence itself is significant, often serving as a structurally simple yet conformationally important linker or recognition motif in larger bioactive molecules. By providing this common dipeptide in a ready-to-use, protected form, this compound accelerates complex syntheses, improves yields, and simplifies purification processes. This guide will illuminate the fundamental chemistry and practical applications that establish this compound as an indispensable tool in the synthetic chemist's arsenal.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is essential for its effective use. This compound is a stable, crystalline solid, which facilitates its handling, purification, and storage.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2483-51-4 | [2][3] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [2][4] |
| Molecular Weight | 308.33 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 93-94 °C | [2] |
| Storage Temperature | -15°C to 2-8°C, sealed in dry conditions | [2] |
| SMILES | C--INVALID-LINK--C(=O)OC">C@@HNC(=O)OCC1=CC=CC=C1 | [2][3] |
| InChI Key | CUCAZZQPISJXOS-QWRGUYRKSA-N | [5] |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals include aromatic protons from the Cbz group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the two α-CH protons of the alanine residues, the methyl ester protons (~3.7 ppm), and the two β-CH₃ protons of the alanines.[6] |
| IR (KBr) | Characteristic absorptions for N-H stretching (amide), C=O stretching (urethane and ester), and aromatic C-H stretching. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 309.14, [M+Na]⁺ at m/z 331.12. |
The Architecture of Control: N- & C-Terminal Protection
The utility of this compound stems directly from its protecting groups. The choice of the Cbz and methyl ester groups is deliberate, providing a balance of stability and selective reactivity.
The Carbobenzyloxy (Cbz) Group: N-Terminal Guardian
Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis.[7] Its primary role is to deactivate the nucleophilicity of the N-terminal amine, thereby preventing self-condensation or undesired reactions during the activation of the C-terminal carboxyl group for peptide coupling.[8][9]
Key Attributes:
-
Stability: The Cbz group is robust and stable under a wide range of conditions, including weakly acidic and basic environments used for C-terminal ester hydrolysis.[8]
-
Facile Removal: Its key advantage is its clean removal via catalytic hydrogenolysis.[10][11] This process, typically employing a palladium catalyst (Pd/C) and a hydrogen source (e.g., H₂ gas), cleaves the benzylic C-O bond to release the free amine, with toluene and carbon dioxide as the only byproducts, which are volatile and easily removed.[10]
The Methyl Ester (OMe): C-Terminal Shield
The C-terminal carboxyl group must be protected to prevent it from reacting during the coupling of a subsequent amino acid to the N-terminus.[12] The methyl ester is a simple and effective choice for this role.
Key Attributes:
-
Stability: It is stable to the conditions required for Cbz group removal (catalytic hydrogenolysis).[13]
-
Selective Removal: The methyl ester is typically removed by saponification—base-mediated hydrolysis (e.g., using NaOH or LiOH) followed by acidic workup to yield the free carboxylic acid.[12] This process is orthogonal to Cbz deprotection, allowing chemists to choose which end of the dipeptide to activate.
Synthesis and Purification of this compound
The synthesis of this compound is a classic example of a solution-phase peptide coupling reaction. The process involves the formation of a peptide bond between an N-protected amino acid (Cbz-Ala-OH) and a C-protected amino acid (H-Ala-OMe).
Synthetic Workflow
The primary route involves activating the carboxylic acid of Cbz-L-alanine and reacting it with the free amine of L-alanine methyl ester.[2] The choice of coupling reagent is critical to ensure high yield and minimize racemization.[14]
Detailed Experimental Protocol: Synthesis via DCC/HOBt Coupling
This protocol describes a robust and widely used method for dipeptide synthesis. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it reacts with the activated carboxyl group to form an active ester, which significantly suppresses the potential for racemization, a common side reaction with carbodiimide reagents like Dicyclohexylcarbodiimide (DCC).[15]
Materials:
-
Cbz-L-alanine (Cbz-Ala-OH) (1.0 eq)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Dissolution: Dissolve Cbz-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Neutralization: In a separate flask, suspend H-Ala-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq). Stir for 15-20 minutes to generate the free amine.
-
Reaction Initiation: Add the free H-Ala-OMe solution to the Cbz-Ala-OH/HOBt mixture. Cool the combined solution to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Alternatively, if impurities persist, purification can be achieved via flash column chromatography on silica gel.
-
Applications in Peptide Synthesis
This compound is a versatile intermediate that can be used for peptide chain elongation in two distinct directions.
Elongation from the C-Terminus
This strategy involves deprotecting the methyl ester to reveal a free carboxylic acid, which can then be coupled to the N-terminus of another amino acid or peptide ester.
Elongation from the N-Terminus
Conversely, the Cbz group can be removed to expose the N-terminal amine, allowing for coupling with an N-protected amino acid. This is a common strategy in solution-phase synthesis.[16][17]
Fragment Condensation in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the stepwise addition of single amino acids can sometimes be inefficient, especially for long or aggregation-prone sequences. This compound can be converted to its corresponding carboxylic acid (Cbz-Ala-Ala-OH) and used as a dipeptide fragment for coupling onto a resin-bound peptide. This introduces two residues in a single coupling step, potentially improving the efficiency and purity of the final peptide.[18]
Conclusion: A Self-Validating System in Synthesis
This compound is more than a simple dipeptide; it is a testament to the power of strategic protecting group chemistry. Its robust design provides a self-validating system for chemists: the stability of the protecting groups ensures reaction fidelity, while their orthogonal removal provides the flexibility required for complex molecular construction. From foundational peptide synthesis to the development of novel peptidomimetics for drug discovery, this compound serves as a reliable, efficient, and versatile building block, enabling the precise and controlled assembly of intricate molecular architectures.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Z-ALA-ALA-OME(2483-51-4) 1H NMR spectrum [chemicalbook.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. coconote.app [coconote.app]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. greentech.fr [greentech.fr]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Stability and storage conditions for Cbz-Ala-Ala-Ome
An In-Depth Technical Guide to the Stability and Storage of Cbz-Ala-Ala-Ome
Executive Summary
This guide provides a comprehensive analysis of the factors governing the stability of N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (this compound) and establishes detailed protocols for its optimal storage. As a protected dipeptide, its integrity is paramount for reproducible experimental outcomes in chemical synthesis and biomedical research. The principal degradation pathways identified are hydrolysis of the C-terminal methyl ester, cleavage of the internal peptide bond, and racemization of the chiral alanine residues. Stability is critically influenced by temperature, moisture, light, and pH. The recommended long-term storage condition for solid this compound is at -20°C or below, in a tightly sealed container, protected from light and moisture. This document serves as a technical resource for researchers, scientists, and drug development professionals to ensure the long-term viability and integrity of this important chemical reagent.
Introduction
N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester, commonly abbreviated as this compound or Z-Ala-Ala-OMe, is a dipeptide derivative widely utilized as an intermediate in peptide synthesis and as a substrate in various enzymatic assays. The molecule features an N-terminal carbobenzyloxy (Cbz) group protecting the amine and a C-terminal methyl ester (OMe) protecting the carboxylic acid. The structural integrity of this compound is the foundation of its utility. Degradation via chemical pathways such as hydrolysis or racemization can lead to the formation of impurities that compromise experimental results, reduce product yields, and introduce significant analytical challenges. Understanding the molecule's stability profile is therefore not merely a matter of logistics but a prerequisite for scientific rigor. This guide elucidates the mechanisms of degradation and provides field-proven methodologies to preserve the chemical fidelity of this compound.
Section 1: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate handling and storage strategies. These properties dictate its behavior under various environmental conditions.
| Property | Value | Reference(s) |
| CAS Number | 2483-51-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [1][2][3][4] |
| Molecular Weight | 308.33 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 93-94 °C | [1][2] |
Section 2: Key Factors Influencing Stability
The stability of this compound is not inherent but is a function of its environment. Four primary factors—temperature, moisture, light, and pH—are the principal drivers of its degradation.
-
Temperature : Elevated temperatures provide the activation energy required to overcome kinetic barriers for degradation reactions.[7] While the solid compound is relatively stable for short periods at room temperature, long-term storage at ambient temperatures will accelerate degradation.[8][9] Conversely, deep-freezing (-20°C to -80°C) significantly reduces molecular motion and kinetic energy, drastically slowing the rate of all potential degradation reactions and serving as the optimal condition for long-term preservation.[8][10]
-
Moisture (Humidity) : this compound, like many peptides, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] Water is a direct reactant in the most significant degradation pathway: hydrolysis.[11] The presence of even trace amounts of water can facilitate the cleavage of both the ester and amide bonds over time.[8] Therefore, maintaining a desiccated environment is arguably as critical as temperature control.
-
Light : Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical degradation.[11] The aromatic ring of the carbobenzyloxy (Cbz) group can absorb UV radiation, potentially leading to radical reactions or cleavage of the protecting group.[12][13] Storing the material in amber or opaque containers is a mandatory precaution to prevent light-induced degradation.[11]
-
pH : While pH is most relevant for this compound in solution, its impact is critical to understand. The compound is most stable in a slightly acidic to neutral pH range (pH 5-7).[8][9] Both strongly acidic and, particularly, strongly alkaline conditions can catalyze the hydrolysis of the ester and peptide bonds and promote racemization of the alanine residues.[11][14][15]
Section 3: Primary Degradation Pathways
There are three primary chemical reactions that compromise the integrity of this compound. Understanding these pathways is crucial for appreciating the rationale behind the recommended storage protocols.
Hydrolysis of the Methyl Ester
This is one of the most common degradation pathways, particularly in the presence of moisture. The C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid, forming Cbz-Ala-Ala-OH. This reaction is significantly accelerated by both acidic and basic conditions.[15][16]
Caption: Hydrolysis of the C-terminal methyl ester.
Peptide Bond Hydrolysis
The amide bond linking the two alanine residues is also susceptible to hydrolysis, which results in the cleavage of the dipeptide into Cbz-Ala-OH and Ala-Ome. This process is slower than ester hydrolysis but is accelerated at pH extremes.[7][11]
Caption: Cleavage of the internal peptide bond via hydrolysis.
Racemization
The α-carbon of each L-alanine residue is a chiral center. Under certain conditions, particularly exposure to base, the α-proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in the conversion of the L-amino acid to its D-enantiomer.[14][17] This formation of diastereomers (e.g., Cbz-D-Ala-L-Ala-Ome) can have profound impacts on biological activity and subsequent stereospecific reactions.
Caption: Base-catalyzed racemization of an alanine residue.
Section 4: Recommended Storage Conditions & Protocols
Adherence to strict protocols is necessary to mitigate the risks of degradation. The following recommendations are synthesized from chemical supplier datasheets and best practices for peptide handling.[8][9][10][18][19]
| Condition | Solid (Lyophilized) Form | Solution Form (Not Recommended) |
| Long-Term (>6 months) | -20°C or -80°C | -80°C (aliquoted) |
| Short-Term (<6 months) | ≤4°C | -20°C (aliquoted) |
| Container | Tightly sealed, opaque or amber vial | Tightly sealed polypropylene or glass vials |
| Atmosphere | Dry; consider backfilling with inert gas (N₂ or Ar) | Frozen solid |
| Handling | Equilibrate to room temp in a desiccator before opening | Avoid freeze-thaw cycles |
Protocol for Long-Term Storage (Solid Form)
-
Verification : Ensure the product is in a lyophilized, solid state.
-
Container Sealing : Confirm the vial cap is tightly sealed. For added protection, wrap the cap junction with parafilm to create a superior moisture barrier.
-
Light Protection : Place the sealed vial inside a secondary opaque container or box.
-
Temperature : Store the container in a freezer at -20°C or, for optimal preservation, an ultra-low freezer at -80°C.[8][19]
-
Documentation : Clearly label the container with the compound name, date of receipt, and storage conditions.
Protocol for Handling and Dispensing (Solid Form)
This protocol is designed to minimize exposure to atmospheric moisture and temperature fluctuations.
-
Equilibration : Transfer the sealed vial from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes. This critical step prevents atmospheric water from condensing onto the cold solid.[8][18]
-
Dispensing : Once at room temperature, briefly open the vial in an environment with low humidity. Quickly weigh the desired amount of material.
-
Inert Gas Purge (Optional but Recommended) : Before re-sealing, gently flush the vial headspace with a dry, inert gas like nitrogen or argon to displace air and moisture.[10][18]
-
Resealing : Tightly close the vial cap immediately and re-wrap with parafilm.
-
Return to Storage : Promptly return the vial to its designated cold storage location.
Protocol for Storage of Stock Solutions
Storing peptides in solution is strongly discouraged due to significantly reduced stability.[18] If experimental needs absolutely require it, the following protocol must be followed to minimize degradation.
-
Solvent Selection : Use a sterile, high-purity solvent. Buffers should be sterile-filtered and maintained at a pH between 5 and 7.[8][9]
-
Aliquoting : Prepare multiple small-volume aliquots corresponding to the amount needed for a single experiment. This strategy is essential to avoid damaging freeze-thaw cycles.[5][19]
-
Freezing : Flash-freeze the aliquots if possible and store them at -20°C, or preferably -80°C.
-
Usage : When needed, remove a single aliquot, allow it to thaw, and use it immediately. Discard any unused portion of the thawed solution.
Section 5: Experimental Workflow for Stability Assessment
For GMP or quality-critical applications, it is advisable to periodically assess the stability of this compound. A typical workflow involves using High-Performance Liquid Chromatography (HPLC) to monitor purity over time.
Caption: Workflow for a long-term stability study of this compound.
Conclusion
The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The primary threats to its stability—hydrolysis and racemization—are effectively mitigated by strict control of temperature and exclusion of moisture and light. By implementing the detailed protocols within this guide, researchers can ensure the compound's purity and activity, thereby safeguarding the validity and reproducibility of their experimental work. The optimal long-term storage condition is as a lyophilized solid, in a sealed, opaque container, maintained at -20°C or below.
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. jpt.com [jpt.com]
- 11. newsday.co.zw [newsday.co.zw]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Note: A Robust Protocol for Cbz-Ala-Ala-Ome Synthesis via DCC/HOBt-Mediated Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Peptide Synthesis
The formation of the amide bond is the fundamental reaction in peptide synthesis, a process central to drug discovery, biochemistry, and materials science. Among the myriad of available methods, the use of carbodiimides, particularly N,N'-Dicyclohexylcarbodiimide (DCC), remains a widely practiced and cost-effective strategy for solution-phase synthesis.[1][2] This application note provides an in-depth guide to the synthesis of the dipeptide N-benzyloxycarbonyl-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome), leveraging the classical DCC/HOBt coupling methodology.
The protocol's enduring relevance stems from its efficiency and the critical role of the additive, 1-Hydroxybenzotriazole (HOBt). HOBt was introduced by König and Geiger in 1970 to overcome significant challenges associated with carbodiimide-mediated couplings, namely low yields and a high degree of racemization.[1] By incorporating HOBt, the reaction's efficiency is enhanced, and the stereochemical integrity of the amino acids is preserved.[3] This guide will not only detail the step-by-step procedure but also elucidate the underlying chemical principles, work-up strategies, and troubleshooting, providing a comprehensive resource for chemists in the field.
The Chemical Rationale: Mechanism of DCC/HOBt Coupling
Understanding the reaction mechanism is paramount to mastering the protocol and troubleshooting potential issues. The DCC/HOBt method is a sophisticated, multi-step process designed to activate a carboxylic acid for nucleophilic attack by an amine, while simultaneously protecting it from undesirable side reactions.
-
Activation of the Carboxyl Group: The process begins with the reaction between the N-protected amino acid (Cbz-L-Alanine) and the coupling agent, DCC. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
The Crucial Role of HOBt: This O-acylisourea intermediate is unstable and susceptible to two detrimental pathways: racemization via an oxazolone intermediate and intramolecular rearrangement to a stable, unreactive N-acylurea.[1][4] HOBt is introduced to intercept this intermediate. As a potent nucleophile, HOBt rapidly converts the O-acylisourea into a more stable HOBt-active ester. This step is the key to the method's success, as it effectively prevents both racemization and N-acylurea formation, thereby improving yield and purity.[3][5][6]
-
Peptide Bond Formation: The amine component (L-Alanine methyl ester) then attacks the carbonyl carbon of the HOBt-active ester. This nucleophilic acyl substitution forms the desired peptide bond and releases HOBt.
-
Byproduct Formation: Throughout the activation process, DCC is consumed and converted into N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most common organic solvents.[6] This low solubility is advantageous, as it allows for straightforward removal by filtration.[7][8]
The following diagram illustrates the chemical pathway:
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Strategic Synthesis of Tripeptides: A Detailed Protocol Utilizing N-Cbz-L-alanyl-L-alanine methyl ester as a Precursor
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of a tripeptide, utilizing the readily available dipeptide precursor, N-Carboxybenzyl-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome). This guide is intended for researchers, chemists, and professionals in drug development. We will proceed through two primary phases: (1) Saponification of the C-terminal methyl ester to prepare the dipeptide for coupling, and (2) Carbodiimide-mediated coupling with a C-terminally protected amino acid, followed by final deprotection. The causality behind experimental choices, mechanistic insights, and validation checkpoints are detailed to ensure scientific integrity and reproducibility.
Foundational Principles & Strategic Overview
The synthesis of peptides is a cornerstone of chemical biology and pharmaceutical development. The chosen strategy, a solution-phase approach, offers flexibility and scalability. Our synthesis begins with the dipeptide this compound, which features two critical protecting groups:
-
N-terminal Cbz (Carboxybenzyl) group: This group, introduced by Max Bergmann and Leonidas Zervas in 1932, is a foundational urethane-type protecting group. It is stable to the basic conditions of saponification and is readily removed under neutral conditions via catalytic hydrogenation, which minimizes the risk of racemization.
-
C-terminal Methyl Ester (-Ome): This group protects the C-terminal carboxyl group of the second alanine residue, preventing it from self-coupling or participating in unwanted side reactions. It is easily removed by saponification (base-catalyzed hydrolysis) to yield a free carboxylate, which is essential for subsequent coupling reactions.
The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the tripeptide synthesis starting from this compound.
Materials & Reagents
Ensure all reagents are of appropriate grade and solvents are anhydrous where specified.
| Reagent | Formula | Supplier (Example) | Notes |
| Cbz-L-alanyl-L-alanine methyl ester | C₁₅H₂₀N₂O₅ | Sigma-Aldrich | Starting material. |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | LiOH / NaOH | Fisher Scientific | For saponification. LiOH is often preferred for milder conditions. |
| L-Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | TCI Chemicals | The third amino acid residue. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Sigma-Aldrich | Coupling agent. Caution: Potent allergen and sensitizer. |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Oakwood Chemical | Coupling additive to suppress racemization and improve efficiency. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Acros Organics | Non-nucleophilic base to neutralize the amino acid salt. |
| Palladium on Carbon (10% Pd/C) | Pd/C | Strem Chemicals | Catalyst for hydrogenolysis. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | J.T. Baker | Solvent for coupling reaction. |
| Tetrahydrofuran (THF) | C₄H₈O | Macron Fine Chem | Co-solvent for saponification. |
| Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O) | C₄H₈O₂, C₄H₁₀O | VWR | Solvents for extraction and purification. |
| Hydrochloric Acid (HCl), 1M | HCl | EMD Millipore | For acidification and workup. |
| Sodium Bicarbonate (NaHCO₃), sat. aq. soln. | NaHCO₃ | LabChem | For workup. |
| Brine (saturated NaCl solution) | NaCl | In-house prep | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | BDH Chemicals | Drying agent. |
Detailed Experimental Protocols
Part A: Saponification of this compound
This step converts the C-terminal methyl ester into a carboxylate, which is necessary for the subsequent amide bond formation. The use of a base like LiOH in a mixed aqueous-organic solvent system at room temperature provides controlled hydrolysis.
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.08 g, 10 mmol) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v, 40 mL). Stir until a clear solution is obtained.
-
Hydrolysis: Add 1.0 M aqueous Lithium Hydroxide (LiOH) solution (11 mL, 11 mmol, 1.1 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in DCM). The reaction is typically complete within 2-4 hours. The product, Cbz-Ala-Ala-OH, will have a lower Rf value than the starting ester.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.
-
Workup - Acidification: Dilute the remaining aqueous residue with 20 mL of water and cool the flask in an ice bath. Acidify the solution to a pH of ~2 by slowly adding 1 M HCl. A white precipitate of Cbz-Ala-Ala-OH should form.
-
Workup - Extraction: Extract the product into Ethyl Acetate (EtOAc) (3 x 40 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield Cbz-Ala-Ala-OH as a white solid. The product can be further purified by recrystallization if necessary.
Part B: DCC/HOBt Mediated Coupling to form Cbz-Ala-Ala-Gly-Ome
This is the core peptide bond-forming step. DCC activates the carboxyl group of Cbz-Ala-Ala-OH. HOBt is a crucial additive that acts as a scavenger for the reactive O-acylisourea intermediate, converting it to an HOBt-ester. This new intermediate is less reactive, reducing the risk of racemization, and reacts cleanly with the amino group of the incoming glycine methyl ester to form the desired peptide bond.
Figure 2: Role of HOBt in suppressing side reactions during DCC-mediated coupling.
Protocol:
-
Amino Acid Preparation: In a 250 mL flask, suspend L-Glycine methyl ester hydrochloride (1.26 g, 10 mmol, 1.0 eq.) in anhydrous Dichloromethane (DCM) (50 mL). Cool the suspension to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol, 1.0 eq.) dropwise to neutralize the salt and generate the free amine. Stir for 15 minutes.
-
Pre-activation: In a separate flask, dissolve the Cbz-Ala-Ala-OH (2.94 g, 10 mmol, 1.0 eq.) and HOBt (1.53 g, 11 mmol, 1.1 eq.) in anhydrous DCM (50 mL). Cool this solution to 0 °C.
-
Coupling Initiation: Add DCC (2.27 g, 11 mmol, 1.1 eq.) to the Cbz-Ala-Ala-OH/HOBt solution. Stir at 0 °C for 30 minutes. A white precipitate of the byproduct, dicyclohexylurea (DCU), may begin to form.
-
Addition: Transfer the solution containing the activated HOBt-ester (from step 3) to the flask containing the free glycine methyl ester (from step 1) via cannula or dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup - Filtration: After the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 40 mL), saturated aqueous NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, Cbz-Ala-Ala-Gly-Ome, can be purified by flash column chromatography or recrystallization from EtOAc/hexanes.
Part C: Final Deprotection to Yield H-Ala-Ala-Gly-OH
This two-step process yields the final, unprotected tripeptide.
Step C1: Hydrogenolysis of the Cbz Group Catalytic hydrogenation is the method of choice for removing the Cbz group. The reaction proceeds cleanly under mild, neutral conditions, using hydrogen gas to cleave the benzylic C-O bond.
Protocol:
-
Dissolve the purified Cbz-Ala-Ala-Gly-Ome (e.g., 3.65 g, 10 mmol) in Methanol (50 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide, ~365 mg). Caution: Pd/C can be pyrophoric; handle with care.
-
Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the intermediate, H-Ala-Ala-Gly-Ome.
Step C2: Saponification of the Methyl Ester This final step is identical in principle to Part A.
Protocol:
-
Dissolve the H-Ala-Ala-Gly-Ome from the previous step in a THF/water mixture (3:1 v/v).
-
Add 1.1 equivalents of 1.0 M LiOH solution and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue carefully with 1 M HCl to pH ~7 (isoelectric point) to precipitate the free tripeptide, H-Ala-Ala-Gly-OH.
-
Cool the mixture, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
The final product can be further purified by recrystallization from water/ethanol or by reverse-phase HPLC. Characterization should be performed using NMR and Mass Spectrometry to confirm identity and purity.
Application of Cbz-Ala-Ala-Ome in Solid-Phase Peptide Synthesis: A Technical Guide
Introduction: Strategic Use of Dipeptide Fragments in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. The predominant strategy, Fmoc/tBu chemistry, relies on the sequential addition of single amino acid residues. However, this stepwise approach can encounter significant hurdles, particularly when dealing with "difficult sequences" prone to aggregation or when synthesizing peptides with repeating motifs.[1][2] In such cases, a fragment condensation approach, utilizing pre-synthesized and protected di- or tripeptides, offers a powerful alternative.
This guide details the application of N-α-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome) as a dipeptide fragment in SPPS. The use of a Cbz-protected dipeptide introduces a strategic orthogonality to the standard Fmoc/tBu methodology, providing a valuable tool for overcoming common synthetic challenges and enhancing overall efficiency. The Cbz group, introduced by Bergmann and Zervas, is a foundational protecting group in peptide chemistry, known for its ability to suppress racemization during coupling reactions.[2][3][4] This application note will provide a comprehensive overview of the principles, protocols, and best practices for incorporating this compound into your SPPS workflows.
Core Principles: Orthogonality and Mechanistic Advantages
The successful integration of this compound into a standard Fmoc-SPPS workflow hinges on the principle of orthogonality .[][6][7] The Cbz group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of the final cleavage from many common resins (e.g., trifluoroacetic acid - TFA).[8][9] This allows for the selective deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, followed by the coupling of the Cbz-Ala-Ala dipeptide fragment.
The primary advantages of this approach are:
-
Enhanced Coupling Efficiency: Introducing two amino acid residues in a single coupling step reduces the number of synthetic cycles, which can be particularly beneficial for long peptides.[1]
-
Overcoming Aggregation: For sequences prone to on-resin aggregation, coupling a larger dipeptide fragment can disrupt the secondary structures that lead to incomplete reactions.
-
Suppression of Racemization: The urethane-based structure of the Cbz protecting group is known to minimize the risk of racemization at the C-terminal alanine of the dipeptide during activation and coupling.[3]
The methyl ester on this compound serves as a temporary protecting group for the C-terminal carboxyl group of the dipeptide. This ester must be saponified (hydrolyzed) to the free carboxylic acid on-resin to allow for its activation and subsequent coupling to the N-terminus of the resin-bound peptide.
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step methodology for the application of this compound in Fmoc-based SPPS. The workflow is visualized in the diagram below.
Caption: Workflow for incorporating this compound in SPPS.
Protocol 1: Preparation of the Resin-Bound Peptide
This protocol assumes the synthesis is proceeding using standard Fmoc/tBu chemistry on a suitable resin (e.g., Wang, Rink Amide).
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Protocol 2: On-Resin Saponification of this compound
This step converts the methyl ester to a free carboxylic acid, making it available for activation and coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Potassium trimethylsilanolate (TMSOK)
-
Solvent: A mixture of Tetrahydrofuran (THF) and Water, or Dioxane and Water.
Procedure (using LiOH):
-
Solution Preparation: Prepare a 0.1 M solution of LiOH in a 3:1 mixture of THF/water.
-
Saponification Reaction:
-
Add a solution of this compound (5-10 equivalents relative to resin loading) in the THF/water solvent mixture to the deprotected peptide-resin.
-
Add the 0.1 M LiOH solution (5-10 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring and Work-up:
-
The reaction can be monitored by taking a small aliquot of the solution, quenching with acid, extracting, and analyzing by TLC or LC-MS to confirm the disappearance of the methyl ester.
-
After completion, wash the resin extensively with water (to remove excess LiOH), followed by a dilute acid wash (e.g., 1% acetic acid in DMF) to neutralize any remaining base, and finally with DMF to prepare for coupling.
-
Note: The use of alkali metal trimethylsilanolates (e.g., TMSOK) in non-aqueous conditions can also be an effective method for saponification.[10]
Protocol 3: Coupling of Cbz-Ala-Ala-OH to the Resin-Bound Peptide
This protocol describes a standard carbodiimide-mediated coupling. Other coupling reagents can also be used.
Materials:
-
Resin with the newly formed Cbz-Ala-Ala-OH
-
Coupling Reagent: Diisopropylcarbodiimide (DIC)
-
Additive: Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Solvent: DMF
Procedure:
-
Activation:
-
In a separate vessel, dissolve HOBt or Oxyma (3 equivalents relative to resin loading) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture for 10-15 minutes to pre-activate the Cbz-Ala-Ala-OH on the resin.
-
-
Coupling Reaction:
-
Continue to agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or a recoupling can be performed.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the disappearance of the free amine. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Protocol 4: Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the side-chain protecting groups used. The Cbz group is generally stable to standard TFA cleavage conditions.[8][9]
Materials:
-
Fully assembled peptide-resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
The resulting peptide will have a Cbz group at the N-terminus. If the free N-terminus is desired, the Cbz group can be removed by catalytic hydrogenolysis.[11][12][13]
Data and Performance Metrics
The efficiency of the fragment condensation strategy can be evaluated based on several parameters. The following table provides representative data for the key steps.
| Parameter | Typical Value | Method of Determination |
| On-Resin Saponification Efficiency | >95% | LC-MS analysis of a cleaved aliquot |
| Dipeptide Coupling Efficiency | >99% | Kaiser Test (qualitative) |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, often higher than stepwise synthesis for difficult sequences | RP-HPLC |
| Racemization at C-terminal Ala of Dipeptide | <1% with appropriate coupling reagents | Chiral GC or HPLC analysis of hydrolyzed peptide |
Troubleshooting and Expert Insights
-
Incomplete Saponification: If the saponification is incomplete, consider extending the reaction time or using a stronger base like TMSOK. Ensure the solvents are of high purity.
-
Incomplete Coupling: For sterically hindered N-termini on the resin-bound peptide, a more potent coupling reagent like HATU or HCTU may be required. A second coupling may also be necessary.
-
Cbz Group Lability: While generally stable to TFA, prolonged exposure or elevated temperatures during cleavage can lead to partial removal of the Cbz group. Cleavage should be performed at room temperature and for the minimum time required.
-
Alternative Strategy: Instead of on-resin saponification, Cbz-Ala-Ala-OH can be prepared in solution and then coupled to the resin-bound peptide. This avoids exposing the peptide-resin to basic conditions but requires an additional purification step for the dipeptide acid.
Conclusion
The use of this compound as a dipeptide fragment in SPPS represents a valuable strategic tool for peptide chemists. By leveraging the orthogonality of the Cbz protecting group within an Fmoc/tBu framework, researchers can effectively address challenges associated with difficult sequences, improve synthetic efficiency, and minimize racemization. The protocols and insights provided in this guide offer a robust foundation for the successful implementation of this advanced solid-phase peptide synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. One moment, please... [total-synthesis.com]
- 13. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Deprotection of the Carboxybenzyl (Cbz) Group in Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, offering robust protection of amino groups during coupling reactions.[1][2] Its effective removal is a critical step in the path to synthesizing complex peptides for research and drug development. This guide provides an in-depth analysis of the primary methodologies for Cbz deprotection from dipeptides, focusing on catalytic hydrogenolysis, acidolysis, and catalytic transfer hydrogenation. We will explore the mechanistic underpinnings of each technique, provide validated, step-by-step protocols, and offer a framework for selecting the optimal deprotection strategy based on the substrate's specific chemical landscape. Furthermore, this document includes troubleshooting guidance for common challenges to ensure efficient and high-yield deprotection.
The Strategic Importance of Cbz Deprotection
The introduction of the Cbz group by Bergmann and Zervas in 1932 was a pivotal moment in synthetic chemistry, enabling controlled, stepwise peptide synthesis for the first time.[1] The Cbz group's stability under a range of conditions allows for versatile synthetic manipulations. However, its selective and clean removal is paramount to revealing the free amine for subsequent peptide bond formation or final compound generation. The choice of deprotection method is a critical decision that can significantly impact the yield, purity, and overall success of a synthetic campaign.
Core Deprotection Methodologies
The removal of the Cbz group can be accomplished through several distinct chemical pathways. The three most prevalent and reliable methods are:
-
Catalytic Hydrogenolysis: The most common and often mildest method.[3]
-
Acidolysis: A robust alternative for substrates incompatible with hydrogenation.[3]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas.[3]
The selection of the appropriate method hinges on the presence of other functional groups within the dipeptide that might be sensitive to the reaction conditions.
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the preferred method for Cbz removal due to its mild, neutral pH conditions and the generation of clean byproducts, toluene and carbon dioxide.[3] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3]
Mechanism: The reaction proceeds via a two-step mechanism. First, the catalytic hydrogenolysis of the benzyloxy group forms toluene and an unstable carbamic acid intermediate. This intermediate then readily decomposes to yield the deprotected amine and carbon dioxide.[4]
Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Dipeptide
Materials:
-
Cbz-protected dipeptide (1.0 equivalent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)[1][3]
-
Celite® for filtration
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected dipeptide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1][3]
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][5] Wash the Celite® pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide.
Visualization of the Catalytic Hydrogenolysis Workflow
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Acidolysis: For Hydrogenation-Sensitive Substrates
When a dipeptide contains functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups, or some aryl halides), catalytic hydrogenolysis is not a viable option.[3] In such cases, acidolysis, typically using a solution of hydrogen bromide (HBr) in acetic acid, provides an effective alternative.[3]
Mechanism: The reaction is thought to proceed via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (an SN2-type displacement), leading to the formation of benzyl bromide, carbon dioxide, and the protonated amine.
Experimental Protocol: Acidolysis of a Cbz-Protected Dipeptide
Materials:
-
Cbz-protected dipeptide (1.0 equivalent)
-
33% Hydrogen bromide (HBr) in acetic acid[5]
-
Anhydrous ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the Cbz-protected dipeptide (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[5]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from a few minutes to several hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6]
-
Precipitation: Upon completion, add the reaction mixture to a flask containing anhydrous ether to precipitate the deprotected dipeptide as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.
Catalytic Transfer Hydrogenation: A Safer Approach
Catalytic transfer hydrogenation offers a safer and more convenient alternative to using flammable hydrogen gas, especially for larger-scale reactions.[3] This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[3][7]
Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation
Materials:
-
Cbz-protected dipeptide (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[3]
-
Ammonium formate (3-5 equivalents)[3]
-
Methanol or Ethanol[3]
Procedure:
-
Dissolution: Dissolve the Cbz-protected dipeptide (1.0 equivalent) in methanol or ethanol.[3]
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. The excess ammonium formate can be removed by dissolving the residue in an organic solvent and washing with a saturated NaCl solution.
Method Selection and Comparative Analysis
The choice of deprotection method is critical for the successful synthesis of complex molecules.[3] The following table provides a comparative summary to aid in this decision-making process.
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[3] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[3] |
| Acidolysis | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[3] | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[3][8] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[3] Can sometimes offer different selectivity compared to H₂ gas.[6] | Can also reduce other functional groups.[3] Reaction times can be longer. |
Decision Tree for Selecting a Cbz Deprotection Method
Caption: Decision-making framework for Cbz deprotection method selection.
Troubleshooting Common Issues
Even with well-established protocols, challenges can arise during Cbz deprotection. Below are solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Catalytic Hydrogenolysis | Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds.[5][9] | Ensure the starting material is of high purity. If the substrate contains sulfur, consider an alternative deprotection method.[5][9] |
| Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.[5][9] | Use a fresh batch of high-quality catalyst.[5][9] | |
| Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for some substrates.[9] | Increase the hydrogen pressure, for instance, to 50 psi or higher.[9] | |
| Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical.[5][9] | Ensure vigorous stirring or agitation of the reaction mixture.[5][9] | |
| Observation of Side Products | Reduction of Other Functional Groups: Aryl halides, nitro groups, and double bonds can also be reduced.[6] | Consider Catalytic Transfer Hydrogenation, which can offer better selectivity.[6] |
| Formation of Piperidides (in Fmoc-based synthesis): Piperidine used for Fmoc deprotection can react with aspartimide intermediates.[10] | Add HOBt to the deprotection solution to suppress this side reaction.[10] |
Conclusion
The deprotection of the Cbz group is a fundamental and critical step in dipeptide synthesis. A thorough understanding of the available methodologies—catalytic hydrogenolysis, acidolysis, and transfer hydrogenation—is essential for any researcher in the field. By carefully considering the substrate's functionalities and potential side reactions, and by being prepared to troubleshoot common issues, scientists can confidently and efficiently advance their synthetic targets. The protocols and guidelines presented here provide a solid foundation for the successful removal of the Cbz protecting group, paving the way for the creation of novel peptides for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Note: High-Purity Cbz-Ala-Ala-OMe via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the purification of the protected dipeptide, N-Carbobenzoxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe), using recrystallization. As a critical intermediate in peptide synthesis, the purity of this compound is paramount for the successful construction of larger, more complex peptide chains. This document moves beyond a simple list of steps to explain the fundamental principles behind the purification strategy, empowering researchers to adapt and troubleshoot the process effectively. We detail solvent system selection, a step-by-step recrystallization workflow, and robust analytical methods for purity verification, ensuring a final product that meets the stringent requirements of pharmaceutical and research applications.
Introduction: The Imperative for Purity in Peptide Synthesis
The synthesis of peptides is a stepwise process where impurities, such as unreacted starting materials, coupling reagents, or diastereomers formed via epimerization, can be incorporated into the growing peptide chain.[1] Such contaminants can terminate the synthesis, complicate purification of the final product, and significantly impact biological assay results.[2] The dipeptide this compound (CAS 2483-51-4) is a common building block, and its purification is a critical quality control point. While chromatography is a powerful tool, recrystallization often presents a more scalable, cost-effective, and efficient method for obtaining highly pure, crystalline material, particularly when dealing with solid intermediates.[3][4] This application note provides the foundational knowledge and a validated protocol for achieving high-purity this compound.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5]
The process is governed by several key stages:
-
Solvent Selection : The ideal solvent should dissolve the target compound (this compound) sparingly or not at all at room temperature but dissolve it completely at or near its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).
-
Dissolution : The crude solid is dissolved in the minimum amount of hot solvent to create a saturated solution. Using excess solvent will reduce the final yield.
-
Filtration (Optional) : If insoluble impurities are present, a hot gravity filtration is performed to remove them before crystallization begins.
-
Crystallization : The saturated solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it begins to form a crystal lattice. This slow formation is highly selective and tends to exclude impurity molecules.[5] Rapid cooling can trap impurities, compromising the purification.
-
Isolation and Drying : The purified crystals are separated from the cold supernatant (mother liquor), which contains the dissolved impurities, via vacuum filtration. The crystals are then washed with a small amount of cold solvent and dried to remove any residual solvent.
Selecting the Optimal Solvent System
The molecular structure of this compound, featuring an aromatic Cbz group, two peptide bonds, and a methyl ester, suggests that moderately polar solvents would be effective.[6] A common strategy involves using a binary solvent system: a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The crude product is dissolved in the "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is heated to redissolve the solid and then cooled.
Based on literature precedent for similar protected peptides, an Ethyl Acetate/Petroleum Ether (or Hexane) system is highly effective for this compound.[7] Ethyl acetate acts as the "good" solvent, while the non-polar petroleum ether serves as the "anti-solvent."
Characterization of this compound
A summary of the key physical and chemical properties of the target compound is presented below. A sharp melting point close to the literature value is a strong indicator of high purity.
| Property | Value | Reference(s) |
| Chemical Name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | [8] |
| Synonyms | This compound, Z-Ala-Ala-OMe | [8][9] |
| CAS Number | 2483-51-4 | [10][11] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [9][10][11] |
| Molecular Weight | 308.33 g/mol | [8][10] |
| Appearance | White crystalline solid | [12] |
| Melting Point | 93-94 °C | [9][10] |
Detailed Experimental Protocol
This protocol is designed for the purification of crude this compound synthesized via standard peptide coupling methods.
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
Petroleum Ether or Hexanes (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical equipment: HPLC system, melting point apparatus.
Recrystallization Workflow
The following diagram outlines the key steps in the purification process.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a stir bar. On a hot plate in a fume hood, add a small portion of ethyl acetate (e.g., 15-20 mL) and heat the mixture to a gentle boil with stirring. Continue to add ethyl acetate in small increments until the solid just dissolves completely. Causality : Using the minimum amount of hot solvent is crucial for maximizing recovery; excess solvent will keep more of the product dissolved even after cooling.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. This step is only necessary for colored impurities.
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a funnel with fluted filter paper on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality : Slow cooling promotes the formation of large, pure crystals by allowing the selective deposition of the target molecule onto the growing crystal lattice.[5] After reaching room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent. A pre-chilled mixture of ethyl acetate and petroleum ether (e.g., 1:4 ratio) is effective for washing away the residual mother liquor without dissolving the product crystals.
-
Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Purity Assessment and Expected Results
The success of the recrystallization must be validated by analytical methods. The purity of the product should be assessed both before and after the procedure.
| Analysis | Before Recrystallization (Crude) | After Recrystallization (Pure) |
| Appearance | Off-white to yellowish powder | White, crystalline needles |
| Melting Point | 90-93 °C (broad) | 93-94 °C (sharp) |
| HPLC Purity | ~90-95% (with impurity peaks) | >99% (single major peak) |
| Expected Yield | N/A | 75-90% |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[13] A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient. The purity is determined by the area percentage of the main product peak.[2]
-
Melting Point: A sharp melting point range that matches the literature value is a strong qualitative indicator of high purity.
-
Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight (m/z for [M+H]⁺ ≈ 309.14).[2]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the dipeptide and reveal the presence of any structurally similar impurities.[14]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. The cooling rate is too fast. | Add a small amount more of the "good" solvent (ethyl acetate) to the hot solution. Ensure cooling is very slow. If oil persists, reheat to dissolve, then scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration and allow the solution to cool again. Add a "seed crystal" of pure product to initiate crystallization. |
| Low Recovery | Too much solvent was used. The crystals were washed with warm solvent. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. |
| Product Contaminated | Cooling was too rapid, trapping impurities. The washing step was insufficient. | Allow the solution to cool slowly and without disturbance. Ensure the filter cake is washed with fresh, cold solvent to displace the impurity-laden mother liquor. A second recrystallization may be necessary. |
Conclusion
Recrystallization is a powerful, scalable, and economical technique for the purification of this compound. By understanding the principles of solubility and crystal growth, and by following a systematic protocol, researchers can reliably obtain this key dipeptide intermediate with the high degree of purity required for successful peptide synthesis and drug development. The validation of purity through appropriate analytical techniques like HPLC and melting point analysis is a mandatory final step to ensure the quality of the material for downstream applications.
References
- 1. jpt.com [jpt.com]
- 2. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 1142-20-7 | N-Carbobenzoxy-L-alanine | Eluxadoline | Ambeed.com [ambeed.com]
- 8. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. chemscene.com [chemscene.com]
- 12. 3-Iodo-N-Cbz-L-alanine methyl ester | 56877-38-4 [chemicalbook.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Use of HATU for High-Fidelity Coupling of Cbz-Protected Dipeptides
Introduction: Overcoming the Hurdles in Peptide Synthesis
The formation of the amide bond is the defining reaction in the synthesis of peptides and proteins, a cornerstone of modern drug development and biochemical research. While conceptually simple, the practical formation of this bond is fraught with challenges, including slow reaction kinetics, competing side reactions, and, most critically, the potential for racemization at the chiral α-carbon of the amino acid residues.[1][2] The choice of coupling reagent is therefore a critical parameter that dictates the yield, purity, and stereochemical integrity of the final peptide.
This guide focuses on the strategic application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a third-generation aminium/uronium salt-type coupling reagent, for the synthesis of dipeptides bearing the benzyloxycarbonyl (Cbz) N-terminal protecting group.[3][4][5] First reported by Louis A. Carpino in 1993, HATU has established itself as a superior reagent renowned for its high efficiency, rapid reaction rates, and exceptional ability to suppress racemization, making it particularly suitable for challenging couplings.[6][7][8]
The HATU Mechanism: A Symphony of Activation and Catalysis
The remarkable efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive acylating agent. The process, typically conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through a well-defined cascade.[6][9][10]
-
Deprotonation: The base deprotonates the carboxylic acid of the Cbz-protected dipeptide, forming a carboxylate anion.[11][12]
-
Initial Attack: This carboxylate anion performs a nucleophilic attack on the electrophilic guanidinium carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[4][6]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step is the key to HATU's success, forming the highly reactive OAt-active ester and releasing the inert, water-soluble byproduct tetramethylurea.[6][7][11]
-
Amide Bond Formation: The incoming amine nucleophile readily attacks the carbonyl of the OAt-active ester, forming the desired amide bond and releasing HOAt.[7]
The pyridine nitrogen within the HOAt moiety provides a "neighboring group effect," which is thought to stabilize the transition state and further accelerate the coupling reaction, contributing to HATU's superior performance over reagents based on 1-hydroxybenzotriazole (HOBt), such as HBTU.[6][13]
The Cbz Group and the Racemization Challenge
While urethane-based protecting groups like Cbz and Fmoc are inherently more resistant to racemization than simple N-acyl groups, the risk is not eliminated, particularly during the coupling of peptide fragments (e.g., a dipeptide acid).[14][15] Racemization typically proceeds through the formation of a planar 5(4H)-oxazolone intermediate. The rapid reaction kinetics associated with HATU are crucial; by ensuring the swift conversion of the OAt-active ester to the final peptide, HATU minimizes the lifetime of the activated species, thereby reducing the opportunity for it to cyclize into the problematic oxazolone.[5][7] The use of HOAt-based reagents like HATU has been shown to be superior to HOBt-based reagents in preserving stereochemical integrity.[5][13]
Experimental Protocol: HATU Coupling of a Cbz-Dipeptide
This protocol provides a robust, field-proven methodology for coupling a generic Cbz-protected dipeptide acid with an amino acid ester hydrochloride salt.
4.1. Materials & Reagents
-
Cbz-Dipeptide-OH (1.0 eq)
-
H-AminoAcid-OR·HCl (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine) (aq)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica Gel for chromatography
4.2. Recommended Reaction Parameters
The following table summarizes the critical parameters for a successful coupling reaction.
| Parameter | Recommended Value/Range | Rationale & Key Insights |
| Stoichiometry | Acid:HATU:Amine:Base | The amine can be used in slight excess (1.0-1.2 eq) to drive the reaction. HATU is used in slight excess (1.05-1.1 eq) to ensure full activation. A total of 3 eq of base is typically sufficient to neutralize the amine salt (1 eq) and facilitate carboxylate formation (2 eq).[5][7] |
| Solvent | Anhydrous DMF, ACN, or DCM | DMF is the most common solvent due to its excellent solvating properties for peptides and reagents.[6][9] Acetonitrile (ACN) or Dichloromethane (DCM) can also be used, depending on substrate solubility.[16] Strict anhydrous conditions are critical to prevent hydrolysis of the active ester.[7] |
| Temperature | 0 °C to Room Temperature | Activation is often performed at 0 °C to minimize potential side reactions, followed by warming to room temperature after the amine is added.[7] |
| Pre-activation Time | 5-15 minutes | This is a critical step. Allowing the Cbz-dipeptide, HATU, and base to stir before adding the amine ensures the formation of the active ester. Adding the amine prematurely can lead to a competitive side reaction where the amine attacks HATU directly, forming an undesired guanidinium byproduct.[7][16][17] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Most reactions are complete within a few hours at room temperature.[7] |
4.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the Cbz-Dipeptide-OH (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.1-0.2 M solution) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Pre-activation: Add DIPEA (2.0 eq) to the stirred solution, followed by the solid HATU (1.1 eq). Allow the mixture to stir at 0 °C for 15 minutes. The solution may change color.
-
Amine Addition: Add the H-AminoAcid-OR·HCl salt (1.1 eq) to the reaction mixture, followed by the remaining portion of DIPEA (1.0-1.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the limiting reagent by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and saturated brine (1x). The acidic wash removes excess base, and the basic wash removes unreacted starting acid and HOAt.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure dipeptide product.
Troubleshooting & Safety
-
Common Byproducts: The primary byproduct from the reagent is tetramethylurea, which is polar and typically removed during the aqueous work-up and/or chromatography.[7][18] The other major side product, guanidinylation of the amine, is minimized by the critical pre-activation step.[7]
-
Low Yield: The most common culprit is moisture. Ensure all glassware is dry and solvents are anhydrous. Re-evaluate stoichiometry if issues persist.[7]
-
Safety: HATU has been identified as a moderate skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).[6] It also poses a potential thermal hazard and should not be heated aggressively in a confined state.[6]
Conclusion
HATU stands as a premier coupling reagent for the synthesis of Cbz-protected dipeptides. Its mechanism, which proceeds through a highly reactive OAt-active ester, ensures rapid reaction times and high yields. Crucially, these fast kinetics, combined with the inherent properties of the HOAt leaving group, provide exceptional protection against racemization, preserving the stereochemical integrity of the final product. By following a carefully staged protocol that includes a dedicated pre-activation step, researchers can reliably and efficiently synthesize complex dipeptides, overcoming many of the traditional challenges in peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Racemization in Cbz-Ala-Ala-Ome Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount in peptide synthesis. This guide is designed to provide you with in-depth, actionable solutions to a common yet critical challenge: preventing racemization during the synthesis of the dipeptide Cbz-Ala-Ala-Ome. Here, we move beyond simple protocols to explain the underlying chemistry, helping you make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing causes and validated solutions.
Issue 1: Detection of Significant Diastereomeric Impurity (Cbz-D-Ala-L-Ala-Ome) in the Final Product
Symptoms:
-
Chiral HPLC or GC analysis shows two closely eluting peaks.
-
NMR spectroscopy reveals signal doubling for specific protons.
-
Optical rotation of the final product is lower than the literature value.
Root Cause Analysis & Corrective Actions:
The primary cause of racemization in peptide coupling is the formation of a planar oxazolone (or azlactone) intermediate from the activated Cbz-L-Alanine.[1][2] This intermediate can be attacked from either face by the incoming amine (L-Alanine methyl ester), leading to a mixture of L-L and D-L dipeptides.[2] Several factors can promote the formation and subsequent racemization of this intermediate.
| Potential Cause | Underlying Problem | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimides like DCC or EDC, when used alone, generate a highly reactive O-acylisourea intermediate that rapidly cyclizes to the oxazolone.[3] | Incorporate Racemization-Suppressing Additives: Always use carbodiimides in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[3][4][5][6] These additives trap the O-acylisourea to form an active ester that is less prone to racemization.[5] |
| Choice and Stoichiometry of Base | Strong or sterically unhindered bases (e.g., triethylamine, TEA) can readily abstract the α-proton of the activated amino acid or the oxazolone intermediate, directly causing racemization.[1][5][7] | Use a Weaker, Sterically Hindered Base: Opt for N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][7] These bases are sufficient to neutralize the amine salt but are less likely to cause epimerization. Use the minimum necessary amount of base. |
| High Reaction Temperature | Elevated temperatures provide the activation energy needed for both oxazolone formation and proton abstraction, accelerating the rate of racemization.[3][5] | Maintain Low Temperatures: Perform the coupling reaction at 0 °C. For particularly sensitive couplings, temperatures as low as -15 °C may be beneficial. |
| Prolonged Activation Time | Allowing the Cbz-Ala-OH to remain in its activated state for an extended period before adding the H-Ala-OMe∙HCl increases the time available for oxazolone formation and racemization.[5] | Employ an In Situ Activation Protocol: Mix the Cbz-Ala-OH, H-Ala-OMe∙HCl, and the additive (e.g., HOBt) before adding the coupling reagent (e.g., DIC/DCC). This ensures the activated species is rapidly consumed by the nucleophile. |
| Solvent Polarity | Polar aprotic solvents like DMF or NMP can stabilize the charged intermediates involved in the racemization pathway, potentially increasing its rate. | Select an Appropriate Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred for solution-phase couplings as they are less polar. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the this compound coupling reaction?
A1: The most prevalent mechanism is through the formation of a 5(4H)-oxazolone intermediate.[1] The process begins when the carboxyl group of Cbz-L-Ala-OH is activated by a coupling reagent. This activated intermediate can then undergo intramolecular cyclization. The resulting oxazolone has an acidic proton at the chiral center (Cα), which can be removed by a base. Reprotonation can occur from either side of the now planar intermediate, leading to a loss of stereochemical purity.[1][2]
Q2: Why are additives like HOBt or HOAt so effective at preventing racemization?
A2: Additives like HOBt (1-Hydroxybenzotriazole) and its more reactive analogue HOAt (1-Hydroxy-7-azabenzotriazole) act as "racemization suppressants".[6][8][9] When used with a coupling reagent like a carbodiimide, they rapidly convert the highly reactive O-acylisourea intermediate into an active ester (e.g., an OBt or OAt ester). This active ester is more stable and less prone to cyclizing into the problematic oxazolone.[2][10] It still readily reacts with the amine component to form the desired peptide bond, but via a pathway that better preserves chirality.[10][9]
Q3: Which class of coupling reagents is generally best for minimizing racemization?
A3: While carbodiimides with additives are effective, phosphonium and aminium/uronium salt reagents like PyBOP, HBTU, and HATU are often preferred for sensitive couplings.[3][11][12] These reagents are designed to generate the active esters with additives like HOBt or HOAt in situ and promote rapid amide bond formation, minimizing the lifetime of racemization-prone intermediates.[9][12][13] For particularly difficult cases, reagents like DEPBT have shown remarkable resistance to racemization.[3][14]
Q4: Does the N-terminal protecting group (Cbz) influence the rate of racemization?
A4: Yes. The N-terminal protecting group plays a significant role. Urethane-based protecting groups like Carbobenzyloxy (Cbz) and Fmoc are known to provide substantial protection against racemization compared to simple acyl groups (like Acetyl). This is because the oxygen atom in the urethane linkage can participate in the formation of the oxazolone, but the resulting intermediate is less susceptible to racemization.
Q5: How can I accurately quantify the level of racemization in my product?
A5: The most reliable method is chiral chromatography (either HPLC or GC) using a chiral stationary phase. This technique can separate the desired L-L diastereomer from the L-D impurity, allowing for precise quantification. For a qualitative assessment, high-field NMR can sometimes be used, as the diastereomers may exhibit distinct signals, but this is often less sensitive than chromatography.
Experimental Protocols & Data
Protocol: Low-Racemization Synthesis of this compound using DIC/HOBt
This protocol details a standard, reliable method for the solution-phase synthesis of this compound designed to minimize epimerization.
Materials:
-
Cbz-L-Alanine (Cbz-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe∙HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Standard aqueous work-up reagents (e.g., 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-Ala-OH (1.0 eq), H-Ala-OMe∙HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add NMM (1.1 eq) dropwise to the stirred solution. Stir for 10-15 minutes.
-
Activation & Coupling: Add DIC (1.1 eq) dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Analysis: Purify the crude product by flash chromatography or recrystallization. Analyze the final product for purity and diastereomeric excess using chiral HPLC.
Data: Comparison of Coupling Reagent Performance
The choice of coupling method has a dramatic impact on the stereochemical outcome. The table below summarizes typical results for the synthesis of a model peptide prone to racemization, highlighting the effectiveness of additives.
| Coupling Reagent | Additive | Base | Temperature | % D-Isomer (Racemization) |
| DCC | None | TEA | Room Temp | ~15-25% |
| DCC/DIC | HOBt | NMM | 0 °C | < 1-2% |
| DCC/DIC | OxymaPure® | NMM | 0 °C | < 1% |
| HATU | Internal | DIPEA | Room Temp | < 2% |
| DEPBT | Internal | DIPEA | Room Temp | < 0.5% |
| Data are representative and can vary based on specific reaction conditions. |
Visualization of Key Concepts
Mechanism of Racemization via Oxazolone Formation
The following diagram illustrates the critical pathway leading to racemization, which must be suppressed for a successful synthesis.
Caption: Racemization via Oxazolone Intermediate
Workflow for Preventing Racemization
This workflow provides a logical decision-making process for setting up your synthesis to ensure high chiral purity.
Caption: Decision Workflow for Minimizing Racemization
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis of Cbz-Ala-Ala-OMe
Welcome to the technical support guide for the synthesis of the dipeptide Cbz-Ala-Ala-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues. The following question-and-answer-based guide offers in-depth explanations and practical protocols to ensure a successful and efficient coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the this compound coupling, and what are the key influencing factors?
A typical reaction time for the coupling of Cbz-L-Alanine with L-Alanine methyl ester can range from a few hours to overnight (12-24 hours).[1][2] The optimal time is not fixed; it is a function of several interdependent variables:
-
Choice of Coupling Reagent: Highly efficient uronium or phosphonium salt reagents like HATU or PyBOP can lead to complete reactions in as little as a few minutes to a couple of hours.[3][4] More traditional carbodiimide reagents such as EDC or DCC, especially when used with additives, typically require longer reaction times of 2-12 hours.[5][6]
-
Reaction Temperature: Most coupling reactions are initiated at 0°C to minimize potential side reactions, particularly racemization, and then allowed to warm to room temperature.[2][5] Lower temperatures generally slow down the reaction rate, necessitating longer coupling times.
-
Solvent: Polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are standard choices as they effectively dissolve the reactants.[1][7] The choice of solvent can influence reaction kinetics.
-
Concentration of Reactants: Higher concentrations of reactants generally lead to faster reaction rates. However, excessively high concentrations can sometimes lead to solubility issues or an increase in side reactions.
Q2: Which coupling reagent is best suited for synthesizing this compound?
For the synthesis of this compound, where steric hindrance is minimal, a variety of coupling reagents can be effective. The choice often depends on factors like cost, desired reaction speed, and ease of purification.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Cost-effective, widely available.[8][9] | Slower reaction rates; DCC produces a dicyclohexylurea (DCU) byproduct that is difficult to remove by means other than filtration[9][10]; risk of N-acylurea formation without additives.[11] |
| Uronium/Aminium Salts | HBTU, HATU | Fast reaction kinetics, high coupling efficiency, low racemization.[3][8] | Higher cost; byproducts are water-soluble. |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for sterically hindered couplings (less critical here); high reactivity.[3][8] | Byproduct removal is required; can be more expensive. |
Recommendation: For routine, cost-effective synthesis, EDC in combination with an additive like HOBt or Oxyma Pure is an excellent choice.[10] The resulting urea byproduct from EDC is water-soluble, simplifying the workup via aqueous extraction.[10][11] For rapid synthesis and highest efficiency, HATU is a superior, albeit more expensive, alternative.[4]
Q3: Why is an additive like HOBt or Oxyma Pure necessary when using a carbodiimide like EDC?
Using an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) with a carbodiimide is crucial for two main reasons:
-
Suppressing Side Reactions: Carbodiimides react with the carboxylic acid (Cbz-Ala-OH) to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction for that molecule and reduces the overall yield.[5][11] Additives like HOBt rapidly intercept the O-acylisourea to form an active ester (e.g., HOBt-ester), which is more stable and less prone to rearrangement but still highly reactive towards the amine.[10][11]
-
Minimizing Racemization: The activated carboxyl group of an amino acid is susceptible to racemization (loss of stereochemical integrity).[12][13] Additives like HOBt are known to be effective suppressors of racemization during the coupling step.[5][14]
Troubleshooting Guide: Optimizing Reaction Time & Yield
This guide addresses common issues encountered during the synthesis of this compound, focusing on reaction time and efficiency.
Problem 1: The reaction is very slow or appears stalled (incomplete conversion after 24 hours).
Possible Causes & Solutions:
-
Inefficient Activation:
-
Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC). If a significant amount of the starting Cbz-Ala-OH is still present, activation is likely the issue.
-
Solution 1 (Reagent Quality): Coupling reagents, especially carbodiimides and uronium salts, can degrade upon exposure to moisture. Use fresh, high-quality reagents and handle them under an inert atmosphere (e.g., nitrogen or argon) if possible.[15]
-
Solution 2 (Inadequate Reagent Stoichiometry): Ensure you are using a slight excess of the coupling reagent and additive (typically 1.1-1.2 equivalents relative to the carboxylic acid). For difficult couplings, increasing this to 1.5 equivalents can be beneficial.[7]
-
Solution 3 (Switch Reagent): If using a carbodiimide, consider switching to a more potent coupling reagent like HATU or HBTU, which are known for faster kinetics.[3][4]
-
-
Presence of Moisture:
-
Diagnosis: Water can hydrolyze the activated intermediate and consume the coupling reagent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents.[15]
-
-
Incorrect pH/Base:
-
Diagnosis: If the amine component (Alanine methyl ester) is used as a hydrochloride salt (H-Ala-OMe·HCl), a tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)) must be added to neutralize the salt and free the nucleophilic amine.[1] An insufficient amount of base will stall the reaction.
-
Solution: Use exactly one equivalent of a non-nucleophilic base like NMM or DIPEA relative to the amine salt. Avoid using an excess of base, as this can increase the risk of racemization.[5]
-
Problem 2: The reaction yields are consistently low, even after extended reaction times.
Possible Causes & Solutions:
-
N-Acylurea Formation (with carbodiimides):
-
Diagnosis: A byproduct that is difficult to separate from the desired product is observed. This is a classic sign of N-acylurea formation.
-
Solution: Always use an additive like HOBt or Oxyma Pure when using EDC or DCC.[5][11] Adding the carbodiimide to a pre-mixed solution of the carboxylic acid and HOBt can further minimize this side reaction.
-
-
Difficult Purification and Product Loss:
-
Diagnosis: The crude product appears pure by TLC, but the isolated yield after purification (e.g., column chromatography or recrystallization) is low.
-
Solution 1 (Workup for EDC): If using EDC, ensure the aqueous workup is thorough. Washing the organic layer with dilute acid (e.g., 1M HCl), followed by a base (e.g., saturated NaHCO₃), and finally brine will effectively remove the water-soluble urea byproduct and unreacted starting materials.[2][15]
-
Solution 2 (Workup for DCC): If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents.[9] After the reaction is complete, cool the mixture (e.g., in an ice bath) to maximize precipitation and remove the DCU by filtration before proceeding with the aqueous workup.[8]
-
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling for this compound
This protocol provides a reliable and cost-effective method for the synthesis.
Materials:
-
Cbz-L-Alanine (1.0 eq)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Cbz-L-Alanine (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add NMM (1.0 eq) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A white precipitate may form.
-
Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress using TLC (staining with ninhydrin to visualize the amine and KMnO₄ or UV to visualize the Cbz-protected compounds). The reaction is typically complete within 4-12 hours.
-
Once complete, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude dipeptide by recrystallization or silica gel column chromatography.
Protocol 2: Rapid HATU-Mediated Coupling
This protocol is ideal when reaction speed is a priority.
Materials:
-
Cbz-L-Alanine (1.0 eq)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve Cbz-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes to pre-activate the acid.[13]
-
Add H-Ala-OMe·HCl (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The coupling is often complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify as needed.
Visual Guides
Workflow for Optimizing Coupling Reaction Time
Caption: A decision workflow for monitoring and optimizing the peptide coupling reaction time.
Carbodiimide Coupling Mechanism with HOBt Additive
Caption: The crucial role of HOBt in preventing N-acylurea formation during EDC-mediated coupling.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. peptide.com [peptide.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. file.globalso.com [file.globalso.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yield in Cbz-dipeptide synthesis
Welcome to the technical support center for Cbz-dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of Cbz-protected dipeptides. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Initial Troubleshooting
This section addresses the most common issues that lead to low yields in Cbz-dipeptide synthesis.
Question 1: My Cbz-dipeptide coupling reaction is showing very low conversion. What are the primary causes?
Low conversion is a frequent issue stemming from several factors that can either slow down or completely stall the reaction. The primary culprits are often related to the reactivity of the coupling partners and the reaction conditions.
-
Steric Hindrance: Bulky side chains on either the Cbz-protected amino acid or the amino acid ester can physically block the approach of the activated carboxyl group and the amine, significantly slowing the reaction rate.[1] This is particularly common when dealing with amino acids like valine, isoleucine, or tert-leucine.
-
Reduced Nucleophilicity of the Amine: The nucleophilicity of the incoming amine is crucial for the acylation step.[1] Steric hindrance from adjacent bulky groups can diminish this nucleophilicity, making the amine a less effective reactant.[1]
-
Incomplete Activation of the Carboxylic Acid: The first step of the coupling reaction is the activation of the carboxyl group of the Cbz-amino acid.[2] If the activating agent is old, hydrated, or used in insufficient quantities, the formation of the reactive intermediate will be incomplete, leading to poor yields.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical. A solvent that does not adequately dissolve the reactants or the growing peptide chain can lead to poor reaction kinetics.[3]
Question 2: I'm observing multiple unexpected peaks in my crude product analysis (HPLC/MS). What are the likely side reactions?
The presence of multiple peaks often indicates the occurrence of side reactions. Understanding these pathways is key to mitigating them.
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to the formation of diastereomeric impurities that can be very difficult to separate.[1][4] Activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to racemization.[2]
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[2][5][6] This side reaction consumes the activated amino acid, thereby reducing the yield of the desired dipeptide.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the dipeptide attacks the ester carbonyl, leading to cyclization and cleavage from the resin (in solid-phase synthesis) or intramolecular cyclization in solution-phase.[4][7] This is especially prevalent when proline is one of the first two residues.[4]
-
Hydrolysis of the Activated Ester: The activated ester intermediate is sensitive to water. Any moisture in the reaction solvent or reagents can lead to hydrolysis of the activated ester back to the carboxylic acid, thus lowering the yield.[8]
Section 2: In-Depth Troubleshooting and Optimization Strategies
This section provides detailed solutions and experimental protocols to address the issues identified in the FAQs.
Issue 1: Incomplete Coupling and Steric Hindrance
When dealing with sterically hindered amino acids, a more robust coupling strategy is required.
Solution:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often fail with hindered systems.[1] More potent onium-salt-based reagents are recommended.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered the superior choice for difficult couplings.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[1]
-
-
Optimization of Reaction Conditions:
-
Solvent: Use polar aprotic solvents that provide good solvation for the reactants, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[3][9] In cases of aggregation, adding a chaotropic salt or a solvent like DMSO can be beneficial.[4]
-
Temperature: For particularly difficult couplings, increasing the reaction temperature (e.g., to 40-50 °C) can improve the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.[1]
-
Protocol 1: Optimized Coupling for a Sterically Hindered Dipeptide (e.g., Cbz-Val-Ile-OMe)
Materials:
-
Cbz-Val-OH (1.0 eq)
-
H-Ile-OMe·HCl (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve H-Ile-OMe·HCl in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve Cbz-Val-OH and HATU in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the Cbz-Val-OH/HATU solution and stir for 2-5 minutes to pre-activate the carboxylic acid.
-
Add the pre-activated Cbz-Val-OH solution to the H-Ile-OMe solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous work-up to remove water-soluble byproducts.
Issue 2: Racemization
Minimizing racemization is critical for producing a stereochemically pure dipeptide.
Solution:
-
Use of Additives: The addition of hydroxylamine derivatives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization.[4] These additives react with the activated intermediate to form a less reactive but more stable active ester, which is less prone to racemization. OxymaPure is another highly effective and safer alternative to HOBt.[10]
-
Choice of Base: The choice of base can have a significant impact on racemization.[11] Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA) or DIPEA, especially for sensitive amino acids.[1][12]
-
Avoid Over-activation: Prolonged pre-activation times before the addition of the amine component can increase the risk of racemization.[1]
Data Summary: Impact of Coupling Reagents and Additives on Racemization
| Coupling Method | Additive | Base | Relative Racemization Risk |
| DCC/EDC | None | DIPEA/TEA | High |
| DCC/EDC | HOBt | DIPEA/TEA | Moderate |
| DCC/EDC | HOAt/OxymaPure | NMM/Collidine | Low |
| HATU | (Internal HOAt) | NMM/Collidine | Very Low |
| PyBOP | (Internal HOBt) | NMM/Collidine | Low |
Issue 3: N-Acylurea and Other Byproduct Formation
The formation of byproducts not only reduces the yield but also complicates the purification process.
Solution:
-
Minimizing N-Acylurea Formation: The use of additives like HOBt or HOAt with carbodiimide reagents is highly effective in preventing the rearrangement of the O-acylisourea intermediate to the N-acylurea.[5] The additive rapidly converts the O-acylisourea to the corresponding active ester, which is not susceptible to this rearrangement.
-
Preventing Diketopiperazine Formation:
-
In solution-phase synthesis, it is advisable to use the amino acid ester as the hydrochloride salt and neutralize it in situ just before the coupling reaction.
-
In solid-phase synthesis, using 2-chlorotrityl chloride resin can suppress diketopiperazine formation due to the steric bulk of the resin linkage.[4]
-
-
Purification: Effective purification techniques, such as flash column chromatography or preparative HPLC, are essential for removing any byproducts and isolating the pure dipeptide.[13][14]
Experimental Workflow: General Cbz-Dipeptide Synthesis and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Do Peptide Drugs Need Acylation at Nα - Creative Peptides [creative-peptides.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in Cbz Deprotection
Welcome to the technical support center for navigating the complexities of Carboxybenzyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this common yet sometimes problematic synthetic transformation. Here, we move beyond simple protocols to dissect the causality behind side reactions and provide field-proven strategies to ensure the integrity of your target molecules.
CORE DIRECTIVE: Navigating Deprotection Challenges
The removal of the Cbz protecting group is a cornerstone of amine synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] While seemingly straightforward, the choice of deprotection method can dramatically influence reaction outcomes, leading to undesired side products that complicate purification and compromise yields. This guide is structured to address these issues head-on, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally "cleanest" method for Cbz deprotection?
The most widely used method is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) with hydrogen gas (H₂).[1][2][3] This method is favored because its byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.[1][3]
Q2: How do I choose the best deprotection method for my specific substrate?
The optimal method is dictated by the functional groups present in your molecule.[3]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is generally the preferred method due to its efficiency and clean byproducts.[3]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Standard catalytic hydrogenation is likely to reduce these functionalities.[3] In such cases, transfer hydrogenolysis or non-reductive methods like acid-catalyzed or nucleophilic cleavage are better alternatives.[4]
-
For substrates containing sulfur: The palladium catalyst used in hydrogenation is highly susceptible to poisoning by sulfur-containing compounds.[5][6] Acid-catalyzed or nucleophilic cleavage methods are recommended to avoid catalyst inactivation.[3][5]
-
For substrates sensitive to strong acids: Avoid harsh conditions like HBr in acetic acid. Milder Lewis acid conditions or non-acidic methods should be employed.[3]
Q3: Are there safety concerns associated with certain Cbz deprotection methods?
Yes. For instance, the use of TMS-iodide for Cbz deprotection can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[3] It is advisable to avoid methods that produce such reactive byproducts, especially in late-stage pharmaceutical synthesis.[3] Additionally, catalytic hydrogenation requires the safe handling of hydrogen gas.[3]
Troubleshooting Guides: A Deeper Dive into Side Reactions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Cbz deprotection using H₂ and Pd/C is slow or fails to reach completion. What are the likely causes and how can I fix this?
Answer: This is a common problem with several potential root causes. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[5][6]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.[5][8]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with sterically hindered substrates.[5]
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[5]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[5]
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize their formation?
Answer: The type of side reaction is highly dependent on the deprotection method chosen and the other functional groups present in your substrate.
Scenario A: Side Reactions in Catalytic Hydrogenolysis
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[3]
-
Mechanistic Insight: Standard catalytic hydrogenation with H₂ and Pd/C is a powerful reducing system that often lacks chemoselectivity for the Cbz group in the presence of other easily reducible moieties.[4]
-
Solution: Consider using catalytic transfer hydrogenolysis . This method employs a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C and can offer better selectivity.[4] Alternatively, switching to a non-reductive method like acid-catalyzed or nucleophilic cleavage is a robust solution.[3]
-
-
Problem: N-Benzylation. Formation of an N-benzyl side product.
-
Mechanistic Insight: This side reaction can occur when there is an insufficient supply of hydrogen.[10] Under these conditions, the intermediate benzyl fragment can be reductively coupled to the newly formed amine.
-
Solution: Ensure an adequate and continuous supply of hydrogen throughout the reaction.[10]
-
Scenario B: Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc)
-
Problem: Acetylation of the deprotected amine.
-
Mechanistic Insight: When acetic acid is used as the solvent, the liberated amine can act as a nucleophile and be acetylated, especially at elevated temperatures.[3]
-
Solution: Employ a non-nucleophilic acid/solvent system, such as HCl in dioxane.[3] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), are also highly effective and compatible with a broader range of functional groups.[3][10]
-
-
Problem: Alkylation of sensitive functional groups.
-
Mechanistic Insight: Strong acidic conditions can generate a benzyl cation, which is an electrophile that can alkylate other nucleophilic sites in the molecule or the solvent.[3]
-
Solution: The use of scavengers, such as triisopropylsilane (TIS), in the reaction mixture can help to trap the generated carbocations.[11] Milder Lewis acid conditions can also mitigate this side reaction.[3]
-
Caption: Comparison of Cbz deprotection methods and potential side reactions.
Data Presentation & Experimental Protocols
Comparative Summary of Cbz Deprotection Methods
| Method | Reagents | Typical Yield | Key Advantages | Common Side Reactions/Drawbacks |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative[3] | Clean byproducts (toluene, CO₂); mild conditions.[3] | Reduction of other functional groups; catalyst poisoning by sulfur.[3] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Good to High[3] | Effective and relatively fast.[11] | Harsh conditions; potential for acylation by solvent and alkylation.[3] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | High[3] | Mild (room temperature); excellent functional group tolerance.[3][10] | HFIP is an expensive solvent.[3] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High[3] | Highly selective for sensitive substrates; avoids heavy metals.[3][12] | The thiol reagent has an unpleasant odor.[3] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF) in a flask equipped with a magnetic stir bar.[8]
-
Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[8] It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[5] Wash the Celite® pad with the reaction solvent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[5][11]
-
Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[5][11]
-
Isolation: Upon completion, the product can often be precipitated by the addition of anhydrous ether.[5][11]
-
Purification: Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.[5]
Protocol 3: General Procedure for Nucleophilic Deprotection with 2-Mercaptoethanol
This method is particularly useful for sensitive substrates.[5][13]
-
Reaction Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add a suitable base such as potassium phosphate (e.g., 2-4 equivalents).[5][12]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[5][12]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[5][12]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[5]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Cbz-Protected Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with Carboxybenzyl (Cbz)-protected peptides. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.
The Challenge of Cbz-Protected Peptides
The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, valued for its stability under various conditions.[1][2] However, the aromatic nature of the benzyl group significantly increases the hydrophobicity of the peptide. This often leads to poor solubility in both aqueous and common organic solvents, posing a significant hurdle during synthesis, purification, and downstream applications.[3][4] This guide will walk you through systematic approaches to overcome these solubility issues.
Troubleshooting Guide: Direct Solutions for Common Problems
This section addresses specific issues you may encounter in the lab. We provide a systematic, step-by-step approach to resolving these challenges.
Question 1: My lyophilized Cbz-protected peptide won't dissolve in my standard organic solvent (e.g., DMF, NMP). What should I do?
Probable Cause: The high degree of hydrophobicity and potential for intermolecular hydrogen bonding in your Cbz-peptide may lead to strong aggregation, making it resistant to dissolution even in polar aprotic solvents.[3][5]
Step-by-Step Solution:
-
Initial Mechanical Agitation: Before abandoning the solvent, ensure you have thoroughly attempted to dissolve the peptide. Vigorously vortex the sample, and if solubility does not improve, proceed to sonication.[6][7] A brief sonication (3 x 10-15 seconds) can help break apart aggregated peptide particles.[7]
-
Gentle Warming: Carefully warm the solution to a temperature not exceeding 40°C.[8][9] Increased kinetic energy can help overcome the energy barrier for solvation.[10] Caution: Avoid excessive heat, as it may risk peptide degradation.
-
Test Stronger Organic Solvents: If the peptide remains insoluble, test a small aliquot in a stronger, more disruptive organic solvent.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many hydrophobic peptides.[7][11] It is, however, important to note that DMSO can oxidize methionine (Met) or free cysteine (Cys) residues.[11][12] If your peptide contains these amino acids, use Dimethylformamide (DMF) as an alternative.[11]
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP): These fluorinated alcohols are powerful solvents known for their ability to disrupt secondary structures like β-sheets that contribute to aggregation.[13][14] They are often used as a last resort for highly intractable peptides.
-
-
Employ a Co-Solvent System: Start by dissolving the peptide in a minimal amount of the strongest compatible organic solvent (like DMSO or TFE), and then slowly add your desired solvent (e.g., DMF, acetonitrile) dropwise while vortexing.[11][13]
Question 2: My Cbz-peptide dissolved in an organic solvent, but it precipitated when I added an aqueous buffer for my assay. How can I prevent this?
Probable Cause: This is a classic sign of a hydrophobic compound "crashing out" of solution when the polarity of the solvent system is increased. The aqueous buffer reduces the overall solvating power for the hydrophobic Cbz-peptide.
Step-by-Step Solution:
-
Optimize the Organic Co-Solvent Concentration: The goal is to use the highest concentration of aqueous buffer your assay can tolerate while keeping the peptide in solution. Typically, most cell-based assays can tolerate up to 1% DMSO.[11] You may need to perform a dose-response curve to determine the maximum tolerable concentration of your chosen organic solvent in your specific experimental setup.
-
Slow, Dropwise Addition: When preparing the final solution, add the aqueous buffer to the peptide-organic solvent stock very slowly, drop by drop, while continuously vortexing.[13] This gradual change in polarity can prevent abrupt precipitation.
-
pH Adjustment: The net charge of your peptide plays a critical role in its aqueous solubility.[3][6] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[3]
-
For Basic Peptides (net positive charge): Try using a slightly acidic buffer (e.g., pH 5-6) or adding a small amount of 10% acetic acid to your solution.[6][11]
-
For Acidic Peptides (net negative charge): Use a slightly basic buffer (e.g., pH 7.5-8.5) or add a small amount of 0.1M ammonium bicarbonate.[6]
-
-
Consider Solubility-Enhancing Excipients: For final formulations, agents like cyclodextrins can encapsulate the hydrophobic Cbz-peptide, increasing its apparent solubility in aqueous media.[8][15]
Frequently Asked Questions (FAQs)
Why are Cbz-protected peptides so often poorly soluble?
The Cbz group contains a benzyl ring, which is aromatic and highly hydrophobic. This group is attached to the N-terminus of the peptide or the side chain of an amino acid (like Lysine), significantly increasing the overall non-polar character of the molecule.[3] This hydrophobicity promotes self-association and aggregation, primarily through hydrophobic interactions and intermolecular hydrogen bonding, leading to reduced solubility in many solvents.[5]
What is the best "first-pass" solvent to try for a new, uncharacterized Cbz-protected peptide?
For a new Cbz-protected peptide, a good starting point is a strong, polar aprotic solvent.
-
Dimethylformamide (DMF): A versatile solvent in peptide synthesis that can often dissolve moderately hydrophobic peptides.
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but can sometimes be more effective for solvating difficult peptide sequences.[16]
-
Dimethyl Sulfoxide (DMSO): If DMF or NMP fail, DMSO is the next logical choice due to its superior solvating power for hydrophobic compounds, provided your peptide does not contain oxidizable residues like Met or Cys.[11][12]
It is always recommended to test the solubility of a very small amount of your peptide before attempting to dissolve the entire batch.[7][17]
Can I use heat to dissolve my Cbz-peptide?
Yes, gentle heating can be an effective strategy. Increasing the temperature generally increases the solubility of peptides.[8][10] However, you must be cautious. We recommend not exceeding 40°C to minimize the risk of heat-induced degradation or racemization.[9]
How does the amino acid sequence, apart from the Cbz group, affect solubility?
The overall amino acid composition is a critical factor.[3][17]
-
Hydrophobic Residues: A high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp) will exacerbate the poor solubility caused by the Cbz group.[3][11] Peptides with over 50% hydrophobic residues are often challenging to dissolve in aqueous solutions.[6][9]
-
Charged Residues: Conversely, incorporating charged (ionizable) amino acids like Lysine (K), Arginine (R), Aspartic Acid (D), or Glutamic Acid (E) can significantly improve solubility in aqueous solutions, especially when the pH is adjusted away from the peptide's isoelectric point.[6][17]
Visualizing Key Concepts
To better understand the principles discussed, the following diagrams illustrate the effect of the Cbz group and a logical workflow for solubility testing.
Caption: Impact of the Cbz group on peptide hydrophobicity and solubility.
Caption: Systematic workflow for solubilizing a Cbz-protected peptide.
Experimental Protocols & Data
Protocol: Systematic Solubility Testing of a Cbz-Protected Peptide
This protocol outlines a method to efficiently determine the optimal solvent for your Cbz-peptide using a minimal amount of material.
-
Preparation: Aliquot approximately 0.5-1.0 mg of your lyophilized Cbz-peptide into several separate microcentrifuge tubes. Allow the tubes to warm to room temperature before opening.
-
Initial Solvent Screen (Room Temperature):
-
To the first tube, add 50 µL of DMF. Vortex vigorously for 30 seconds.
-
If not dissolved, sonicate for 15 seconds in a water bath sonicator.
-
Visually inspect for particulates against a dark background. If the solution is clear, the peptide is soluble at ≥10-20 mg/mL.
-
If it is not soluble, repeat this step with NMP and then DMSO (if applicable) in separate tubes.
-
-
Heating Step:
-
If the peptide is not soluble at room temperature in any of the above solvents, place the tube in a heat block or water bath set to 40°C for 5-10 minutes.
-
Vortex again and check for dissolution.
-
-
Strong Solvent Screen:
-
If the peptide remains insoluble, use a fresh tube and add 50 µL of TFE. Repeat the agitation and heating steps.
-
-
Aqueous Miscibility Test:
-
Once a suitable organic solvent is identified, take the clear solution and slowly add 50 µL of a relevant aqueous buffer (e.g., PBS, pH 7.4) dropwise while vortexing.
-
Observe for any signs of precipitation (cloudiness, turbidity). If it remains clear, the peptide is soluble in a 1:1 organic/aqueous mixture.
-
-
Documentation: Carefully record the results for each solvent and condition tested.
Data Summary: Solubility of a Model Cbz-Peptide
The following table summarizes the solubility of a model hydrophobic Cbz-protected heptapeptide (Cbz-Val-Phe-Leu-Ile-Ala-Gly-Met) in various solvents.
| Solvent System | Temperature (°C) | Mechanical Agitation | Solubility (mg/mL) | Observations |
| DMF | 25 | Vortex + Sonication | < 1 | Insoluble, suspension |
| NMP | 25 | Vortex + Sonication | ~ 2 | Partially soluble |
| DMSO | 25 | Vortex | > 20 | Clear solution |
| DMSO | 40 | Vortex | > 20 | Clear solution |
| TFE | 25 | Vortex | > 20 | Clear solution |
| 50% DMSO / 50% PBS | 25 | Vortex | < 0.5 | Immediate precipitation |
| 10% DMSO / 90% PBS | 25 | Vortex | < 0.1 | Immediate precipitation |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. reta-peptide.com [reta-peptide.com]
- 11. jpt.com [jpt.com]
- 12. biobasic.com [biobasic.com]
- 13. lifetein.com [lifetein.com]
- 14. lifetein.com [lifetein.com]
- 15. peptidream.com [peptidream.com]
- 16. peptide.com [peptide.com]
- 17. lifetein.com [lifetein.com]
Cbz-Ala-Ala-Ome Purification: A Technical Support Guide
Welcome to the technical support center for the purification of Cbz-Ala-Ala-Ome. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this protected dipeptide. Here, we provide in-depth, field-proven insights and solutions in a direct question-and-answer format to assist you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise answers and links to more detailed troubleshooting guides.
Q1: What are the most common impurities I can expect in my crude this compound sample?
A1: The primary impurities in your crude sample typically arise from the starting materials and side reactions during the coupling process. These can include:
-
Unreacted starting materials: N-Cbz-L-alanine and L-alanine methyl ester.
-
Coupling reagent byproducts: For example, dicyclohexylurea (DCU) if DCC is used, which is often difficult to remove due to its low solubility in many organic solvents.[1][2]
-
Racemized products: Formation of diastereomers (Cbz-D-Ala-L-Ala-Ome or Cbz-L-Ala-D-Ala-Ome) can occur, particularly with certain coupling reagents or prolonged reaction times.[3]
-
Side products from protecting groups: Incomplete deprotection or side reactions involving the Cbz group can lead to impurities.
Q2: What is the best initial approach for purifying crude this compound?
A2: For most standard laboratory-scale purifications, a combination of an aqueous workup followed by either recrystallization or flash column chromatography is a robust starting point. The choice between recrystallization and chromatography will depend on the nature of the impurities and the scale of your reaction.
Q3: My this compound seems to be an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This can be due to the presence of impurities that depress the melting point or the solvent system being a poor choice. Please refer to our Troubleshooting Guide: Recrystallization Issues for a step-by-step approach to resolve this.
Q4: I am seeing a very low yield after purification. What are the likely causes?
A4: Low recovery can stem from several factors, including incomplete reaction, product loss during the workup and extraction phases, or issues with the purification method itself (e.g., irreversible binding to silica gel). Our Troubleshooting Guide: Low Purification Yield provides a comprehensive checklist to identify and address the root cause.
Q5: How can I confirm the purity of my final this compound product?
A5: The most common and reliable methods for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques can separate the desired product from impurities and provide information on its identity and quantity.[4]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you may encounter during the purification of this compound.
Troubleshooting Guide: Recrystallization Issues
Problem: Your this compound product is "oiling out" or failing to crystallize from the chosen solvent system.
Causality: This often occurs when the solubility of the compound at the boiling point of the solvent is too high, or when impurities are present that act as a eutectic mixture, lowering the melting point and preventing crystal lattice formation.
Solutions:
-
Solvent System Modification:
-
Increase Polarity Contrast: If you are using a single solvent, try a binary solvent system. For a moderately polar compound like this compound, a good starting point is a polar solvent in which it is soluble (e.g., ethyl acetate, dichloromethane) and a non-polar solvent in which it is sparingly soluble (e.g., hexanes, petroleum ether).
-
Systematic Solvent Screening: Prepare small-scale test crystallizations in various solvent systems to identify the optimal conditions.
-
-
Seeding:
-
If you have a small amount of pure, solid this compound, add a single crystal to the supersaturated solution to induce crystallization.
-
If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
-
Concentration and Temperature Control:
-
Ensure your solution is fully dissolved at an elevated temperature and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can often lead to oiling out.
-
If the solution is too concentrated, it may become supersaturated too quickly. Try diluting the solution slightly before cooling.
-
Workflow for Optimizing Recrystallization
Caption: Decision workflow for troubleshooting recrystallization.
Troubleshooting Guide: Flash Column Chromatography Challenges
Problem: Poor separation of this compound from impurities during flash column chromatography.
Causality: Inadequate separation can be due to an inappropriate solvent system (mobile phase), incorrect stationary phase, or overloading of the column.
Solutions:
-
Mobile Phase Optimization:
-
TLC Analysis: Before running the column, perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for a solvent mixture that gives your product an Rf value of approximately 0.2-0.3.
-
Solvent Gradient: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, often provides better separation than an isocratic elution. For this compound, a gradient of ethyl acetate in hexanes is a common starting point.
-
-
Column Loading:
-
Avoid Overloading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel.
-
Sample Application: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane, and then apply it to the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[7]
-
-
Stationary Phase Selection:
-
Standard silica gel is typically sufficient for the purification of this compound. However, if you are struggling with very polar impurities, consider using a different stationary phase, such as alumina or reversed-phase silica gel.
-
Experimental Protocol: Flash Column Chromatography of this compound
-
Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexanes).
-
Prepare a gradient of mobile phase solvents. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of dichloromethane or the initial mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Collect fractions and monitor the elution of your product using TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation: Typical Flash Chromatography Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10-50%) |
| Sample Loading | 1-5% of silica gel mass |
| TLC Rf of Product | ~0.2-0.3 in the eluting solvent mixture |
Troubleshooting Guide: Low Purification Yield
Problem: The final yield of pure this compound is significantly lower than expected.
Causality: Product loss can occur at multiple stages: during the reaction workup (e.g., in aqueous washes if the product has some water solubility), or during the purification itself (e.g., irreversible adsorption onto silica gel).
Solutions:
-
Workup Optimization:
-
Back-Extraction: After your initial aqueous extraction, back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash to reduce the solubility of your organic product in the aqueous phase.
-
-
Chromatography Considerations:
-
Deactivation of Silica: If you suspect your product is degrading on the silica gel, you can deactivate the silica by adding a small amount of a polar solvent like triethylamine (e.g., 1%) to your mobile phase. This is particularly useful if your compound is acid-sensitive.
-
Alternative Purification Methods: If low yield persists with flash chromatography, consider alternative methods like preparative HPLC, which can offer higher resolution and recovery for challenging separations.[8][9]
-
Logical Flow for Diagnosing Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. xtalks.com [xtalks.com]
Technical Support Center: Peptide Coupling & Racemization Control
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. Here, we address one of the most persistent challenges in the field: the base-catalyzed racemization of amino acids during peptide coupling. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies effectively.
Part 1: Troubleshooting Guide - Common Scenarios & Solutions
This section is formatted to address specific problems you might encounter in the lab.
Q1: I'm observing a significant diastereomeric impurity in my crude peptide by HPLC/MS. Could my choice of base be the cause?
Answer: Absolutely. The base used during the activation and coupling step is a primary driver of racemization. The issue often stems from a combination of the base's intrinsic properties—its strength (pKa) and its size (steric hindrance).
-
The Problem: A strong, non-hindered base can readily abstract the alpha-proton (α-H) from the activated amino acid intermediate. This deprotonation leads to a loss of stereochemical integrity. The most common mechanism involves the formation of a planar oxazolone intermediate, which can be re-protonated from either side, leading to a mixture of L- and D-isomers.[1][2][3][4]
-
Immediate Action: If you are using a base like Triethylamine (TEA), switch to a bulkier, less basic alternative.
-
Recommended Bases:
-
2,4,6-Collidine (TMP): Often the best choice for minimizing racemization due to its significant steric bulk and moderate basicity.[1][5][6]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A widely used sterically hindered base that offers a good balance between reactivity and suppression of racemization.[1][3] It is generally preferred over TEA.[7][8]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be beneficial in cases of highly sensitive amino acids.[1][3]
-
-
Q2: My couplings with Cysteine and Histidine are showing high levels of racemization, even with DIPEA. What's happening?
Answer: Cysteine (Cys) and Histidine (His) are notoriously prone to racemization.[9] This is due to the nature of their side chains, which can influence the acidity of the alpha-proton. For these sensitive residues, your choice of base is critical, but other factors must also be tightly controlled.
-
The Causality: The activation of these amino acids makes their α-H particularly susceptible to abstraction by the tertiary amine base required for the coupling reaction. Even a moderately hindered base like DIPEA might be too strong or not hindered enough to prevent this side reaction effectively.[6]
-
Troubleshooting Steps:
-
Switch to a More Hindered Base: Your first line of defense is to switch to 2,4,6-collidine. Its greater steric hindrance makes it a poorer proton abstractor from the chiral center.[5][6]
-
Lower the Temperature: Perform the coupling at 0°C or room temperature. Higher temperatures provide the activation energy needed for racemization to occur at a faster rate.[5]
-
Minimize Pre-activation Time: Use an in-situ activation protocol. Add the coupling reagent directly to the mixture of the protected amino acid, additive, and the resin-bound amine. Allowing the activated amino acid to sit in solution with the base before the amine component is available provides a window for oxazolone formation and racemization.[5]
-
Use Racemization-Suppressing Additives: Always use additives like OxymaPure® or HOAt in conjunction with your coupling reagent (e.g., DIC). These additives form active esters that are highly reactive towards the amine but less prone to racemization than the intermediates formed by the coupling reagent alone.[3][10][11]
-
Q3: I'm using a carbodiimide (like DIC) and an additive (like HOBt), but I still see racemization. I thought this was supposed to be a low-racemization method?
Answer: While the DIC/additive combination is an excellent low-racemization strategy, its effectiveness is highly dependent on the reaction conditions, particularly the presence and type of base.
-
The Self-Validating System: A key advantage of using carbodiimides is that the coupling reaction itself does not inherently require an additional tertiary base, which minimizes the primary cause of racemization.[3] The reaction should proceed without a base like DIPEA or NMM if you are coupling a free acid to a free amine.
-
The Pitfall: A base is often added to neutralize the hydrochloride or TFA salt of the incoming amino acid or the resin-bound amine. This added base is what causes the problem.
-
Optimized Protocol:
-
Avoid Tertiary Bases: If possible, use the amino components as free bases to avoid the need for an external tertiary amine.
-
Choose the Right Additive: While HOBt is a classic choice, modern oxime-based additives like OxymaPure® are non-explosive and have been shown to be superior in suppressing racemization in many cases.[10][11][12] HOAt is also highly effective, particularly for difficult couplings.[1][10]
-
Use In-Situ Neutralization: If you must use an amino acid salt, consider an in-situ neutralization protocol where the base is present only transiently or in a carefully controlled amount.
-
Part 2: Frequently Asked Questions (FAQs) & In-Depth Science
This section provides deeper insights into the mechanisms and principles governing racemization.
FAQ 1: What is the exact mechanism of base-catalyzed racemization?
There are two primary pathways through which a base can induce racemization during peptide coupling.[1][2][4]
-
Oxazolone Formation (Most Common): This is the dominant pathway.[2][4]
-
Step A (Activation): The carboxyl group of the N-protected amino acid is activated by a coupling reagent.
-
Step B (Cyclization): The carbonyl oxygen of the N-protecting group (or the preceding amino acid residue) performs an intramolecular nucleophilic attack on the activated carboxyl group. This step is heavily promoted by the tertiary base.
-
Step C (Enolization & Racemization): The resulting 5(4H)-oxazolone intermediate has a highly acidic proton at the Cα position. The base abstracts this proton to form a planar, achiral aromatic oxazole enolate.[3][13]
-
Step D (Reprotonation/Coupling): This planar intermediate can be attacked by the incoming amine nucleophile from either face, resulting in a mixture of L- and D-peptides.
-
-
Direct Enolization (Direct α-H Abstraction):
Diagram: Mechanism of Base-Catalyzed Racemization via Oxazolone Formation
Caption: Base-catalyzed racemization proceeds via a planar, achiral oxazolone enolate.
FAQ 2: How do basicity (pKa) and steric hindrance of a base affect racemization?
The ideal base for peptide coupling is one that is strong enough to facilitate the necessary reactions (like neutralizing salts) but is too bulky to abstract the sterically shielded alpha-proton of the activated amino acid.
-
Basicity (pKa): A higher pKa indicates a stronger base. A stronger base is more efficient at deprotonating, including the undesirable abstraction of the alpha-proton.[1]
-
Steric Hindrance: A bulky base has large alkyl groups surrounding the nitrogen atom. This physical bulk prevents the nitrogen's lone pair from accessing the sterically shielded alpha-proton on the activated amino acid intermediate.[1][5][8]
Table 1: Comparison of Common Bases in Peptide Coupling
| Base | Structure | Approx. pKaH | Steric Hindrance | Typical Racemization Risk |
| Triethylamine (TEA) | Et₃N | 10.7 | Low | High |
| DIPEA (Hünig's Base) | iPr₂NEt | 10.1 | High | Medium |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 7.4 | Medium | Low to Medium |
| 2,4,6-Collidine (TMP) | C₈H₁₁N | 7.4 | Very High | Very Low |
Data compiled from sources[1][3]. pKa values can vary slightly depending on the solvent.
As the table shows, TEA is a strong base with low steric bulk, making it a poor choice where racemization is a concern.[1] DIPEA offers much better steric protection. NMM and Collidine are weaker bases, which is advantageous for minimizing racemization; Collidine combines this with very high steric hindrance, often making it the optimal choice for sensitive couplings.[1][6]
Diagram: Workflow for Selecting the Optimal Base
Caption: A decision-making workflow for selecting a base to minimize racemization.
FAQ 3: How can I accurately quantify the level of racemization in my peptide?
Visual inspection of a standard reversed-phase HPLC chromatogram is often insufficient to resolve diastereomers. A dedicated analytical method is required.
The Gold Standard: Chiral HPLC Analysis The most reliable method is to analyze the product using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[14][15][16]
-
Methodology:
-
Peptide Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids, typically using 6N HCl or deuterated acid (DCl) to correct for any racemization that may occur during the hydrolysis step itself.[14][17]
-
Chiral Separation: The resulting amino acid mixture is analyzed on an HPLC equipped with a chiral column. These columns are designed to separate enantiomers.
-
Quantification: The D- and L-isomers for each amino acid will appear as separate peaks. The percentage of racemization is calculated from the relative peak areas. Modern methods often couple this with mass spectrometry (HPLC-ESI-MS/MS) for highly sensitive and specific quantification.[14][17][18]
-
Part 3: Experimental Protocol
Protocol: Comparative Analysis of Bases for a Racemization-Prone Coupling
This protocol provides a framework to test the effect of different bases on a model coupling known to be susceptible to racemization (e.g., coupling Fmoc-Cys(Trt)-OH).
Objective: To determine the optimal tertiary amine base for minimizing racemization during the coupling of a sensitive amino acid in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Phe-Rink Amide MBHA resin (or another starting resin)
-
Fmoc-Cys(Trt)-OH
-
Coupling Reagent/Additive System: DIC / OxymaPure®
-
Bases to be tested: DIPEA, NMM, 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Analytical HPLC system with a C18 column
-
Chiral HPLC system or access to an analytical service for hydrolysis and chiral analysis.
Methodology:
-
Resin Preparation:
-
Swell 3 aliquots of Fmoc-Phe-Rink Amide resin (e.g., 100 mg each) in DMF in separate reaction vessels.
-
Perform Fmoc deprotection on all three resin samples using 20% piperidine in DMF. Wash thoroughly with DMF.
-
-
Coupling Reaction Setup:
-
For each reaction vessel, prepare the coupling solution separately.
-
Vessel 1 (DIPEA): Dissolve Fmoc-Cys(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add DIPEA (6 eq).
-
Vessel 2 (NMM): Dissolve Fmoc-Cys(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add NMM (6 eq).
-
Vessel 3 (Collidine): Dissolve Fmoc-Cys(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add 2,4,6-Collidine (6 eq).
-
-
Coupling & Synthesis Completion:
-
Immediately add each respective coupling solution to its corresponding resin vessel.
-
Allow the reactions to proceed for 2 hours at room temperature.
-
Wash all resins thoroughly with DMF.
-
Perform a final Fmoc deprotection on all samples.
-
-
Cleavage and Analysis:
-
Cleave the dipeptide (Cys-Phe-NH₂) from the resin using the cleavage cocktail.
-
Precipitate the crude peptides in cold ether, centrifuge, and dry.
-
Analyze a small portion of each crude peptide by RP-HPLC to confirm synthesis.
-
Submit the remainder of each crude sample for acid hydrolysis and chiral amino acid analysis to quantify the percentage of D-Cysteine present.
-
-
Data Interpretation:
-
Compare the % D-Cys for each of the three conditions. The base resulting in the lowest % D-Cys is the optimal choice for this specific coupling.
-
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. reddit.com [reddit.com]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Diketopiperazine (DKP) Formation in Dipeptide Synthesis
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of dipeptide synthesis, with a particular focus on the troublesome side reaction of diketopiperazine (DKP) formation. This guide is structured to help you understand, troubleshoot, and ultimately prevent this common issue, ensuring the integrity and yield of your synthetic peptides.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is diketopiperazine (DKP) formation and why is it a problem?
-
Which amino acid sequences are most prone to DKP formation?
-
At what stage of solid-phase peptide synthesis (SPPS) does DKP formation typically occur?
-
How can I detect DKP formation in my synthesis?
-
-
Troubleshooting Guide: Common Scenarios & Solutions
-
Scenario 1: Low or no yield of the final peptide, with no obvious impurity in the final product.
-
Scenario 2: A major impurity peak is observed in the crude HPLC analysis with a mass corresponding to a dipeptide.
-
Scenario 3: Significant peptide cleavage is observed during storage or handling.
-
-
Preventative Strategies & Protocols
-
Protocol 1: Optimization of Fmoc-Deprotection Conditions.
-
Protocol 2: Use of Sterically Hindered Resins.
-
Protocol 3: Incorporation of Dipeptide Building Blocks.
-
-
References
Frequently Asked Questions (FAQs)
What is diketopiperazine (DKP) formation and why is it a problem?
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide that results in a stable six-membered ring structure.[1][2] This process leads to the cleavage of the dipeptide from the solid support during solid-phase peptide synthesis (SPPS), resulting in a truncated peptide and a DKP byproduct.[1] This side reaction is a significant issue in peptide synthesis as it can drastically reduce the yield of the desired full-length peptide and complicate the purification process. In some cases, the DKP byproduct is washed away during synthesis, leading to a "traceless" problem where the low yield is unexplained without specific investigation.[3]
Which amino acid sequences are most prone to DKP formation?
The propensity for DKP formation is highly sequence-dependent.[4][5] Dipeptides containing proline or glycine at either the N-terminal (position 1) or C-terminal (position 2) are particularly susceptible.[6] This is due to the unique conformational properties of these amino acids that favor the cyclization reaction. Sequences such as Gly-Pro, Val-Pro, Pro-Pro, and Ala-Pro are known to be highly prone to DKP formation.[6] The Gly-Pro sequence is especially notorious for its rapid cyclization.[6]
At what stage of solid-phase peptide synthesis (SPPS) does DKP formation typically occur?
DKP formation predominantly occurs after the coupling of the second amino acid and subsequent deprotection of the N-terminal protecting group (e.g., Fmoc).[1][6] The exposed N-terminal amine of the dipeptidyl-resin can then readily attack the ester linkage to the resin, leading to cyclization and cleavage from the solid support.[1] The base used for Fmoc deprotection, typically piperidine, can act as a catalyst for this side reaction.[6] DKP formation can also happen during post-coupling hold times, sometimes through an auto-catalytic Fmoc-deprotection mechanism.[6][7]
How can I detect DKP formation in my synthesis?
Detecting DKP formation can be done in a few ways:
-
HPLC Analysis: A common method is to analyze the crude peptide product by reverse-phase high-performance liquid chromatography (RP-HPLC). The DKP byproduct will often appear as a distinct peak with a mass corresponding to the cyclized dipeptide.[3][8]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the impurity peak observed in the HPLC chromatogram.[9]
-
Analysis of Wash Solutions: In cases of "traceless" DKP formation where the byproduct is washed away, the cleavage can be confirmed by analyzing the piperidine/DMF solution used for Fmoc removal.[5]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental issues and provides a logical framework for troubleshooting.
Scenario 1: Low or no yield of the final peptide, with no obvious impurity in the final product.
-
Possible Cause: This is a classic sign of "traceless" DKP formation. The dipeptide has cyclized and cleaved from the resin early in the synthesis, and the resulting DKP has been washed away during subsequent steps.[3]
-
Troubleshooting Steps:
-
Re-evaluate the Dipeptide Sequence: Check if the first two amino acids of your sequence are known to be susceptible to DKP formation (e.g., contain Pro or Gly).
-
Analyze the Fmoc-Deprotection Solution: During a small-scale test synthesis, collect the solution from the Fmoc-deprotection step after the second amino acid coupling. Analyze this solution by HPLC-MS to look for the presence of the DKP byproduct.[5]
-
Implement a Preventative Strategy: If DKP formation is confirmed, proceed to one of the preventative protocols outlined in the next section. The use of a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin is often a good first choice.[3]
-
Scenario 2: A major impurity peak is observed in the crude HPLC analysis with a mass corresponding to a dipeptide.
-
Possible Cause: This indicates that DKP formation has occurred, but the reaction conditions may have allowed for the detection of the byproduct in the final cleaved product.
-
Troubleshooting Steps:
-
Confirm the Impurity: Use mass spectrometry to confirm that the mass of the impurity corresponds to the expected DKP.
-
Optimize Deprotection Conditions: The standard 20% piperidine in DMF for Fmoc removal is often too harsh for DKP-prone sequences.[6] Reducing the piperidine concentration, lowering the reaction temperature, and minimizing the deprotection time can significantly suppress DKP formation.[6] Refer to Protocol 1 for a systematic approach to optimizing these conditions.
-
Consider Alternative Reagents: An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone) has been shown to drastically reduce DKP formation compared to the standard piperidine/DMF solution.[4][5][10]
-
Scenario 3: Significant peptide cleavage is observed during storage or handling.
-
Possible Cause: DKP formation is not limited to the synthesis process. Peptides with an unprotected N-terminus, especially those with a penultimate proline, can undergo DKP formation in solution or even in the solid state during storage.[9] Factors like pH, temperature, and solvent can influence the rate of this degradation.[6][9][11]
-
Troubleshooting Steps:
-
Control Storage Conditions: Store susceptible peptides at low temperatures (e.g., -20°C or -80°C) and as a lyophilized powder to minimize degradation.
-
pH Management: The rate of DKP formation is pH-dependent. For peptides in solution, maintaining a pH between 3 and 8 can improve stability.[6]
-
Solvent Effects: The choice of solvent can impact peptide stability. For instance, less polar solvents may increase the rate of DKP formation.[11] If the peptide needs to be in solution, consider the solvent's impact on stability.
-
Preventative Strategies & Protocols
Proactive measures are the most effective way to combat DKP formation. Below are detailed protocols for key preventative strategies.
Protocol 1: Optimization of Fmoc-Deprotection Conditions
This protocol aims to find the mildest conditions that still achieve complete Fmoc removal while minimizing DKP formation.
Materials:
-
Dipeptidyl-resin
-
Piperidine
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
HPLC system for analysis
Procedure:
-
Divide the Resin: Aliquot the dipeptidyl-resin into several reaction vessels.
-
Vary Piperidine Concentration: Prepare a range of piperidine solutions in DMF (e.g., 5%, 10%, 15%, 20%).
-
Vary Deprotection Time: For each concentration, test different deprotection times (e.g., 2 x 2 min, 2 x 5 min, 2 x 10 min).
-
Control Temperature: Perform a set of experiments at room temperature and another at a reduced temperature (e.g., 0-5°C).
-
Cleavage and Analysis: After the test deprotection, cleave a small amount of peptide from each resin sample and analyze the crude product by HPLC to quantify the amount of DKP byproduct versus the desired dipeptide.
-
Select Optimal Conditions: Choose the combination of concentration, time, and temperature that provides the best ratio of dipeptide to DKP.
Protocol 2: Use of Sterically Hindered Resins
Resins like 2-chlorotrityl chloride (2-CTC) provide steric hindrance around the ester linkage, making the intramolecular attack that leads to DKP formation more difficult.[3]
Procedure:
-
Select 2-CTC Resin: For sequences known to be highly susceptible to DKP formation, start the synthesis on a 2-CTC resin instead of a more standard resin like Wang.[3]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the 2-CTC resin using standard protocols.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.
-
Fmoc Deprotection: Proceed with the optimized Fmoc-deprotection conditions determined in Protocol 1 or a milder standard condition.
-
Continue Synthesis: Continue with the synthesis of the full-length peptide.
Protocol 3: Incorporation of Dipeptide Building Blocks
This strategy bypasses the problematic dipeptidyl-resin intermediate altogether.
Procedure:
-
Synthesize the Dipeptide: Synthesize the first two amino acids as a protected dipeptide (e.g., Fmoc-AA2-AA1-OH) using solution-phase chemistry. This allows for purification of the dipeptide away from any DKP that may form.
-
Couple the Dipeptide to the Resin: Couple the purified, protected dipeptide to the resin-bound amino acid or the naked resin. This avoids the presence of a dipeptidyl-resin with a free N-terminus that is prone to cyclization.
-
Continue SPPS: Proceed with the standard SPPS cycles to complete the synthesis of the full-length peptide.
Visualizing the Problem: DKP Formation Pathway
Caption: DKP formation pathway during SPPS.
Decision-Making Workflow for DKP Prevention
Caption: Decision workflow for preventing DKP formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 11. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Protection: Cbz-Ala-Ala-Ome vs. Boc-Ala-Ala-Ome in Peptide Synthesis
In the precise and incremental world of peptide synthesis, the selection of an α-amino protecting group is a foundational decision that dictates the entire synthetic strategy. These temporary chemical modifications are essential to prevent unwanted side reactions, such as self-polymerization, and to ensure the controlled, sequential assembly of amino acids into a defined peptide chain.[1] This guide provides an in-depth, technical comparison between two cornerstone N-terminal protecting groups, Carbobenzyloxy (Cbz or Z) and tert-Butoxycarbonyl (Boc), as applied to the synthesis of the model dipeptide, Alanine-Alanine methyl ester (Ala-Ala-Ome).
This analysis moves beyond a simple list of features to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. We will dissect the synthesis, stability, deprotection mechanisms, and potential pitfalls associated with both Cbz-Ala-Ala-Ome and Boc-Ala-Ala-Ome, grounding the discussion in authoritative literature and practical, validated protocols.
The Principle of Orthogonal Protection: A Strategic Overview
The efficacy of a protecting group is defined by its stability under various reaction conditions and the specificity of the conditions required for its removal. The concept of "orthogonality" is paramount; an ideal protecting group strategy allows for the selective deprotection of one group in the presence of others.[1][2] The Cbz and Boc groups are a classic example of an orthogonal pair:
-
Boc Group: Cleaved under moderately strong acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3] It is stable to catalytic hydrogenation and basic conditions.[2]
-
Cbz Group: Cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[4][5] It is generally stable to the acidic and basic conditions used in peptide synthesis.[2]
This fundamental difference in lability is the primary driver for choosing one over the other, depending on the other functional groups present in the peptide sequence and the overall synthetic design (e.g., solution-phase vs. solid-phase).
Head-to-Head Comparison: Cbz vs. Boc in Dipeptide Synthesis
The choice between Cbz and Boc protection for Ala-Ala-Ome synthesis influences everything from reagent selection to purification strategy and potential side reactions.
| Feature | Cbz (Carbobenzyloxy) | Boc (tert-Butoxycarbonyl) |
| Protecting Group Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Typical Introduction | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate ((Boc)₂O)[3] |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][2] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[3][6] |
| Deprotection Byproducts | Toluene and CO₂[2] | Isobutylene and CO₂[2] |
| Key Advantages | Stable to a wide range of non-reductive conditions.[1] | Milder final cleavage; automation-friendly for SPPS.[1] |
| Potential Side Reactions | Catalyst poisoning (by sulfur), incomplete removal, reduction of other functional groups.[2] | Alkylation of sensitive residues (e.g., Met, Trp) by the tert-butyl cation.[2][7] |
| Primary Application | Historically significant, primarily used in solution-phase synthesis.[1] | A cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).[1] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[4] | Orthogonal to Cbz and Fmoc groups.[8] |
Experimental Workflows and Mechanistic Insights
The following sections provide detailed protocols and diagrams for the synthesis and deprotection of both this compound and Boc-Ala-Ala-Ome. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding of the processes.
Synthesis of the Protected Dipeptides
The synthesis for both molecules follows a similar logical path: N-protection of the first alanine residue, activation of its carboxyl group, and subsequent coupling with the methyl ester of the second alanine residue.
Protocol: General Dipeptide Coupling
This protocol outlines a standard solution-phase coupling method applicable to both Cbz and Boc strategies.
-
Dissolution: Dissolve 1.0 equivalent of the N-protected amino acid (Cbz-Ala-OH or Boc-Ala-OH) and 1.1 equivalents of L-Alanine methyl ester hydrochloride (Ala-Ome·HCl) in dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of a non-nucleophilic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), dropwise to neutralize the hydrochloride salt and liberate the free amine of Ala-Ome.
-
Activation & Coupling: Add 1.05 equivalents of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the reaction mixture.[9][10] If desired, an additive like 1-hydroxybenzotriazole (HOBt) can be included to improve efficiency and suppress racemization.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.
-
Deprotection: Releasing the N-Terminus
The deprotection step is where the strategic choice between Cbz and Boc becomes most apparent.
Protocol: Cbz Group Deprotection via Hydrogenolysis
-
Rationale: This method relies on a heterogeneous catalyst (palladium on carbon) to facilitate the reductive cleavage of the benzylic carbon-oxygen bond. It is exceptionally mild and clean, yielding gaseous CO₂ and volatile toluene as byproducts.[4]
-
Setup: Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Reaction: The reaction is typically complete within 2-16 hours at room temperature and atmospheric pressure. Monitor by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, Ala-Ala-Ome. The product is often clean enough to be used in the next step without further purification.
Protocol: Boc Group Deprotection via Acidolysis
-
Rationale: The Boc group is designed to be labile to moderately strong acids. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, initiating the collapse of the carbamate to form a highly stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates.[3]
-
Setup: Dissolve Boc-Ala-Ala-Ome in a minimal amount of a dry solvent like dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM (v/v), to the solution at room temperature.[3]
-
Reaction: Stir the mixture for 30-60 minutes. The reaction is usually rapid. Monitor by TLC.
-
Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).
-
Isolation: The resulting product is the TFA salt of the dipeptide (H₂N⁺-Ala-Ala-Ome·TFA⁻). For the next coupling step, this salt is typically dissolved in the reaction solvent and neutralized in situ with a base like DIEA, as described in the coupling protocol.
Field-Proven Insights and Troubleshooting
-
Cbz Deprotection Challenges: The primary drawback of hydrogenolysis is catalyst poisoning. If the peptide contains sulfur-containing amino acids like cysteine or methionine, the catalyst can be deactivated. Furthermore, ensuring complete removal of the Cbz group can sometimes be difficult, and certain reducible functional groups (e.g., alkynes, nitro groups) are not compatible with this method.[2] For complex substrates where hydrogenolysis is problematic, alternative acid-mediated deprotection methods using reagents like HBr in acetic acid or various Lewis acids have been developed.[11][12]
-
Boc Deprotection Challenges: The main concern during Boc deprotection is the generation of the electrophilic tert-butyl cation.[7] This cation can alkylate nucleophilic side chains, particularly tryptophan and methionine. To prevent this, "scavengers" such as triisopropylsilane (TIS) or thioanisole are often added to the TFA deprotection cocktail to trap the cation.
Conclusion and Strategic Recommendations
Both this compound and Boc-Ala-Ala-Ome are valuable intermediates in peptide synthesis, but their optimal use cases are distinct.
-
Choose this compound for:
-
Solution-phase syntheses where subsequent steps involve acid- or base-labile groups.
-
Situations where the final product must be exceptionally clean, as the hydrogenolysis byproducts are easily removed.
-
Syntheses that do not involve sulfur-containing residues or other reducible moieties.
-
-
Choose Boc-Ala-Ala-Ome for:
-
Both solution-phase and, more commonly, solid-phase peptide synthesis (SPPS) strategies.
-
Syntheses requiring orthogonality with base-labile (Fmoc) or hydrogenolysis-labile (Cbz, Bn) protecting groups.
-
Rapid deprotection cycles, which are advantageous in automated synthesis.
-
The decision between Cbz and Boc is a strategic one based on the principles of chemical compatibility and orthogonality. A thorough understanding of their respective deprotection mechanisms and potential side reactions, as outlined in this guide, is critical for the successful design and execution of any multi-step peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. tdcommons.org [tdcommons.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
The Underlying Chemistry: Activating the Carboxyl Group
An In-Depth Comparison of DCC and EDC for the Synthesis of Cbz-Ala-Ala-Ome: A Guide for Researchers
In the realm of peptide synthesis, the formation of the amide bond is the cornerstone of the entire process. The choice of coupling reagent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall success of the synthesis. This guide provides a detailed comparison of two of the most widely used carbodiimide coupling reagents, N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), specifically for the synthesis of the dipeptide this compound.
This analysis is grounded in fundamental chemical principles and supported by practical experimental considerations to assist researchers in making an informed choice for their specific synthetic needs.
The synthesis of a peptide bond involves the reaction between a carboxylic acid and an amine. However, this reaction is not spontaneous and requires the "activation" of the carboxylic acid. Carbodiimides like DCC and EDC serve as powerful activating agents. The general mechanism involves the reaction of the carbodiimide with the N-protected amino acid (in this case, Cbz-Ala-OH) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid ester (H-Ala-Ome), leading to the formation of the desired peptide bond.
Figure 1. Generalized mechanism of peptide bond formation using a carbodiimide coupling reagent.
While both DCC and EDC operate through this fundamental mechanism, their distinct molecular structures give rise to significant differences in their physical properties, reactivity, and handling, which will be explored below.
Head-to-Head Comparison: DCC vs. EDC
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Byproduct | Dicyclohexylurea (DCU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) |
| Byproduct Solubility | Insoluble in most organic solvents | Water-soluble |
| Byproduct Removal | Filtration | Aqueous workup (extraction) |
| Handling | Solid, moisture sensitive, potent skin allergen | Solid (often as hydrochloride salt), hygroscopic |
| Typical Reaction Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Cost | Generally less expensive | Generally more expensive |
| Racemization | Higher potential, often requires an additive (e.g., HOBt) | Lower potential, but additive is still recommended |
In-Depth Analysis of Key Differences
The Byproduct Problem: A Decisive Factor
The most significant practical difference between DCC and EDC lies in the solubility of their respective urea byproducts.
-
DCC: The reaction with DCC produces dicyclohexylurea (DCU), a white solid that is notoriously insoluble in most common organic solvents used for peptide synthesis, such as dichloromethane (DCM). While this insolubility allows for its removal by simple filtration, it can also be a double-edged sword. The precipitating DCU can trap the desired product, leading to a reduction in the isolated yield. Furthermore, complete removal of DCU can sometimes be challenging, potentially requiring multiple filtrations or crystallizations, which can be time-consuming and further decrease the yield.
-
EDC: In contrast, EDC generates 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). The presence of the dimethylaminopropyl group renders EDU and any unreacted EDC highly soluble in water, especially in acidic conditions. This allows for their straightforward removal from the reaction mixture through a simple aqueous workup (e.g., washing the organic layer with dilute acid and then water). This "wash-away" feature is a major advantage of EDC, often leading to a cleaner crude product and simplifying the purification process.
Handling and Safety Considerations
Both DCC and EDC are potent reagents that require careful handling.
-
DCC is a low-melting solid and a potent skin allergen. It is crucial to avoid skin contact by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also sensitive to moisture and should be stored in a desiccator.
-
EDC is typically supplied as its hydrochloride salt (EDC·HCl), which is a more stable, crystalline solid. However, it is hygroscopic and should also be stored under dry conditions. While not as potent a sensitizer as DCC, appropriate PPE should always be used.
Controlling Racemization: The Role of Additives
A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the activated amino acid. The O-acylisourea intermediate is highly reactive and can cyclize to form an oxazolone, which can then tautomerize, leading to racemization.
To suppress this side reaction, a coupling additive is often included in the reaction mixture. The most common additive is 1-hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less reactive than the O-acylisourea but more reactive than the starting carboxylic acid. This HOBt-ester is less prone to racemization and reacts cleanly with the amine component to form the peptide bond.
While racemization can occur with both DCC and EDC, it is generally considered to be a more significant issue with DCC. Therefore, the use of an additive like HOBt is highly recommended when using DCC, and it is also good practice when using EDC, especially for sensitive amino acids.
Figure 2. The role of HOBt in suppressing racemization during peptide coupling.
Experimental Protocols
The following are representative protocols for the synthesis of this compound using both DCC and EDC.
Protocol for this compound Synthesis using DCC/HOBt
Figure 3. Experimental workflow for the synthesis of this compound using DCC.
Step-by-Step Methodology:
-
To a solution of Cbz-Ala-OH (1.0 eq) and H-Ala-Ome·HCl (1.0 eq) in anhydrous dichloromethane (DCM) is added 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
The mixture is cooled to 0 °C in an ice bath, and triethylamine (TEA) (1.1 eq) is added dropwise to neutralize the hydrochloride salt.
-
A solution of DCC (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C over 15 minutes.
-
The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
The filtrate is transferred to a separatory funnel and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol for this compound Synthesis using EDC/HOBt
Figure 4. Experimental workflow for the synthesis of this compound using EDC.
Step-by-Step Methodology:
-
To a solution of Cbz-Ala-OH (1.0 eq) and H-Ala-Ome·HCl (1.0 eq) in anhydrous dichloromethane (DCM) is added 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
The mixture is cooled to 0 °C in an ice bath, and triethylamine (TEA) (1.1 eq) is added dropwise.
-
EDC·HCl (1.2 eq) is added as a solid in one portion to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is diluted with additional DCM.
-
The organic solution is transferred to a separatory funnel and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Conclusion and Recommendations
Both DCC and EDC are effective coupling reagents for the synthesis of this compound. The choice between them often comes down to a balance of cost, convenience, and the scale of the reaction.
-
DCC is a cost-effective and powerful coupling reagent. Its primary drawback is the formation of the insoluble DCU byproduct, which can complicate product isolation and purification. It is a suitable choice for large-scale syntheses where the cost of the reagent is a significant factor and where purification by recrystallization is feasible. The use of an anti-racemization additive like HOBt is strongly recommended.
-
EDC offers a significant advantage in terms of ease of purification. The water-soluble nature of its byproduct, EDU, allows for a simple extractive workup, which often results in a cleaner crude product and can lead to higher isolated yields, especially on a smaller scale. While more expensive than DCC, the savings in time and effort during purification can make it the more economical choice overall for many research and development applications.
For the synthesis of a simple dipeptide like this compound in a research setting, EDC is generally the recommended reagent due to the simplified workup and purification, which ultimately leads to a more efficient workflow.
A Comparative Guide to HPLC and Alternative Methods for the Purity Assessment of Cbz-Ala-Ala-OMe
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome), a representative protected dipeptide. As the integrity of peptide-based materials is paramount in research and drug development, selecting the appropriate analytical technique is a critical decision. This document moves beyond a simple recitation of protocols to explain the fundamental principles and strategic choices that underpin robust purity analysis.
The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine, high-precision quantification of this compound and its non-isomeric impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. Its widespread adoption is due to its high efficiency, robustness, and compatibility with UV detection.[1][2]
Rationale for Method Selection
The molecular structure of this compound makes it an ideal candidate for RP-HPLC. The key features influencing this choice are:
-
Hydrophobicity : The carbobenzyloxy (Cbz) protecting group imparts significant hydrophobic character, allowing for strong retention and interaction with a non-polar stationary phase like C18.[1][2]
-
UV Absorbance : The aromatic ring of the Cbz group acts as a strong chromophore, enabling sensitive and specific detection at wavelengths around 220 nm (for the peptide bond) and 254-257 nm (for the benzyl group).[3]
Deconstructing the Analytical Challenge: Potential Impurities
A purity-indicating method must be able to separate the main compound from all potential process-related and degradation impurities. For this compound, these include:
-
Starting Materials : Unreacted Cbz-L-alanine and L-alanine methyl ester.
-
Coupling Side-Products : Reagents and byproducts from the peptide bond formation step.
-
Degradation Products : Hydrolysis of the methyl ester to the corresponding carboxylic acid (Cbz-Ala-Ala-OH).
-
Stereochemical Impurities : Diastereomers such as Cbz-L-Ala-D-Ala-Ome, formed via racemization during synthesis. Standard RP-HPLC will not resolve these.[4]
Detailed Experimental Protocol: RP-HPLC
This protocol is designed to serve as a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: 10% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 257 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water/Acetonitrile to a concentration of 1 mg/mL.[6]
Causality Behind Choices:
-
C18 Column: The long alkyl chains of the C18 stationary phase provide the necessary hydrophobicity to retain the Cbz-protected peptide, enabling separation based on subtle differences in polarity.[5]
-
Trifluoroacetic Acid (TFA): TFA is a crucial mobile phase additive that acts as an ion-pairing agent.[7][8] It neutralizes the charge on free silanol groups on the silica-based column, preventing peak tailing, and forms ion pairs with the peptide, resulting in sharper, more symmetrical peaks and improved resolution.[6][8][9]
-
Gradient Elution: A gradient is essential for peptide analysis. It ensures that the main, highly retained peak is eluted efficiently while also providing adequate separation for earlier-eluting, more polar impurities and later-eluting, more hydrophobic ones within a single run.[1]
System Suitability: A Self-Validating System
To ensure the reliability of results, a System Suitability Test (SST) must be performed before any sample analysis.[10][11][12] This verifies that the entire chromatographic system is operating correctly.[13][14]
| Parameter | Acceptance Criterion | Purpose |
| Repeatability | RSD ≤ 2.0% for 5 replicate injections of the standard. | Ensures precision of the system.[14] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest impurity. | Confirms the method's ability to separate critical components.[10] |
Comparative Analysis of Alternative Technologies
While RP-HPLC is the workhorse, other technologies offer distinct advantages for specific analytical goals.
Caption: Standard RP-HPLC workflow for purity assessment.
High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC that utilizes columns with sub-2 µm particles.[15][16] This technology operates at much higher pressures (up to 15,000 psi) to achieve significant performance gains.
-
Advantages:
-
Disadvantages:
-
Requires specialized, high-pressure instrumentation.
-
More susceptible to blockages due to the smaller particle size.
-
Impurity Identification: The Role of Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV quantifies impurities, it cannot identify them. LC-MS couples the separation power of LC with the detection power of a mass spectrometer, providing mass-to-charge ratio information for each eluting peak.[18]
-
Advantages:
-
Positive Identification: Provides definitive molecular weight information, enabling the identification of unknown impurities and degradation products.[19][20][21]
-
Enhanced Specificity: Can distinguish between co-eluting peaks that have different masses, a task impossible for UV detection alone.[20][22]
-
-
Disadvantages:
-
TFA, the ideal additive for UV chromatography, can suppress the ionization signal in MS.[9] Formic acid is often used as a substitute, which may compromise chromatographic peak shape.
-
Quantification can be less precise than UV detection without the use of expensive isotopic standards.
-
Assessing Stereochemical Purity: Chiral HPLC
Racemization during peptide synthesis is a common side reaction that produces diastereomers (e.g., Cbz-L-Ala-D-Ala-Ome). These isomers have identical molecular weights and often similar hydrophobicities, making them inseparable on a standard C18 column.[4]
-
Advantages:
-
Disadvantages:
-
Requires a dedicated, specialized, and often expensive chiral column.
-
Method development can be more complex and less predictable than standard RP-HPLC.
-
Data-Driven Comparison Summary
The choice of technology is dictated by the analytical objective. The following table provides a direct comparison to guide this decision-making process.
| Parameter | RP-HPLC | UPLC | LC-MS | Chiral HPLC |
| Primary Goal | Robust Quantification | High-Throughput Quantification | Identification | Stereoisomer Quantification |
| Analysis Time | ~25-30 min | ~2-5 min[16] | ~5-30 min | ~20-40 min |
| Resolution | Good | Excellent[15] | Good (LC part) | Specialized for Isomers |
| Information | Purity (%) | Purity (%) | Purity (%), Mass (ID)[18][19] | Diastereomeric Purity (%) |
| Key Advantage | Reliability, Cost-Effective | Speed, Throughput[17] | Definitive Identification[20] | Resolves Stereoisomers[23] |
| Main Limitation | Slower, Lower Resolution | High Initial Cost | Quantitative Complexity | Specificity (Only for chiral) |
graph "Decision_Tree" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="What is the Analytical Goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Goal1 [label="Routine QC & Purity Assay"]; Goal2 [label="Impurity Identification"]; Goal3 [label="Stereochemical Purity"]; Goal4 [label="High-Throughput Screening"];
Method1 [label="Use RP-HPLC", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method2 [label="Use LC-MS", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method3 [label="Use Chiral HPLC", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Method4 [label="Use UPLC", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Goal1; Start -> Goal2; Start -> Goal3; Start -> Goal4;
Goal1 -> Method1; Goal2 -> Method2; Goal3 -> Method3; Goal4 -> Method4; }
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
For routine quality control and release testing , the detailed RP-HPLC method provides the necessary precision, robustness, and cost-effectiveness. Its ability to quantify known and unknown impurities makes it the cornerstone of purity analysis.
-
During process development and for investigational studies , LC-MS is indispensable for identifying process-related impurities and degradation products, providing critical information for synthesis optimization.[19][22]
-
To ensure the stereochemical integrity of the final product, a dedicated Chiral HPLC method must be developed and employed. This is non-negotiable for confirming the absence of diastereomeric impurities.
-
In environments where sample throughput is a primary concern, migrating the validated HPLC method to a UPLC platform can yield significant gains in efficiency and speed without compromising data quality.[17][26]
By strategically deploying these complementary techniques, researchers and drug development professionals can build a complete and accurate purity profile for this compound, ensuring the quality and reliability of their scientific outcomes.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 12. usp.org [usp.org]
- 13. scribd.com [scribd.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. enovatia.com [enovatia.com]
- 20. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. lcms.cz [lcms.cz]
- 23. chiraltech.com [chiraltech.com]
- 24. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hplc.eu [hplc.eu]
- 26. americanlaboratory.com [americanlaboratory.com]
A Senior Application Scientist's Guide: HOBt vs. Oxyma in Peptide Coupling
For decades, 1-hydroxybenzotriazole (HOBt) has been the steadfast companion to peptide chemists, a reliable additive for carbodiimide-mediated couplings that enhances reaction rates and, crucially, preserves the stereochemical integrity of the precious amino acid building blocks.[1][2] However, the landscape of peptide synthesis is continually evolving, driven by demands for higher purity, efficiency, and, paramountly, laboratory safety. The emergence of ethyl 2-cyano-2-(hydroxyimino)acetate, known commercially as Oxyma, has marked a significant advancement, presenting a compelling alternative that outperforms the classic HOBt on several key fronts.[1][3]
This guide provides a data-driven comparison from the perspective of an application scientist, moving beyond simple catalog descriptions to explain the causality behind performance differences and provide the experimental evidence needed for researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
The Core Mechanism: Why Coupling Additives are Non-Negotiable
To appreciate the difference between HOBt and Oxyma, one must first understand their fundamental role. In peptide synthesis using carbodiimides like N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate is a double-edged sword; while poised to react with an amine, it is also notoriously unstable and prone to two detrimental side reactions:
-
N-acylurea Formation : An intramolecular rearrangement of the O-acylisourea intermediate forms a stable, unreactive N-acylurea, terminating the peptide chain.[3][5]
-
Racemization : The intermediate can cyclize to form a 5(4H)-oxazolone, which readily racemizes. This loss of chiral purity is catastrophic, leading to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[2][6]
Coupling additives like HOBt and Oxyma are acidic N-hydroxy compounds that act as nucleophilic traps. They rapidly intercept the O-acylisourea intermediate to form a more stable, yet highly reactive, active ester (an OBt ester or an Oxyma ester).[2][3] This active ester is less susceptible to rearrangement and racemization but reacts efficiently with the desired N-terminal amine to form the correct peptide bond, thereby ensuring higher yield and stereochemical purity.[3][7][8]
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Strategic Advantages of the Cbz Protecting Group Over Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the architectonics of multi-step organic synthesis, particularly in the construction of peptides and complex molecules, the choice of protecting groups is a critical decision that dictates the strategic path of the entire endeavor. While the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the workhorse of modern solid-phase peptide synthesis (SPPS), the classical carboxybenzyl (Cbz or Z) group retains a powerful and, in many scenarios, superior role. This guide provides an in-depth comparison, moving beyond textbook definitions to explore the nuanced, field-proven advantages of the Cbz group, supported by mechanistic insights and actionable experimental protocols.
The Foundation: A Tale of Two Deprotection Chemistries
The fundamental difference between the Cbz and Fmoc protecting groups lies in their cleavage mechanisms, which is the basis for their strategic deployment in orthogonal synthesis schemes.[1][2][3] Orthogonality is the principle of selectively removing one protecting group in the presence of others by using specific, non-interfering reaction conditions.[3][4][5]
-
Cbz (Carboxybenzyl): This group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[2][6] This process cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is defined by its lability to bases.[7] Deprotection is an E1cB elimination reaction initiated by a mild base, such as 20% piperidine in DMF, which abstracts the acidic proton on the fluorenyl ring system.[7][8][9]
This core mechanistic divergence gives rise to the key advantages of the Cbz group.
Caption: Deprotection pathways for Cbz and Fmoc groups.
Core Advantage 1: Absolute Stability to Basic Conditions
The most significant tactical advantage of the Cbz group is its robust stability under the basic conditions required for Fmoc group removal.[1][4] This makes Cbz and Fmoc a truly orthogonal pair, enabling sophisticated synthetic strategies where multiple amine sites must be addressed independently.
Causality: The Cbz group is a carbamate whose cleavage relies on the reduction of the benzyl group, a process immune to nucleophilic attack by bases like piperidine. Conversely, the Fmoc group is specifically designed with an acidic proton (pKa ≈ 22.6 in DMSO) on the fluorene ring, which is the trigger for its base-induced elimination.[7]
This orthogonality is not merely theoretical; it is a cornerstone of complex syntheses. For instance, in the synthesis of a branched peptide, the α-amino groups of the main chain can be protected with Fmoc for iterative elongation, while the ε-amino group of a lysine residue intended for later modification can be protected with Cbz. The entire main chain can be synthesized using standard Fmoc chemistry, with repeated piperidine treatments, leaving the Cbz group untouched.
Caption: Orthogonal deprotection workflow using Fmoc and Cbz.
Core Advantage 2: Cleaner Deprotection Profile
The byproducts of deprotection can significantly impact reaction purity and downstream processing. Here, Cbz demonstrates a clear advantage.
-
Fmoc Deprotection: The cleavage of the Fmoc group liberates dibenzofulvene (DBF).[8] DBF is a highly reactive electrophile and Michael acceptor. While the amine base used for deprotection (e.g., piperidine) acts as a scavenger to trap DBF as a stable adduct, this process is not always perfectly efficient.[8][10] Residual DBF can react with the newly liberated amine of the peptide, leading to undesired side products that complicate purification.[11]
-
Cbz Deprotection: Catalytic hydrogenolysis of the Cbz group produces toluene and carbon dioxide.[6][12] These byproducts are volatile, non-reactive towards the product, and easily removed from the reaction mixture by evaporation or extraction, resulting in a significantly cleaner crude product and simplifying purification.
Core Advantage 3: Enhanced Crystallinity and Utility in Solution-Phase Synthesis
While Fmoc chemistry is optimized for solid-phase synthesis, Cbz remains a powerhouse for traditional solution-phase strategies.[13] The aromatic nature of the Cbz group often increases the crystallinity of protected amino acids and peptide intermediates.[12]
Expert Insight: This is a highly practical advantage. In solution-phase synthesis, purification of intermediates after each coupling step is mandatory. The ability to induce crystallization simplifies this process immensely, often yielding highly pure material without the need for chromatography. This can be more scalable and cost-effective for the synthesis of shorter peptides or non-peptide molecules compared to chromatography-dependent solid-phase methods.
Comparative Performance Data
The following table summarizes the stability of Cbz and Fmoc groups under key deprotection conditions, providing a clear illustration of their orthogonality.
| Protecting Group | Deprotection Condition | Stability of Cbz | Stability of Fmoc | Orthogonality |
| Fmoc | 20% Piperidine in DMF | Stable [1][4] | Cleaved | Excellent |
| Boc | Trifluoroacetic Acid (TFA) | Generally Stable[4] | Stable [8] | Excellent |
| Cbz | H₂, Pd/C (Hydrogenolysis) | Cleaved | Can be cleaved, less reactive than Cbz[4][8] | Quasi-orthogonal |
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for critical steps grounded in chemical principles.
Protocol 1: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group from a generic substrate dissolved in methanol.
Materials:
-
Cbz-protected compound (1.0 mmol)
-
Palladium on carbon (10% Pd/C, ~10 mol % Pd)
-
Methanol (ACS grade, 20 mL)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite™
Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add the Cbz-protected compound (1.0 mmol).
-
Solvent Addition: Add methanol (20 mL) and stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (~0.1 g). Causality: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere for larger scales. The catalyst provides the surface for the reductive cleavage.
-
Inerting the System: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen or argon three times. This removes oxygen, which can deactivate the catalyst and form explosive mixtures with hydrogen.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen by connecting the flask to a balloon of H₂ or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. Reactions are typically complete within 2-12 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product. Trustworthiness: Filtering through Celite is critical to remove all palladium particles, which can be pyrophoric upon drying and contaminate the final product.
-
Workup: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The primary byproducts, toluene and CO₂, are removed during this step.
Protocol 2: Deprotection of an Fmoc-Protected Amine
This protocol describes the standard procedure for Fmoc removal in a solid-phase or solution-phase context.
Materials:
-
Fmoc-protected compound (1.0 mmol)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Piperidine
-
Diethyl ether (for precipitation)
Methodology:
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF. Causality: Piperidine is both the base that initiates the elimination and the scavenger that traps the resulting dibenzofulvene byproduct.[8]
-
Deprotection Reaction: Dissolve the Fmoc-protected compound (1.0 mmol) in a minimal amount of DMF and add the 20% piperidine solution (e.g., 10 mL).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically very fast, often complete in 15-30 minutes. The formation of the dibenzofulvene-piperidine adduct can be monitored by its characteristic UV absorbance.[7]
-
Workup (for Solution-Phase): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine. b. Co-evaporate with a solvent like toluene to azeotropically remove residual piperidine. c. Precipitate the deprotected amine product by adding cold diethyl ether. d. Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum. Trustworthiness: This precipitation step is designed to separate the typically more polar amine product from the less polar dibenzofulvene-piperidine adduct, which remains soluble in ether.
Conclusion: A Strategic Choice, Not a Relic
The Cbz protecting group is far from a historical artifact. Its exceptional stability to base, clean deprotection profile, and synergy with solution-phase synthesis make it an indispensable tool. While Fmoc dominates automated SPPS due to its mild cleavage conditions compatible with acid-labile resins, the choice of a protecting group must be context-driven. For syntheses requiring strict orthogonality against base-labile groups, or for solution-phase strategies where intermediate purification and byproduct management are paramount, the Cbz group often emerges as the superior strategic choice for the discerning synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Chiral HPLC for Dipeptide Enantiomeric Purity
In the landscape of therapeutic peptide development, the stereochemical integrity of your molecule is not merely a quality parameter; it is a fundamental determinant of biological activity, efficacy, and safety. The subtle substitution of an L-amino acid for its D-enantiomer can lead to profound changes in conformation, receptor binding, and enzymatic stability. Consequently, the precise and accurate determination of enantiomeric purity is a non-negotiable aspect of process development and quality control.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical challenge.[1] Its power lies in the direct separation of enantiomers, obviating the need for derivatization that can introduce additional complexity and potential for error.[2] This guide provides a comparative analysis of common CSPs for dipeptide enantiomeric purity assessment, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.
The Cornerstone of Chiral Separation: The Chiral Stationary Phase
The heart of a chiral HPLC method is the column, where the chiral selector, immobilized on a silica support, facilitates the separation of enantiomers. This is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[3] The differing stabilities of these complexes result in differential retention times, allowing for their separation and quantification. For dipeptides, several classes of CSPs have proven to be particularly effective.
A Comparative Overview of Key Chiral Stationary Phases
The selection of the optimal CSP is paramount for achieving a successful and robust separation. The choice is often guided by the specific characteristics of the dipeptide, including its hydrophobicity, charge state, and the nature of its amino acid constituents. Below is a comparison of three widely employed classes of CSPs for dipeptide analysis:
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ T, T2, TAG): These phases, based on antibiotics like teicoplanin and vancomycin, are renowned for their broad selectivity.[4][5] Their complex structures offer multiple interaction points—including hydrogen bonding, ionic, and hydrophobic interactions—making them versatile for a wide range of dipeptides.[6] The teicoplanin aglycone (TAG) variant often exhibits different selectivity compared to the native teicoplanin column.[3][7]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+), ZWIX(-)): These CSPs, often derived from cinchona alkaloids, incorporate both anionic and cationic exchange groups.[8] This dual-nature makes them exceptionally well-suited for the separation of zwitterionic molecules like amino acids and small peptides.[9] A key advantage of the ZWIX(+) and ZWIX(-) columns is their pseudo-enantiomeric behavior, which allows for the reversal of elution order by simply switching the column—a powerful tool for confirming the identity of trace enantiomeric impurities.[8]
-
Polysaccharide-Based CSPs (e.g., Chiralpak® IA, IB, IC): Derived from cellulose or amylose that has been coated or immobilized on a silica support, these CSPs are workhorses in chiral chromatography.[10][11] Chiral recognition is believed to occur through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects as the analyte fits into the chiral grooves of the polysaccharide structure.[10][12] Immobilized versions offer the significant advantage of being compatible with a wider range of organic solvents.[13]
Performance Comparison: A Data-Driven Approach
To illustrate the practical differences between these CSPs, the following table summarizes representative chromatographic data for the enantiomeric and diastereomeric separation of dipeptides.
| Chiral Stationary Phase (CSP) | Dipeptide Analyte | Mobile Phase | Retention Time (enantiomer 1, min) | Retention Time (enantiomer 2, min) | Selectivity (α) | Resolution (Rs) | Reference(s) |
| Macrocyclic Glycopeptide | |||||||
| CHIROBIOTIC™ T | L-Ala-L-Ala methyl ester | 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v) | 8.5 | 10.2 | 1.20 | 2.1 | [14] |
| CHIROBIOTIC™ T | DL-Leu-DL-Ala | Acetonitrile/Methanol/Acetic Acid/Triethylamine (various gradients) | - | - | - | >1.5 | [4] |
| Zwitterionic | |||||||
| CHIRALPAK® ZWIX(+) | DL-Ala-DL-Ala | MeOH/H2O (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine | ~5.5 | ~6.5 | 1.18 | >1.5 | [8] |
| CHIRALPAK® ZWIX(+) | DL-Ala-DL-Leu | MeOH/H2O (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine | ~6.0 | ~7.0 | 1.17 | >1.5 | [8] |
| Polysaccharide-Based | |||||||
| AmyCoat-RP | DL-Leu-DL-Trp | Ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v) | 6.5 (LL) | 9.0 (DD) | 1.38 | 7.76 | [6] |
Note: The data presented is for illustrative purposes. Actual retention times, selectivity, and resolution will vary depending on the specific HPLC system, column dimensions, and precise mobile phase preparation.
The Mechanism of Chiral Recognition: A Visual Explanation
Understanding the underlying principles of chiral separation is key to effective method development and troubleshooting. The following diagrams illustrate the conceptual basis for chiral recognition on two common CSP types.
Caption: Chiral recognition on a macrocyclic glycopeptide CSP.
Caption: Chiral recognition on a polysaccharide-based CSP.
Experimental Protocol: A Foundational Approach to Method Development
The following protocol provides a robust starting point for the development of a chiral HPLC method for dipeptide enantiomeric purity analysis. Optimization of the mobile phase composition, flow rate, and column temperature will likely be necessary to achieve the desired separation for your specific analyte.
Objective: To determine the enantiomeric purity of a dipeptide sample by chiral HPLC.
Materials:
-
HPLC system with UV detector or Mass Spectrometer
-
Chiral HPLC column (e.g., CHIROBIOTIC™ T, CHIRALPAK® ZWIX(+), or Chiralpak® IA)
-
Dipeptide standard and sample
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Mobile phase additives (e.g., ammonium acetate, formic acid, diethylamine)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Workflow:
Caption: General workflow for chiral HPLC analysis.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase based on the chosen CSP (see comparison table for starting points). For example, for a CHIROBIOTIC™ T column, you might prepare a mobile phase of 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the dipeptide standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Setup:
-
Install the selected chiral column in the HPLC system.
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 215 nm for peptide bonds).
-
Set the injection volume (e.g., 10 µL).
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the dipeptide standard to determine the retention times of the enantiomers.
-
Inject the dipeptide sample to determine the enantiomeric purity.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:
-
% Enantiomeric Purity = [Area of major enantiomer / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
-
Concluding Remarks
The selection of a chiral HPLC method for determining the enantiomeric purity of dipeptides is a critical decision that requires careful consideration of the analyte's properties and the strengths of different chiral stationary phases. Macrocyclic glycopeptide, zwitterionic, and polysaccharide-based CSPs each offer unique advantages and selectivities. By starting with a systematic approach to column and mobile phase screening, and by understanding the fundamental principles of chiral recognition, researchers can develop robust and reliable methods to ensure the stereochemical integrity of their peptide therapeutics. This guide serves as a foundational resource to navigate the complexities of chiral separations and to ultimately contribute to the development of safer and more effective peptide-based medicines.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. mdpi.com [mdpi.com]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 13. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Comparison of Cbz-Ala-Ala-Ome and Its Precursors
In the precise world of peptide synthesis, verifying the successful coupling of amino acids is paramount. Each step, from protecting functional groups to forming the final peptide bond, must be rigorously confirmed to ensure the integrity of the final product. This guide provides an in-depth spectroscopic comparison of the protected dipeptide, N-carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome), against its direct precursors: N-Cbz-L-alanine (Cbz-Ala-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illustrate how these techniques provide a definitive, self-validating narrative of a successful peptide coupling reaction.
The Synthetic Pathway: From Precursors to Product
The formation of this compound is a classic example of a peptide coupling reaction. The N-terminally protected Cbz-Ala-OH is activated and reacted with the C-terminally protected H-Ala-OMe to form a new amide (peptide) bond. Spectroscopic analysis is the only way to "see" this transformation at the molecular level.
Caption: Reaction scheme for the synthesis of this compound.
Mass Spectrometry: The First Checkpoint
Mass spectrometry provides the most direct evidence of a successful reaction by confirming the molecular weight of the product. The expected molecular weights are calculated from the chemical formulas:
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Expected MW ( g/mol ) | Observed Ion (m/z) [M+H]⁺ |
| Cbz-Ala-OH | C₁₁H₁₃NO₄ | 223.23 | 224.09 |
| H-Ala-OMe | C₄H₉NO₂ | 103.12 | 104.07 |
| This compound | C₁₅H₂₀N₂O₅ | 308.33 | 309.14 |
Analysis and Interpretation: The ESI-MS data clearly confirms the identity of each compound. The disappearance of the precursor signals and the appearance of a new signal corresponding to the protonated molecular ion of the dipeptide product ([M+H]⁺ at m/z 309.14) is the first definitive proof of a successful coupling reaction. This result validates that a new molecule with the combined mass of the coupled precursors (minus water) has been formed.
FT-IR Spectroscopy: Tracking Functional Group Transformation
Infrared spectroscopy is exceptionally powerful for monitoring the transformation of key functional groups. The most significant changes occur in the carbonyl (C=O) and N-H stretching regions.
Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | Cbz-Ala-OH | H-Ala-OMe·HCl | This compound |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | - | - |
| N-H Stretch (Amine Salt) | - | ~3100-2800 (broad) | - |
| N-H Stretch (Carbamate/Amide) | ~3350 | - | ~3320 (Amide A) |
| C=O Stretch (Carboxylic Acid) | ~1715 | - | - |
| C=O Stretch (Carbamate) | ~1690 | - | ~1695 |
| C=O Stretch (Ester) | - | ~1745 | ~1740 |
| C=O Stretch (Amide I) | - | - | ~1650 |
| N-H Bend (Amide II) | - | - | ~1540 |
Analysis and Interpretation: The FT-IR spectra provide a clear narrative of the reaction.
-
Disappearance of Precursor Signals: The broad O-H stretch of the carboxylic acid in Cbz-Ala-OH and the broad N-H stretch from the ammonium salt in H-Ala-OMe·HCl are absent in the product spectrum.
-
Appearance of Amide Bands: The most critical evidence is the emergence of two new, characteristic bands in the this compound spectrum: the Amide I band (~1650 cm⁻¹) and the Amide II band (~1540 cm⁻¹).[7][8][9][10] The Amide I band is primarily due to C=O stretching in the newly formed peptide bond, while the Amide II band arises from N-H bending and C-N stretching.[9][10]
-
Persistence of Protecting Groups: The C=O stretches for the Cbz carbamate (~1695 cm⁻¹) and the methyl ester (~1740 cm⁻¹) remain, confirming that the protecting groups are intact.
The appearance of the Amide I and II bands is an unambiguous indicator of peptide bond formation.
NMR Spectroscopy: The Ultimate Structural Proof
¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for the assignment of nearly every atom in the molecules. The formation of the peptide bond creates a new chemical environment, leading to predictable changes in the NMR spectra.
Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Proton Assignment | Cbz-Ala-OH | H-Ala-OMe·HCl | This compound |
| COOH | ~11-12 (s, 1H) | - | - |
| NH₃⁺ | - | ~8.5 (br s, 3H) | - |
| Cbz-Ph | ~7.35 (m, 5H) | - | ~7.35 (m, 5H) |
| Cbz-NH | ~5.3 (d, 1H) | - | ~5.2 (d, 1H) |
| Ala-NH (Amide) | - | - | ~6.8 (d, 1H) |
| Cbz-CH₂ | ~5.1 (s, 2H) | - | ~5.1 (s, 2H) |
| α-CH (Cbz-Ala) | ~4.3 (q, 1H) | - | ~4.4 (m, 1H) |
| α-CH (Ala-OMe) | - | ~4.1 (q, 1H) | ~4.6 (m, 1H) |
| OCH₃ | - | ~3.8 (s, 3H) | ~3.7 (s, 3H) |
| β-CH₃ (Cbz-Ala) | ~1.4 (d, 3H) | - | ~1.4 (d, 3H) |
| β-CH₃ (Ala-OMe) | - | ~1.6 (d, 3H) | ~1.35 (d, 3H) |
Analysis and Interpretation of ¹H NMR: The ¹H NMR spectrum of this compound is a composite of its precursors, with one crucial addition.
-
Key Disappearances: The very downfield carboxylic acid proton (COOH) from Cbz-Ala-OH is gone. The broad ammonium signal (NH₃⁺) from H-Ala-OMe·HCl is also absent.
-
The Telltale Signal: A new doublet appears around 6.8 ppm. This is the signal for the newly formed amide proton (Ala-NH), coupled to the adjacent α-proton. Its appearance is definitive proof of peptide bond formation.
-
Diastereotopic Protons: In the product, the two alanine residues are now in different chemical environments. This results in two distinct sets of signals for the α-CH and β-CH₃ protons, which can be resolved and assigned using 2D NMR techniques like COSY and TOCSY.[11][12]
Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Carbon Assignment | Cbz-Ala-OH | H-Ala-OMe | This compound |
| COOH | ~176 | - | - |
| C=O (Amide) | - | - | ~173 |
| C=O (Ester) | - | ~171 | ~172 |
| C=O (Carbamate) | ~156 | - | ~156 |
| Cbz-Ph | ~136, 128.5, 128 | - | ~136, 128.5, 128 |
| Cbz-CH₂ | ~67 | - | ~67 |
| α-C (Cbz-Ala) | ~50 | - | ~50 |
| α-C (Ala-OMe) | - | ~49 | ~48.5 |
| OCH₃ | - | ~53 | ~52.5 |
| β-C (Cbz-Ala) | ~17 | - | ~18 |
| β-C (Ala-OMe) | - | ~16 | ~17 |
Analysis and Interpretation of ¹³C NMR: The carbonyl region of the ¹³C NMR spectrum is particularly diagnostic.
-
The signal for the carboxylic acid carbonyl (~176 ppm) in Cbz-Ala-OH disappears.
-
A new amide carbonyl signal appears in the product at ~173 ppm.
-
The product spectrum clearly shows three distinct carbonyl signals: the ester (~172 ppm), the new amide (~173 ppm), and the carbamate (~156 ppm), confirming the presence of all expected functional groups in the final dipeptide.
Experimental Protocols
To ensure data integrity, standardized acquisition procedures are essential.
General Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
FT-IR: For solids, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
MS (ESI): Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and 2D spectra (COSY) on a 400 MHz or higher spectrometer.
-
FT-IR: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
MS (ESI): Infuse the sample solution into the electrospray source and acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Caption: A typical workflow for spectroscopic product validation.
Conclusion
The successful synthesis of this compound from its precursors is unequivocally confirmed by a cohesive analysis of mass spectrometry, FT-IR, and NMR data. Each technique provides a unique piece of the puzzle: MS confirms the correct molecular weight, FT-IR tracks the critical transformation of functional groups by identifying the appearance of amide bands, and NMR provides the definitive, atom-level structural map of the final product, highlighted by the emergence of the new amide proton signal. Together, these methods form a self-validating system that provides researchers with the highest degree of confidence in their synthetic outcomes.
References
- 1. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omizzur.com [omizzur.com]
- 3. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine methyl ester | C15H20N2O5 | CID 7019113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Validation of Cbz-Dipeptide Synthesis: An LC-MS Perspective
In the landscape of pharmaceutical development and chemical biology, the precise synthesis of peptides is foundational. For N-terminally protected dipeptides, such as those bearing the Carboxybenzyl (Cbz) group, rigorous analytical validation is not merely a quality control checkpoint; it is an integral part of the synthesis workflow that confirms identity, purity, and the success of the coupling strategy. This guide provides an in-depth technical comparison of analytical methodologies for validating Cbz-dipeptide synthesis, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS to viable alternatives, and provide actionable protocols grounded in scientific integrity.
The Synthetic Challenge: Coupling Cbz-Amino Acids
The synthesis of a Cbz-dipeptide, for instance, Cbz-Glycyl-L-Phenylalanine (Cbz-Gly-Phe), typically involves the coupling of a Cbz-protected amino acid with a C-terminally protected (or unprotected) amino acid. A common method employs a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation and suppress racemization[1][2].
The validation process is therefore twofold:
-
Confirming Success : Positively identifying the target Cbz-dipeptide.
-
Detecting Failure : Identifying and quantifying unreacted starting materials and process-related impurities, such as the N-acylurea byproduct formed from DCC[1][3].
This dual requirement necessitates an analytical technique with both high specificity (the ability to distinguish the target from related compounds) and high sensitivity (the ability to detect trace impurities).
LC-MS: The Gold Standard for Peptide Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone of peptide analysis for compelling reasons. It is a hybrid technique that physically separates components of a mixture (the LC part) and then provides mass and structural information for each separated component (the MS part)[4][5][6]. This combination directly addresses the primary challenges of validating a Cbz-dipeptide synthesis.
Why LC-MS Excels
-
Specificity and Certainty : Mass spectrometry provides the molecular weight of the eluted compounds. For our target Cbz-Gly-Phe (M.W. 356.37 g/mol ), observing a protonated molecular ion [M+H]+ at m/z 357.4 provides unambiguous confirmation of its identity. This is a definitive advantage over techniques that rely solely on retention time.
-
Sensitivity : Modern MS instruments, particularly when using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), can detect compounds at femtomole levels[7][8]. This allows for the confident identification and quantification of trace impurities that could be missed by other methods.
-
Impurity Profiling : LC-MS is exceptionally powerful for identifying process-related impurities. For example, the N-acylurea byproduct from a DCC-mediated coupling has a distinct mass that can be easily identified, even if it co-elutes with other species[3]. Similarly, deletion sequences (unreacted Cbz-Gly) or side-reaction products can be pinpointed by their unique masses[4].
The mechanism of Electrospray Ionization (ESI), the most common ionization source for peptide analysis, is central to this success. ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation[7][9]. It typically produces protonated molecules ([M+H]+, [M+2H]2+, etc.), which allows for the analysis of large molecules on mass analyzers with a limited mass-to-charge range[8].
Caption: Workflow for Cbz-dipeptide validation using LC-MS.
Comparative Analysis: LC-MS vs. Alternatives
While LC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. The choice of method depends on the specific question being asked: Are you confirming identity, quantifying purity, or elucidating a complex structure?
| Parameter | LC-MS | HPLC-UV | NMR Spectroscopy |
| Primary Function | Identity Confirmation & Impurity Profiling | Purity Quantification | Definitive Structure Elucidation |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time) | Absolute (based on atomic connectivity) |
| Sensitivity | Very High (pmol to fmol) | Low to Moderate (nmol) | Low (µmol to mmol) |
| Impurity Identification | Excellent (by unique mass) | Poor (co-elution is problematic) | Good (if impurity >5%) |
| Isomer Distinction | Poor (isomers have the same mass) | Can sometimes separate | Excellent (primary strength) |
| Speed | Fast (5-15 min per sample) | Fast (10-30 min per sample) | Slow (hours per sample) |
| Validation Use Case | Confirming target MW, detecting starting materials & byproducts. | Calculating % purity of the main peak. | Confirming stereochemistry, distinguishing isomers. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a UV detector is the workhorse for purity analysis in many labs[10][11]. For peptides, detection is typically performed at ~214 nm, where the peptide backbone amide bonds absorb strongly, or at ~280 nm if aromatic residues like Phenylalanine or Tyrosine are present[10][12].
-
Strengths : It is robust, reproducible, and provides excellent quantitative data for calculating the percentage purity of the main component based on peak area[11].
-
Weaknesses : A peak on a UV chromatogram is defined only by its retention time. A co-eluting impurity with a similar UV absorbance will be indistinguishable from the target peptide, leading to an inaccurate purity assessment. It provides no definitive structural information[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for absolute structure elucidation[13][14]. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of a molecule's carbon-hydrogen framework, confirming not just the chemical formula but the precise connectivity and stereochemistry.
-
Strengths : It is the only technique that can definitively distinguish between isomers (e.g., L-Phe vs. D-Phe containing dipeptides) and provide detailed conformational insights[13][15].
-
Weaknesses : NMR suffers from a significant lack of sensitivity compared to MS, requiring substantially more material[16]. This makes it unsuitable for detecting trace impurities. The complexity of the spectra can also make analysis of mixtures challenging.
Caption: Relationship between core analytical techniques for validation.
Experimental Protocols
A self-validating system requires robust and reproducible protocols. Below are detailed methodologies for the validation of a model Cbz-dipeptide, Cbz-Gly-Phe-OH .
Protocol 1: Cbz-Gly-Phe-OH Synthesis (DCC/HOBt Coupling)
This protocol is adapted from established carbodiimide coupling procedures[2].
-
Dissolve Reactants : In a round-bottom flask, dissolve Cbz-Gly-OH (1.0 eq) and L-Phenylalanine (1.0 eq) in an appropriate solvent mixture (e.g., a 1:1 mixture of water and THF).
-
Add HOBt : Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.
-
Cool Reaction : Cool the flask to 0 °C in an ice bath.
-
Add DCC : Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 15 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.
-
Workup : Filter the reaction mixture to remove the DCU precipitate. Acidify the filtrate with 1N HCl and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2: LC-MS Validation of Crude Cbz-Gly-Phe-OH
This protocol is designed to confirm product formation and identify key impurities.
-
Sample Preparation :
-
Accurately weigh ~1 mg of the crude product.
-
Dissolve in 1.0 mL of a 1:1 solution of acetonitrile and water (0.1% formic acid). The final concentration is ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS Instrumentation & Conditions :
-
LC System : UHPLC System (e.g., Waters ACQUITY, Agilent 1290)[17].
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient :
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 2 µL.
-
MS System : Quadrupole or Ion Trap Mass Spectrometer with an ESI source.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 100 – 1000.
-
Capillary Voltage : 3.5 kV.
-
-
Data Analysis :
-
Identity Confirmation : Extract the mass spectrum for the major peak. Look for the protonated molecular ion [M+H]+ for Cbz-Gly-Phe at m/z 357.4.
-
Impurity Identification :
-
Search for unreacted Cbz-Gly [M+H]+ at m/z 210.2.
-
Search for unreacted Phe [M+H]+ at m/z 166.2.
-
Search for the N-acylurea byproduct [M+H]+ at m/z 417.5 (Cbz-Gly + DCC - H₂O).
-
-
Protocol 3: HPLC-UV Purity Assessment
This protocol uses the same chromatographic separation but with UV detection for purity calculation.
-
Sample Preparation : Prepare the sample as described in Protocol 2.
-
HPLC-UV Instrumentation & Conditions :
-
Use the same LC system, column, mobile phases, and gradient as in Protocol 2.
-
Detector : UV/Vis or Photodiode Array (PDA) Detector.
-
Detection Wavelength : 214 nm (for the peptide bond) and 254 nm (for the Cbz group and phenyl ring).
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram at 214 nm.
-
Calculate the % Purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100[11].
-
Conclusion and Best Practices
For the comprehensive validation of Cbz-dipeptide synthesis, no single technique is sufficient. A tiered, logical approach provides the most trustworthy results.
-
Primary Validation (LC-MS) : Use LC-MS as the first-line analytical tool. It rapidly confirms the molecular weight of the desired product and provides the most detailed profile of synthesis-related impurities. Its sensitivity is critical for ensuring that even minor side products are not overlooked.
-
Orthogonal Quantification (HPLC-UV) : Supplement LC-MS data with HPLC-UV analysis to obtain a robust, quantitative measure of purity. This is standard practice for quality control and meets regulatory expectations for purity reporting[4][18].
-
Definitive Structural Proof (NMR) : For novel compounds, or when stereochemical integrity is (e.g., potential racemization), NMR is indispensable. While not a routine check for every synthesis, it provides the ultimate structural proof that MS cannot.
By integrating these methods, researchers and drug development professionals can build a self-validating analytical workflow that ensures the scientific integrity of their synthetic products, aligning with the rigorous standards set by guidelines like ICH Q2(R1)[19][20][21].
References
- 1. peptide.com [peptide.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. ijsra.net [ijsra.net]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biovera.com.au [biovera.com.au]
- 13. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. agilent.com [agilent.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Benchmarking Phosphonium and Uronium Salt Coupling Reagents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the overall success of the synthetic strategy. This guide provides an objective, data-driven comparison of two of the most effective and widely used classes of reagents: phosphonium and uronium salts. We will delve into their fundamental mechanisms, provide detailed protocols for their comparative evaluation, and present supporting experimental data to facilitate an informed choice for your specific synthetic challenges.
The Fundamental Distinction: Mechanism of Action
The primary difference between phosphonium and uronium-based reagents lies in the atom that is activated to facilitate amide bond formation. In phosphonium salts, the phosphorus atom is the activation site, while in uronium salts (which are often, in their solid-state, more accurately described as aminium or guanidinium salts), a carbon atom is the reactive center.[1] This core difference dictates their reactivity, side-product profile, and ultimately, their suitability for different synthetic scenarios.
Phosphonium Salts: A "Cleaner" Activation Pathway
Phosphonium salt reagents, such as BOP and its safer successor PyBOP, activate the carboxylic acid via the formation of a reactive phosphonium ester intermediate. A key advantage of this pathway is the absence of a guanidinylation side reaction, which can be a concern with uronium-based reagents.[1] However, the first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to its replacement by reagents like PyBOP that generate non-carcinogenic byproducts.[1]
Uronium/Aminium Salts: High Reactivity and Efficiency
Uronium-based reagents, such as HBTU, HATU, and COMU, are renowned for their high reactivity and efficiency, often leading to faster coupling times.[1] They activate the carboxylic acid to form a highly reactive OBt, OAt, or Oxyma ester. A potential drawback is the risk of guanidinylation of the N-terminal amine of the growing peptide chain, which can lead to chain termination.[2] Newer generation uronium reagents like COMU, which are based on Oxyma Pure, offer a safer alternative to older reagents like HBTU that contain the potentially explosive HOBt.[1]
Key Performance Indicators for Benchmarking
To objectively compare coupling reagents, a standardized set of performance indicators must be evaluated. These include:
-
Coupling Efficiency (Yield and Purity): The ability of the reagent to drive the reaction to completion, resulting in a high yield of the desired peptide with minimal deletion or insertion sequences.
-
Racemization/Epimerization: The extent to which the chiral integrity of the activated amino acid is maintained. This is a critical parameter, especially for sensitive amino acids.
-
Side Reaction Profile: The propensity of the reagent to induce unwanted side reactions, such as guanidinylation, or the formation of other impurities.
Experimental Benchmarking: A Practical Guide
To provide a robust comparison, we will use a well-established "difficult" peptide sequence as our model system: the acyl carrier protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) .[3] This sequence is known to be challenging to synthesize due to its potential for aggregation.[3]
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of the benchmark peptide.
Caption: General workflow for solid-phase peptide synthesis and subsequent analysis.
Detailed Experimental Protocols
3.2.1. Synthesis of Acyl Carrier Protein (65-74) Fragment
This protocol is adapted for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH
-
Coupling Reagents to be Tested:
-
Phosphonium Salt: PyBOP
-
Uronium Salts: HATU, COMU
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (General Procedure - to be repeated for each amino acid):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, decant the ether, and dry the crude peptide pellet.
3.2.2. Analysis of Crude Peptide by RP-HPLC
Instrumentation:
-
Analytical HPLC system with a UV detector (220 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min is a good starting point.
Procedure:
-
Prepare a stock solution of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Inject an appropriate volume onto the HPLC system.
-
Integrate the peak areas to determine the purity of the crude peptide. The main peak corresponds to the desired product.
3.2.3. Analysis of Side Products by LC-MS
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
Use the same chromatographic conditions as for the RP-HPLC analysis.
-
Analyze the mass spectrum of the main peak to confirm the identity of the target peptide (Expected [M+H]+ for ACP (65-74) is approximately 1062.2 Da).
-
Analyze the mass spectra of minor peaks to identify potential side products:
-
Guanidinylation: Look for a mass addition of 42.02 Da to truncated sequences.
-
Deletion sequences: Identify peaks with masses corresponding to the absence of one or more amino acid residues.
-
3.2.4. Quantification of Racemization by Chiral Amino Acid Analysis
Procedure:
-
Peptide Hydrolysis: Hydrolyze a sample of the crude peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
RP-HPLC Analysis: Analyze the derivatized amino acids by RP-HPLC. The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.
-
Quantification: Calculate the percentage of D-amino acid for each chiral amino acid in the sequence by comparing the peak areas.
Comparative Performance Data
The following tables summarize representative data compiled from various studies on the synthesis of "difficult" peptides, including the ACP (65-74) fragment.
Coupling Efficiency and Purity
| Coupling Reagent | Reagent Type | Crude Purity (%) for ACP (65-74) Synthesis | Key Observations |
| PyBOP | Phosphonium | ~47-82[2] | Generally effective, but can be less efficient for sterically hindered couplings, especially with shorter reaction times. |
| HATU | Uronium/Aminium | ~83[2] | Considered a gold standard for difficult sequences, demonstrating high coupling efficiency and purity.[4] |
| COMU | Uronium | High, comparable to HATU[5][6] | A safer and highly effective alternative to HATU, with excellent solubility and reduced allergenic potential.[5][6] |
Note: Crude purity can vary significantly depending on the specific synthesis conditions, resin, and analytical methods used.
Racemization Propensity
| Coupling Reagent | Reagent Type | Level of Racemization | Key Observations |
| PyBOP | Phosphonium | Low | Generally provides good stereochemical integrity. |
| HATU | Uronium/Aminium | Very Low | The HOAt-based active ester is highly effective at suppressing racemization. |
| COMU | Uronium | Very Low | The Oxyma-based active ester also provides excellent racemization suppression.[5] |
Side Reaction Profile
| Coupling Reagent | Reagent Type | Guanidinylation Risk | Other Considerations |
| PyBOP | Phosphonium | None | Byproducts are non-carcinogenic, unlike its predecessor BOP. |
| HATU | Uronium/Aminium | Possible | Risk increases with excess reagent and slow couplings. Based on the potentially explosive HOAt. |
| COMU | Uronium | Possible | Risk is similar to other uronium reagents. Based on the non-explosive OxymaPure, offering a better safety profile.[5] |
Conclusion and Recommendations
The choice between phosphonium and uronium salt coupling reagents is not a one-size-fits-all decision. It requires a careful consideration of the specific synthetic challenge at hand.
-
For routine and non-challenging peptide synthesis , cost-effective uronium reagents like HBTU can be suitable.
-
For "difficult" sequences prone to aggregation or containing sterically hindered amino acids , the high reactivity and efficiency of HATU and COMU make them superior choices.
-
When minimizing side reactions is paramount , particularly the avoidance of guanidinylation, phosphonium reagents like PyBOP are the preferred option.
-
From a safety and handling perspective , the newer generation uronium reagent COMU stands out as an excellent alternative to benzotriazole-based reagents like HATU, offering comparable performance with a significantly better safety profile.[5][6]
Ultimately, the empirical data gathered through a systematic benchmarking process, as outlined in this guide, will provide the most definitive answer to which coupling reagent is optimal for your specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cbz-Ala-Ala-Ome
Welcome to your essential safety and operational guide for handling N-Carbobenzyloxy-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ome). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and reproducibility. This document is designed to be your preferred source for laboratory safety, providing not just procedural steps but the scientific rationale behind them. We will delve into the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure both your safety and the integrity of your work.
Hazard Identification and Risk Assessment: Understanding Your Reagent
Before any protocol begins, a thorough risk assessment is paramount. This compound, like many protected peptide fragments, is a fine chemical whose toxicological properties may not be fully characterized.[1] However, available safety data provides a clear directive for cautious handling.
The primary known hazards are outlined by its GHS classification, which designates it with the signal word "Warning" and the pictogram GHS07 (Exclamation Mark). This corresponds to the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: The causality behind these warnings lies in the chemical's structure. As a reactive intermediate in peptide synthesis, it has the potential to interact with biological macromolecules. The most significant physical risk when handling the compound in its solid, powdered form is the generation of fine dust or aerosols.[2] Inhalation of such particles can lead to respiratory tract irritation.[1][3] This risk of sensitization is a known concern for the broader class of peptide coupling agents and related derivatives.[4][5] Therefore, our safety protocols are designed with a primary focus on mitigating exposure through inhalation and direct contact.
The Hierarchy of Controls: Engineering a Safe Workspace
Before we even select our first piece of PPE, we must utilize engineering and administrative controls. PPE is the last line of defense, not the first.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound powder, including weighing and reconstitution, must be performed inside a certified chemical fume hood.[4][6] This is a non-negotiable control. The fume hood's constant airflow is critical to containing aerosols and preventing their inhalation.[4]
-
Administrative Control - Designated Use Area: Designate a specific area within a fume hood for handling this and other sensitizing reagents. This practice minimizes the risk of cross-contamination and unintentional exposure in the wider lab environment.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
Your PPE ensemble is a critical barrier between you and the chemical. The selection of each component is deliberate and based on the identified risks.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes and airborne particles. Must be chemical-resistant and form a seal around the eyes. Standard safety glasses are insufficient.[6][7] |
| Body Protection | Laboratory Coat | A full-coverage lab coat is the minimum requirement to protect skin and clothing from potential contamination.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides and related reagents.[6][7] Always check gloves for tears or holes before use. For extended operations or when handling concentrated solutions, consider double-gloving. Contaminated gloves must be removed and disposed of properly before leaving the fume hood.[4] |
| Respiratory Protection | Respirator | When handling the lyophilized powder, a respirator is necessary to prevent the inhalation of fine particles. All work with the powder should be conducted within a certified chemical fume hood to minimize exposure.[3][7][8] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task you are performing with this compound.
Caption: PPE selection workflow for this compound.
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the standard procedure for safely weighing and reconstituting lyophilized this compound.
A. Preparation and Sanitization
-
Don PPE: Before beginning, put on the required PPE: a lab coat, nitrile gloves, and chemical-resistant safety goggles.[7]
-
Prepare Workspace: Ensure your designated chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.[4]
-
Equilibrate to Room Temperature: Remove the sealed vial of this compound from cold storage (e.g., 2-8°C). Place it in a desiccator and allow it to warm to room temperature before opening.
B. Weighing Procedure (Inside Fume Hood)
-
Open Container: Once at room temperature, open the vial of this compound completely inside the fume hood.[4]
-
Weigh Reagent: Using anti-static weighing techniques, carefully weigh the desired amount of powder onto weighing paper or directly into a tared, sealable container.[6] Minimize any actions that could create airborne dust.
-
Seal Container: Securely seal the container holding the weighed reagent.[4]
-
Clean Up: Immediately dispose of the contaminated weighing paper into a dedicated waste container located within the fume hood.[4] If any powder was spilled, decontaminate the balance and fume hood surface according to the spill protocol below.
C. Reconstitution
-
Add Solvent: Transport the sealed container to your reaction fume hood. Add the appropriate sterile solvent (e.g., sterile water, buffer) using a sterile syringe or calibrated pipette.
-
Dissolve: Gently swirl or sonicate the vial to dissolve the peptide.[8] Avoid vigorous shaking, which can cause denaturation or aerosol generation.
-
Storage of Solution: If not for immediate use, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9][11]
Emergency Procedures: Spill and Exposure Response
A. Spill Response
-
Evacuate and Restrict: Clear the immediate area of the spill and restrict access.[6][7]
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, lab coat, and safety goggles.
-
Contain: Use absorbent materials (e.g., chemical absorbent pads) to contain the spill.[6] For powders, gently cover with the absorbent material to avoid making it airborne.
-
Clean: Carefully collect the absorbed material and spilled powder using appropriate tools (e.g., shovel, scoop) and place it into a designated, sealable hazardous waste container.[3]
-
Decontaminate: Clean the spill area according to your institution's protocols, which may involve detergents followed by a bleach solution or another appropriate decontaminating agent.[7]
B. Personnel Exposure
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove all contaminated clothing and PPE. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[12]
Waste Disposal
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect all contaminated solids (gloves, weighing paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect unused or waste solutions in a separate, labeled hazardous waste container. Do not dispose of peptide solutions down the drain.[6]
-
Disposal Protocol: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] Follow your institution's specific chemical waste disposal protocols.
By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental process, ensuring the well-being of yourself and your colleagues while safeguarding the quality of your invaluable research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biovera.com.au [biovera.com.au]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. realpeptides.co [realpeptides.co]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
